1-ethyl-5-methyl-1H-pyrazol-4-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-ethyl-5-methylpyrazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3/c1-3-9-5(2)6(7)4-8-9/h4H,3,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIAZKSXQSTSEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427101 | |
| Record name | 1-ethyl-5-methyl-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1174882-85-9, 1001519-31-8 | |
| Record name | 1-ethyl-5-methyl-1H-pyrazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-ethyl-5-methyl-1H-pyrazol-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-ethyl-5-methyl-1H-pyrazol-4-amine molecular structure and IUPAC name
An In-Depth Technical Guide to 1-ethyl-5-methyl-1H-pyrazol-4-amine: A Core Scaffold for Pharmaceutical Innovation
For research scientists and professionals in drug development, the strategic selection of molecular building blocks is paramount to the success of discovery campaigns. Among the privileged heterocyclic scaffolds, the pyrazole nucleus is a cornerstone of medicinal chemistry, featured in numerous FDA-approved drugs.[1] This guide provides a detailed technical overview of a key derivative, This compound , focusing on its molecular characteristics, synthesis, and strategic application in pharmaceutical research.
Molecular Structure and Physicochemical Profile
The foundational step in leveraging any chemical entity is a thorough understanding of its structure and inherent properties. These characteristics dictate its reactivity, solubility, and potential for interaction with biological targets.
IUPAC Nomenclature and Structural Representation
The formal IUPAC name for the compound is This compound . It is also commercially available, often as a dihydrochloride salt, which enhances its stability and solubility in aqueous media.
The molecular structure consists of a five-membered pyrazole ring, which is an aromatic heterocycle containing two adjacent nitrogen atoms. The ring is substituted at four positions:
-
An ethyl group at the N1 position.
-
A methyl group at the C5 position.
-
An amine group at the C4 position.
This specific arrangement of substituents creates a unique electronic and steric profile, making it a versatile intermediate for further chemical modification.
Caption: 2D Molecular Structure of this compound.
Physicochemical Data
The compound's properties are summarized below. These values are critical for designing experimental conditions, such as selecting appropriate solvent systems for reactions and purification, and for computational modeling in drug design.
| Property | Value | Source |
| IUPAC Name | This compound | Sigma-Aldrich |
| Molecular Formula | C₆H₁₁N₃ | Sigma-Aldrich |
| Molecular Weight | 125.17 g/mol | Sigma-Aldrich |
| CAS Number | 3702-13-4 | Sigma-Aldrich |
| Predicted logP | 0.002 | Cheméo[2] |
| Predicted Water Solubility | -2.16 (log₁₀ mol/L) | Cheméo[2] |
| Appearance | Off-white to pale yellow solid (typical) | General Observation[1] |
Synthesis and Characterization
A robust and reproducible synthetic route is essential for the practical application of a chemical building block. The synthesis of 4-aminopyrazoles is well-established, typically proceeding through the condensation of a hydrazine derivative with a β-functionalized nitrile.
Retrosynthetic Analysis and Proposed Route
The most direct and common approach for constructing the 1,5-disubstituted-4-aminopyrazole core involves the cyclocondensation reaction between an appropriately substituted hydrazine and a β-ketonitrile or its enol ether equivalent. For the target molecule, the key precursors are ethylhydrazine and 2-cyano-3-pentanone (or a related derivative).
Caption: Retrosynthetic pathway for this compound.
Experimental Protocol: Generalized Synthesis
This protocol is adapted from established methods for the synthesis of analogous 5-aminopyrazole derivatives.[3] The causality behind using an acid catalyst is to activate the carbonyl group of the β-ketonitrile, facilitating nucleophilic attack by the hydrazine. The subsequent cyclization and dehydration are also acid-mediated.
Materials:
-
Ethylhydrazine (or its oxalate/hydrochloride salt)
-
2-cyano-3-pentanone
-
Ethanol (or another suitable alcohol solvent)
-
Glacial Acetic Acid (catalyst)
-
Sodium bicarbonate solution (for neutralization)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (for drying)
Procedure:
-
Reaction Setup: To a solution of 2-cyano-3-pentanone (1.0 eq) in ethanol, add ethylhydrazine (1.1 eq).
-
Catalysis: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-16 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.
-
Neutralization & Extraction: Redissolve the residue in ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acetic acid, followed by a wash with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude material via silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.
Spectroscopic Characterization (Predicted)
While a specific experimental spectrum for this exact molecule is not publicly available, its spectroscopic features can be reliably predicted based on extensive data from closely related pyrazole derivatives.[4][5][6][7]
-
¹H NMR:
-
Ethyl Group (N1): A quartet signal (~3.9-4.2 ppm) for the -CH₂- group coupled to a triplet signal (~1.3-1.5 ppm) for the -CH₃ group.
-
Methyl Group (C5): A singlet signal in the upfield region (~2.2-2.4 ppm).
-
Amine Group (C4): A broad singlet (~3.5-5.0 ppm, depending on solvent and concentration) for the -NH₂ protons.
-
Pyrazole Ring Proton (C3): A singlet signal in the aromatic region (~7.0-7.5 ppm).
-
-
¹³C NMR:
-
Pyrazole Ring Carbons: C5 (~145-150 ppm), C4 (~110-120 ppm), C3 (~135-140 ppm). The exact shifts are influenced by the electronic effects of the substituents.
-
Ethyl Group: -CH₂ (~40-45 ppm) and -CH₃ (~14-16 ppm).
-
Methyl Group: -CH₃ (~10-12 ppm).
-
-
FT-IR (KBr, cm⁻¹):
-
N-H Stretch: A pair of medium-to-strong bands in the 3300-3500 cm⁻¹ region, characteristic of a primary amine.
-
C-H Stretch: Bands in the 2850-3000 cm⁻¹ region (aliphatic) and potentially >3000 cm⁻¹ (aromatic C3-H).
-
C=N and C=C Stretch: Aromatic ring stretching vibrations in the 1500-1650 cm⁻¹ region.
-
Applications in Pharmaceutical Development
The true value of this compound lies in its utility as a versatile scaffold for building more complex molecules with therapeutic potential. The primary amine at the C4 position serves as a key functional handle for a wide array of chemical transformations.
Role as a Pharmacophore and Building Block
The aminopyrazole motif is a recognized pharmacophore present in numerous biologically active compounds, particularly kinase inhibitors.[1][8] The N1 and C5 substituents (ethyl and methyl) can be used to tune the molecule's steric and electronic properties, influencing its binding affinity and selectivity for a target protein. The C4-amine is an ideal point for diversification, allowing for the introduction of various side chains via amide bond formation, reductive amination, or participation in further heterocycle synthesis.
Workflow in Drug Discovery
This building block fits seamlessly into the modern drug discovery paradigm, from initial library synthesis to lead optimization.
Caption: Strategic workflow for utilizing the pyrazole scaffold in drug discovery.
Causality in the Workflow:
-
Diversification: The C4-amine is reacted with a library of carboxylic acids, sulfonyl chlorides, or aldehydes to create a large, diverse set of derivatives. This step is designed to broadly sample chemical space.
-
Screening and Hit Identification: This library is then screened against a biological target (e.g., a specific kinase). Compounds that show activity ("hits") are identified. The structural diversity of the library increases the probability of finding a hit.
-
Lead Optimization: The initial hits are systematically modified. For example, the ethyl and methyl groups on the pyrazole core might be changed to explore how size and electronics affect potency and selectivity, leading to a refined "lead" compound and eventually a preclinical candidate.
Conclusion
This compound is more than just a chemical compound; it is a strategically designed building block for modern medicinal chemistry. Its well-defined structure, accessible synthesis, and versatile functional handle at the C4 position make it an invaluable tool for researchers. By understanding its fundamental properties and leveraging its reactivity, scientists in pharmaceutical development can efficiently generate novel molecular entities, accelerating the journey from a chemical scaffold to a potential therapeutic agent.
References
-
The Journal of Organic Chemistry. (2026). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. ACS Publications. [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. [Link]
-
PubChem. Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. National Center for Biotechnology Information. [Link]
-
New Journal of Chemistry. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. Royal Society of Chemistry. [Link]
- Google Patents. CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
-
PubChemLite. amine. [Link]
-
PubMed Central. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. National Institutes of Health. [Link]
-
PMC. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. National Institutes of Health. [Link]
-
MDPI. Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. [Link]
-
ResearchGate. Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. [Link]
-
ResearchGate. Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. [Link]
-
PrepChem.com. Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. [Link]
-
ResearchGate. 1H NMR spectrum of N-((1H-pyrazol-1-yl)methyl)thiazol-2-amine, 7. [Link]
-
MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
Cheméo. Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8). [Link]
-
Royal Society of Chemistry. Supporting Information for [Title of Paper]. [Link]
-
Springer Nature. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 1-methyl-5-aminopyrazole (CAS 1192-21-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. prepchem.com [prepchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 1-ethyl-5-methyl-1H-pyrazol-4-amine
Abstract
This technical guide provides a comprehensive overview of the physicochemical properties of 1-ethyl-5-methyl-1H-pyrazol-4-amine, a heterocyclic amine of interest in drug discovery and chemical synthesis. Addressed to researchers, scientists, and professionals in drug development, this document delves into the structural attributes, predicted physicochemical parameters, and detailed experimental protocols for their determination. Notably, a thorough search of scientific literature and chemical databases indicates a scarcity of published experimental data for this specific compound. Consequently, this guide emphasizes the established methodologies for characterizing such novel compounds, thereby providing a robust framework for researchers to generate these critical data points. The synthesis, spectral analysis, and the significance of its physicochemical profile in the context of medicinal chemistry are also discussed.
Introduction: The Significance of Pyrazole Scaffolds and Physicochemical Profiling
Pyrazole derivatives are a cornerstone in medicinal chemistry, constituting the core of numerous biologically active compounds. Their versatile chemical nature allows for diverse substitutions, leading to a wide array of pharmacological activities. The this compound scaffold is of particular interest due to its potential as a building block in the synthesis of targeted therapeutics.
The journey of a drug candidate from a laboratory curiosity to a clinical reality is profoundly influenced by its physicochemical properties.[1] These characteristics, including solubility, lipophilicity, and ionization state (pKa), govern a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[2] A comprehensive understanding of these parameters is therefore not merely an academic exercise but a critical component of modern drug design and development, enabling the optimization of lead compounds and reducing the likelihood of late-stage attrition.[3][4]
This guide focuses on this compound, providing both predicted data and, more importantly, the experimental means to validate them.
Molecular Structure and Identification
A foundational understanding of this compound begins with its molecular structure and associated identifiers.
-
Molecular Formula: C₆H₁₁N₃
-
Molecular Weight: 125.17 g/mol [1]
-
Canonical SMILES: CCN1C(=C(C=N1)N)C
-
InChI: InChI=1S/C6H11N3/c1-3-9-5(2)6(7)4-8-9/h4H,3,7H2,1-2H3
-
InChIKey: XIIAZKSXQSTSEQ-UHFFFAOYSA-N
-
CAS Number: 1001519-31-8[1]
This compound is also commercially available as its dihydrochloride salt, which will exhibit different physicochemical properties, particularly in terms of solubility and melting point.[5]
Physicochemical Properties: Predicted Values and the Path to Experimental Verification
| Property | Predicted/Estimated Value | Remarks and Rationale |
| Melting Point (°C) | Data not available | The melting point of solid compounds is highly dependent on the crystal lattice energy. As a reference, the related compound 1-ethyl-3-methyl-1H-pyrazole-4-carboxylic acid has a melting point of 157-160 °C. The dihydrochloride salt of the title compound is expected to have a significantly higher melting point. |
| Boiling Point (°C) | Data not available | Boiling point determination may be challenging due to potential decomposition at elevated temperatures. |
| logP (Octanol-Water Partition Coefficient) | 0.3 (Predicted) | This predicted value suggests that the compound is relatively hydrophilic.[6] For comparison, the closely related 1-methyl-5-aminopyrazole has a calculated logP of 0.002.[7] |
| Aqueous Solubility | Predicted to be sparingly soluble to soluble | The presence of the amine group suggests that the solubility will be pH-dependent, with higher solubility at lower pH due to protonation. The dihydrochloride salt is expected to be more water-soluble. The calculated log10WS for the related 1-methyl-5-aminopyrazole is -2.16.[7] |
| pKa (Acid Dissociation Constant) | Estimated to be in the range of 4-6 | The pKa of the conjugate acid of the 4-amino group is estimated based on typical values for aminopyrazoles. This value is critical for understanding its ionization state at physiological pH. |
Proposed Synthesis Pathway
While a specific synthesis for this compound is not detailed in the available literature, a plausible synthetic route can be inferred from established pyrazole synthesis methodologies. A common approach involves the condensation of a hydrazine with a β-dicarbonyl compound or its equivalent.
A potential synthetic workflow is outlined below:
Sources
An In-Depth Technical Guide to 1-ethyl-5-methyl-1H-pyrazol-4-amine: Synthesis, Properties, and Applications in Drug Discovery
This technical guide provides a comprehensive overview of 1-ethyl-5-methyl-1H-pyrazol-4-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering in-depth insights into its chemical identity, synthesis, and potential applications. The aminopyrazole scaffold is a well-established pharmacophore, and understanding the nuances of this particular derivative is crucial for leveraging its potential in creating novel therapeutics.
Core Compound Identification and Physicochemical Properties
This compound is a substituted pyrazole that serves as a versatile building block in organic synthesis. While the free base is a key chemical entity, it is often supplied and handled as its dihydrochloride salt to enhance stability.
| Property | Value | Source |
| Chemical Name | This compound | N/A |
| CAS Number | Information not readily available for the free base. The dihydrochloride salt is available.[1] | N/A |
| Molecular Formula | C₆H₁₁N₃ | Inferred |
| Molecular Weight | 125.17 g/mol | Inferred |
| Appearance | Likely an off-white to pale yellow solid (estimated) | [2] |
| Solubility | Expected to be soluble in organic solvents such as DMF, DMSO, and chlorinated solvents. | [2] |
The Strategic Importance of the Aminopyrazole Scaffold in Medicinal Chemistry
The aminopyrazole core is a privileged scaffold in drug discovery, appearing in a multitude of biologically active compounds.[3] Its prevalence stems from its ability to form key hydrogen bond interactions with biological targets, its metabolic stability, and its synthetic tractability. Derivatives of aminopyrazole have demonstrated a wide array of pharmacological activities, including but not limited to:
-
Kinase Inhibition: The pyrazole nucleus is a cornerstone in the design of kinase inhibitors for oncology and inflammatory diseases.[2]
-
Anti-inflammatory and Analgesic Effects: Certain pyrazole derivatives have shown promise as non-steroidal anti-inflammatory drugs (NSAIDs).[4][5]
-
Antiviral and Anticancer Properties: The scaffold is integral to compounds that inhibit the proliferation of cancer cells and viruses.[3]
The specific substitution pattern of an ethyl group at the N1 position and a methyl group at the C5 position of this compound offers a unique combination of lipophilicity and steric hindrance that can be fine-tuned to achieve desired potency and selectivity for a given biological target.
Synthesis and Mechanistic Considerations
The synthesis of this compound can be approached through established methods for constructing substituted pyrazoles. A common and efficient strategy involves the condensation of a hydrazine derivative with a β-ketonitrile or a related 1,3-dicarbonyl compound.
Proposed Synthetic Workflow
A plausible synthetic route is outlined below. This multi-step process is designed for efficiency and scalability, crucial for drug development campaigns.
Caption: Proposed synthetic workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
-
Synthesis of Ethyl 2-cyano-3-oxobutanoate:
-
To a solution of sodium ethoxide in ethanol, slowly add ethyl cyanoacetate.
-
After stirring, add ethyl acetate and reflux the mixture.
-
The reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched, and the product is extracted and purified.
-
-
Cyclization with Ethylhydrazine:
-
The resulting β-ketonitrile is dissolved in a suitable solvent, such as ethanol.
-
Ethylhydrazine is added, and the mixture is refluxed.[6]
-
The cyclization reaction forms the pyrazole ring.
-
-
Hydrolysis and Reduction:
-
The resulting pyrazole intermediate, which contains an ester and a nitrile group, is subjected to hydrolysis to remove the ester and reduce the nitrile to the amine. This can be achieved under acidic or basic conditions followed by a suitable reducing agent.
-
-
Purification:
-
The final product is purified using column chromatography or recrystallization to yield this compound.
-
Applications in Drug Discovery and Development
The structural features of this compound make it an attractive starting point for the synthesis of compound libraries for high-throughput screening. The primary amine at the 4-position serves as a handle for further derivatization, allowing for the exploration of a wide chemical space.
Lead Optimization in Kinase Inhibitor Programs
A key application is in the development of kinase inhibitors. The amine can be acylated or reacted with various electrophiles to introduce side chains that can interact with specific residues in the kinase active site.
Caption: Logical workflow for utilizing the target compound in a drug discovery program.
Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical component of the innate immune response, making it a compelling target for inflammatory diseases.[7] The aminopyrazole scaffold has been successfully employed in the development of potent IRAK4 inhibitors.[7] this compound could serve as a novel scaffold to design next-generation IRAK4 inhibitors with improved pharmacokinetic profiles.
Safety, Handling, and Storage
As with any chemical reagent, proper safety precautions must be observed when handling this compound and its derivatives.
-
Personal Protective Equipment (PPE): Always wear safety goggles, gloves, and a lab coat.[8]
-
Ventilation: Handle in a well-ventilated fume hood to avoid inhalation of dust or vapors.[9]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[10]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.[9]
In case of exposure, follow standard first-aid procedures and seek medical attention.
Conclusion
This compound is a valuable chemical entity with significant potential in the field of drug discovery. Its unique substitution pattern on the proven aminopyrazole scaffold provides a solid foundation for the development of novel therapeutics, particularly in the areas of oncology and inflammatory diseases. The synthetic accessibility and the potential for diverse functionalization make it a key building block for medicinal chemists. This guide provides the foundational knowledge for researchers to harness the potential of this compound in their drug development endeavors.
References
Sources
- 1. This compound dihydrochloride | Sigma-Aldrich [sigmaaldrich.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. prepchem.com [prepchem.com]
- 7. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. fishersci.com [fishersci.com]
1-Ethyl-5-methyl-1H-pyrazol-4-amine: A Versatile Heterocyclic Building Block for Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Pyrazole Scaffold in Medicinal Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in the edifice of modern medicinal chemistry. Its remarkable versatility and ability to modulate biological activity have led to its incorporation into a multitude of approved therapeutic agents.[1] Pyrazole-containing drugs have demonstrated efficacy across a wide spectrum of diseases, including inflammation, cancer, infectious diseases, and neurological disorders.[2] The unique electronic properties of the pyrazole ring, its capacity to participate in hydrogen bonding as both a donor and an acceptor, and its metabolic stability contribute to its status as a "privileged scaffold" in drug design.[1]
This technical guide focuses on a specific, yet highly valuable, member of this family: 1-ethyl-5-methyl-1H-pyrazol-4-amine . This molecule, with its strategically placed amino, ethyl, and methyl groups, offers a unique combination of features that make it an exceptional building block for the synthesis of complex molecular architectures and the exploration of novel chemical space in drug discovery programs. As a Senior Application Scientist, this guide aims to provide not only the "what" and "how" but, more importantly, the "why" behind the synthetic strategies and applications of this versatile intermediate.
Physicochemical and Spectroscopic Profile
While extensive experimental data for this compound is not widely published, its properties can be reliably estimated based on closely related analogs and general principles of organic chemistry.
| Property | Estimated Value/Description | Rationale/Reference Compounds |
| Molecular Formula | C₆H₁₁N₃ | - |
| Molecular Weight | 125.17 g/mol | - |
| Appearance | Off-white to pale yellow solid | General observation for similar aminopyrazoles. |
| Melting Point | 95-105 °C | Based on analogs like ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate (mp 96-100 °C). |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF, and chlorinated solvents. | General solubility of polar organic molecules. |
| pKa (of the amine) | 4-5 | Estimated based on substituted anilines and other amino-heterocycles. |
Spectroscopic Characterization (Predicted):
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the ethyl group (a quartet and a triplet), the methyl group (a singlet), the pyrazole ring proton (a singlet), and the amine protons (a broad singlet).
-
¹³C NMR: The carbon NMR spectrum will display six unique signals corresponding to the six carbon atoms in the molecule.
-
IR Spectroscopy: Key vibrational bands are anticipated for the N-H stretching of the amine (around 3300-3500 cm⁻¹), C-H stretching of the alkyl groups (around 2850-2950 cm⁻¹), and C=C/C=N stretching of the pyrazole ring (in the 1400-1600 cm⁻¹ region).
-
Mass Spectrometry: The molecular ion peak (M+) would be observed at m/z = 125.
Strategic Synthesis of this compound
The synthesis of this compound can be achieved through a reliable and scalable multi-step sequence. The chosen pathway is designed for efficiency and control over the substitution pattern on the pyrazole ring.
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 1-Ethyl-5-methyl-1H-pyrazole
This foundational step involves the condensation of a substituted hydrazine with a 1,3-dicarbonyl compound, a classic and robust method for pyrazole synthesis.
-
Rationale: The reaction between ethylhydrazine and 2,4-pentanedione (acetylacetone) is a highly efficient cyclocondensation that regioselectively yields the desired 1,5-disubstituted pyrazole. The use of the free base of ethylhydrazine, generated in situ from its salt, is crucial for the reaction to proceed.
-
Detailed Protocol:
-
To a solution of ethylhydrazine oxalate (1.0 eq) in water, add a solution of sodium hydroxide (2.0 eq) in water at 0 °C.
-
To this basic solution, add 2,4-pentanedione (1.0 eq) dropwise, ensuring the temperature is maintained below 10 °C.
-
Allow the reaction mixture to stir at room temperature for 12-18 hours.
-
Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford the crude 1-ethyl-5-methyl-1H-pyrazole.[3] Purification by distillation under reduced pressure can be performed if necessary.
-
Step 2: Synthesis of 1-Ethyl-5-methyl-4-nitro-1H-pyrazole
The introduction of a nitro group at the C4 position is a key functionalization step. The pyrazole ring is activated towards electrophilic substitution, and the C4 position is typically the most reactive site in 1,5-disubstituted pyrazoles.
-
Rationale: A mixture of nitric acid and sulfuric acid is a standard and effective nitrating agent for aromatic and heteroaromatic systems. The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺).
-
Detailed Protocol:
-
Cool concentrated sulfuric acid (3-4 eq) to 0 °C in an ice bath.
-
Slowly add 1-ethyl-5-methyl-1H-pyrazole (1.0 eq) to the cold sulfuric acid with stirring.
-
To this solution, add a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
-
Step 3: Synthesis of this compound
The final step involves the reduction of the nitro group to the target primary amine. This transformation is a cornerstone of synthetic organic chemistry, with several reliable methods available.
-
Rationale: Catalytic hydrogenation is a clean and high-yielding method for the reduction of aromatic nitro groups. Palladium on carbon (Pd/C) is a commonly used and highly effective catalyst for this transformation. The reaction proceeds under a hydrogen atmosphere.
-
Detailed Protocol:
-
Dissolve 1-ethyl-5-methyl-4-nitro-1H-pyrazole (1.0 eq) in methanol or ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Palladium on carbon (Pd/C) (approximately 5-10 mol%).
-
Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3 atm).
-
Stir the reaction mixture vigorously at room temperature until the starting material is consumed (monitor by TLC).
-
Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Concentrate the filtrate under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography if necessary.
-
Applications as a Heterocyclic Building Block
The synthetic utility of this compound stems from the reactivity of its primary amino group, which can serve as a nucleophile in a variety of bond-forming reactions. This allows for the construction of more complex, fused heterocyclic systems that are of significant interest in medicinal chemistry.
Synthesis of Pyrazolo[3,4-b]pyridines
Pyrazolo[3,4-b]pyridines are a class of fused heterocycles that have been extensively investigated as kinase inhibitors.[1] The Friedländer annulation is a powerful method for the synthesis of these scaffolds from 4-aminopyrazoles.
Caption: Synthesis of pyrazolo[3,4-d]pyrimidines.
-
Reaction Insight: A common strategy involves the conversion of the 4-aminopyrazole to a 4-amino-5-cyanopyrazole or a 4-amino-5-carboxamidopyrazole. This intermediate can then be cyclized with a one-carbon electrophile, such as formamide, urea, or thiourea, to construct the pyrimidine ring. [4]This approach provides a versatile entry into a wide range of substituted pyrazolo[3,4-d]pyrimidines, which are key scaffolds in many kinase inhibitor programs. [5]
Conclusion
This compound is a highly valuable and versatile heterocyclic building block with significant potential in modern drug discovery. Its straightforward and scalable synthesis, combined with the reactivity of the C4-amino group, provides a powerful platform for the construction of complex, biologically active molecules. This guide has outlined a reliable synthetic pathway to this important intermediate and highlighted its application in the synthesis of privileged heterocyclic scaffolds. As the quest for novel therapeutics continues, the strategic use of well-designed building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of medicines.
References
-
MDPI. (2026). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Molecules. Retrieved from [Link]
-
PubMed. (1990). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. European Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubMed Central. (2020). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Molecules. Retrieved from [Link]
- Google Patents. (2016). CN105646357A - 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process.
-
PubMed Central. (2023). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Retrieved from [Link]
-
MDPI. (2024). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules. Retrieved from [Link]
-
MDPI. (2022). Discovery of N,4-Di(1H-pyrazol-4-yl)pyrimidin-2-amine-Derived CDK2 Inhibitors as Potential Anticancer Agents: Design, Synthesis, and Evaluation. International Journal of Molecular Sciences. Retrieved from [Link]
-
MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. Retrieved from [Link]
-
PubChem. (n.d.). 1-Ethyl-3-methyl-4-nitro-1H-pyrazole-5-carboxylic acid. Retrieved from [Link]
-
PubChem. (n.d.). Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
ResearchGate. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
RSC Publishing. (2022). Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e]t[1][3][6]riazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]
-
Canadian Journal of Chemistry. (1988). Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra. Retrieved from [Link]
-
MDPI. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. Retrieved from [Link]
-
ACS Publications. (2023). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. Retrieved from [Link]
-
PubMed Central. (2023). A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles. Scientific Reports. Retrieved from [Link]
-
PubMed Central. (2018). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules. Retrieved from [Link]
-
Semantic Scholar. (2023). New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. Retrieved from [Link]
-
RSC Publishing. (2025). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Advances. Retrieved from [Link]
-
National Institutes of Health. (2015). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Advanced Pharmaceutical Technology & Research. Retrieved from [Link]
-
MDPI. (2022). 1H-Pyrazolo[3,4-b]quinolines: Synthesis and Properties over 100 Years of Research. Molecules. Retrieved from [Link]
-
ResearchGate. (2018). Synthesis of Some Novel Pyrazolo[3,4-d] pyrimidine Derivatives and Evaluation of their In vitro Antiproliferative and Antioxidant Activity. Retrieved from [Link]
-
PubMed Central. (2013). Ethyl 5-amino-1-[(4-methylphenyl)sulfonyl]-1H-pyrazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online. Retrieved from [Link]
-
ACS Publications. (2023). Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry. Retrieved from [Link]
Sources
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents | MDPI [mdpi.com]
Methodological & Application
Synthesis of 1-Ethyl-5-methyl-1H-pyrazol-4-amine from Ethylhydrazine: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 1-ethyl-5-methyl-1H-pyrazol-4-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The synthesis commences with the readily available starting material, ethylhydrazine, and proceeds through a robust two-step sequence involving the initial formation of the pyrazole core followed by regioselective functionalization. This application note details the underlying chemical principles, provides step-by-step experimental protocols, and includes critical insights for successful execution and scale-up.
Introduction
Substituted pyrazoles are a prominent class of heterocyclic compounds that form the core scaffold of numerous biologically active molecules and approved pharmaceuticals. Their diverse pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties, have established them as privileged structures in drug development. The target molecule, this compound, with its specific substitution pattern, offers a versatile platform for further chemical elaboration and the generation of novel compound libraries for high-throughput screening.
This guide outlines a reliable and well-documented synthetic strategy to access this key intermediate, focusing on practical execution and scientific rationale.
Synthetic Strategy: A Two-Step Approach
The synthesis of this compound from ethylhydrazine is most effectively achieved through a two-step process:
-
Step 1: Knorr-Type Pyrazole Synthesis. The initial step involves the condensation of ethylhydrazine with a 1,3-dicarbonyl compound, specifically 2,4-pentanedione (acetylacetone), to construct the 1-ethyl-5-methyl-1H-pyrazole core. This classic cyclization reaction is known for its efficiency and reliability.
-
Step 2: Introduction of the Amino Group via Nitration and Reduction. The second phase of the synthesis focuses on the introduction of the amine functionality at the C4 position of the pyrazole ring. Due to the challenges associated with direct amination of the electron-rich pyrazole ring, a more controlled and higher-yielding approach involves an initial electrophilic nitration at the C4 position, followed by the chemical reduction of the resulting nitro group to the desired primary amine.
This strategic sequence ensures high regioselectivity and provides a clear pathway to the target compound.
Visualizing the Synthesis Workflow
Figure 1: Overall workflow for the synthesis of this compound.
Detailed Experimental Protocols
Part 1: Synthesis of 1-Ethyl-5-methyl-1H-pyrazole
This procedure is adapted from established methods for the synthesis of substituted pyrazoles from hydrazines and β-dicarbonyl compounds.
Materials:
-
Ethylhydrazine oxalate
-
Sodium hydroxide (NaOH)
-
2,4-Pentanedione (Acetylacetone)
-
Deionized water
-
Dichloromethane (CH₂Cl₂)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Preparation of Ethylhydrazine Free Base: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, dissolve ethylhydrazine oxalate (1.0 equivalent) in deionized water. Slowly add a solution of sodium hydroxide (2.0 equivalents) in deionized water, ensuring the temperature is maintained at 0 °C. This in situ neutralization generates the free ethylhydrazine required for the reaction.
-
Condensation Reaction: To the cold solution of ethylhydrazine, add 2,4-pentanedione (1.0 equivalent) dropwise using a dropping funnel. It is crucial to maintain the reaction temperature below 10 °C during the addition to control the exothermicity of the reaction.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up and Extraction: Transfer the reaction mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL). The organic layers contain the desired pyrazole product.
-
Purification: Combine the organic extracts and wash with brine to remove any remaining water-soluble impurities. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude 1-ethyl-5-methyl-1H-pyrazole is often of sufficient purity for the subsequent step. If necessary, further purification can be achieved by vacuum distillation or column chromatography on silica gel.
| Parameter | Value |
| Stoichiometry | |
| Ethylhydrazine oxalate | 1.0 eq |
| Sodium hydroxide | 2.0 eq |
| 2,4-Pentanedione | 1.0 eq |
| Temperature | |
| Addition | < 10 °C |
| Reaction | Room Temperature |
| Duration | 12-18 hours |
Table 1: Key reaction parameters for the synthesis of 1-ethyl-5-methyl-1H-pyrazole.
Part 2: Synthesis of this compound
This part of the synthesis involves the nitration of the pyrazole core followed by the reduction of the nitro-intermediate.
The nitration of pyrazoles is a well-established electrophilic aromatic substitution. The 4-position of 1,5-dialkylpyrazoles is the most electron-rich and thus the most susceptible to electrophilic attack.
Materials:
-
1-Ethyl-5-methyl-1H-pyrazole (from Part 1)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Fuming Nitric Acid (HNO₃)
-
Ice/water
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-salt bath
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice-salt bath to -5 °C, add concentrated sulfuric acid.
-
Substrate Addition: Slowly add 1-ethyl-5-methyl-1H-pyrazole (1.0 equivalent) to the cold sulfuric acid, ensuring the temperature does not rise above 0 °C.
-
Nitration: Prepare a nitrating mixture by carefully adding fuming nitric acid (1.1 equivalents) to a small amount of concentrated sulfuric acid. Add this nitrating mixture dropwise to the pyrazole solution, maintaining the temperature between -5 and 0 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring. This will precipitate the crude nitro-pyrazole.
-
Neutralization and Extraction: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude 1-ethyl-4-nitro-5-methyl-1H-pyrazole can be purified by column chromatography on silica gel or by recrystallization.
The reduction of the nitro group to a primary amine can be achieved through various methods. Catalytic hydrogenation is a clean and efficient method. An alternative, particularly useful for its functional group tolerance, is the use of tin(II) chloride in an acidic medium.
Protocol using Tin(II) Chloride:
Materials:
-
1-Ethyl-4-nitro-5-methyl-1H-pyrazole (from Step 2a)
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Sodium hydroxide (NaOH) solution (e.g., 5 M)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve 1-ethyl-4-nitro-5-methyl-1H-pyrazole (1.0 equivalent) in ethanol. Add a solution of tin(II) chloride dihydrate (4-5 equivalents) in concentrated hydrochloric acid.
-
Reduction: Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is no longer visible.
-
Work-up: Cool the reaction mixture to room temperature and carefully basify by adding a 5 M sodium hydroxide solution until the pH is >10. This will precipitate tin salts, which can be removed by filtration through a pad of celite. Caution: The basification can be exothermic.
-
Extraction: Extract the filtrate with ethyl acetate (3 x 50 mL).
-
Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude this compound can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the final product.
| Parameter | Nitration | Reduction (SnCl₂) |
| Key Reagents | H₂SO₄, HNO₃ | SnCl₂·2H₂O, HCl |
| Stoichiometry | 1.1 eq HNO₃ | 4-5 eq SnCl₂·2H₂O |
| Temperature | -5 to 0 °C | Reflux |
| Duration | 1-2 hours | 2-4 hours |
Table 2: Key reaction parameters for the nitration and reduction steps.
Mechanism and Rationale
Knorr-Type Pyrazole Synthesis
The formation of the pyrazole ring proceeds through a well-established mechanism. The more nucleophilic nitrogen of ethylhydrazine attacks one of the carbonyl carbons of 2,4-pentanedione to form a hydrazone intermediate. Subsequent intramolecular cyclization occurs via the attack of the second nitrogen atom on the remaining carbonyl group, followed by dehydration to yield the aromatic pyrazole ring. The regioselectivity, with the ethyl group on N1 and the methyl group on C5, is generally favored in this reaction with unsymmetrical hydrazines and symmetrical β-diketones.
Electrophilic Nitration
The pyrazole ring is an electron-rich aromatic system. In 1,5-disubstituted pyrazoles, the C4 position is the most activated towards electrophilic substitution due to the electron-donating effects of the alkyl groups and the nitrogen atoms. The nitronium ion (NO₂⁺), generated from the mixture of nitric and sulfuric acids, acts as the electrophile.
Reduction of the Nitro Group
The reduction of the nitro group to an amine using tin(II) chloride in hydrochloric acid is a classic method. Tin(II) is oxidized to Tin(IV) while providing the electrons necessary for the reduction of the nitro group. The reaction proceeds through several intermediates, including nitroso and hydroxylamine species, before yielding the final primary amine.
Safety and Handling
-
Ethylhydrazine and its salts are toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
Concentrated acids (sulfuric and nitric acid) are highly corrosive. Handle with extreme care and appropriate PPE.
-
The nitration reaction is exothermic and requires careful temperature control to avoid runaway reactions.
-
The quenching and neutralization steps of the nitration and reduction reactions can be exothermic and may release gas. Perform these steps slowly and with adequate cooling.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
Conclusion
The synthesis of this compound from ethylhydrazine presented here offers a reliable and scalable route to this valuable building block. By following the detailed protocols and understanding the underlying chemical principles, researchers can confidently produce this key intermediate for their drug discovery and development programs. The two-step approach of pyrazole formation followed by nitration and reduction provides a high degree of control over the final product's structure.
References
-
Finar, I. L., & Hurlock, R. J. (1957). The nitration of 1-phenyl-3,5-dimethylpyrazole. Journal of the Chemical Society (Resumed), 3024-3028. [Link]
- Katritzky, A. R., & Taylor, R. (1990).
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
- Furniss, B. S., Hannaford, A. J., Smith, P. W. G., & Tatchell, A. R. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Organic Syntheses. (n.d.). Reduction of Aromatic Nitro Compounds. Retrieved from [Link]
Multi-Step Synthesis of 1-ethyl-5-methyl-1H-pyrazol-4-amine: An Application Note and Protocol for Researchers
This document provides a comprehensive, in-depth guide for the multi-step synthesis of 1-ethyl-5-methyl-1H-pyrazol-4-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The pyrazole scaffold is a privileged structure in numerous pharmacologically active compounds, and the specific substitution pattern of this target molecule makes it a key intermediate for the development of novel therapeutics.[1] This guide is designed for researchers, scientists, and drug development professionals, offering not only a detailed, step-by-step protocol but also the scientific rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.
Introduction to this compound
Substituted pyrazoles are a cornerstone of modern medicinal chemistry, exhibiting a wide array of biological activities. The strategic placement of an ethyl group at the N1 position, a methyl group at the C5 position, and an amine at the C4 position of the pyrazole ring provides a versatile scaffold for further chemical modifications. This allows for the exploration of structure-activity relationships (SAR) in drug discovery programs, targeting a range of therapeutic areas. The synthesis protocol outlined herein is a robust and scalable three-step process, commencing with the well-established Knorr pyrazole synthesis, followed by electrophilic nitration and subsequent reduction of the nitro group to the desired amine.
Synthetic Strategy Overview
The synthesis of this compound is accomplished through a three-step sequence, as illustrated below. Each step has been optimized to ensure high yields and purity of the intermediates and the final product.
Caption: Overall synthetic workflow for this compound.
Step 1: Synthesis of 1-ethyl-5-methyl-1H-pyrazole via Knorr Pyrazole Synthesis
The initial step involves the construction of the pyrazole ring through the Knorr pyrazole synthesis, a classic and reliable method for forming pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[2] In this protocol, ethylhydrazine reacts with 2,4-pentanedione (acetylacetone) to yield the desired 1-ethyl-5-methyl-1H-pyrazole.
Reaction Mechanism: Knorr Pyrazole Synthesis
The mechanism of the Knorr pyrazole synthesis is a well-established acid-catalyzed condensation reaction.[3] The reaction proceeds through the formation of a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to afford the aromatic pyrazole ring.
Caption: Mechanism of the Knorr Pyrazole Synthesis.
Causality of Experimental Choices: The use of a slight excess of ethylhydrazine can help to drive the reaction to completion. The reaction is typically carried out in a protic solvent like ethanol to facilitate proton transfer steps in the mechanism. The reaction temperature is maintained at reflux to provide sufficient energy for the condensation and dehydration steps.
Experimental Protocol: Step 1
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| Ethylhydrazine oxalate | 150.11 | 15.0 g | 100 |
| Sodium Hydroxide | 40.00 | 8.0 g | 200 |
| 2,4-Pentanedione | 100.12 | 10.0 g | 100 |
| Ethanol | 46.07 | 200 mL | - |
| Water | 18.02 | 100 mL | - |
| Dichloromethane | 84.93 | 150 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Procedure:
-
To a 500 mL round-bottom flask, add ethylhydrazine oxalate (15.0 g, 100 mmol) and water (100 mL).
-
Cool the mixture to 0 °C in an ice bath and slowly add a solution of sodium hydroxide (8.0 g, 200 mmol) in 50 mL of water, ensuring the temperature remains below 10 °C.
-
To this solution, add 2,4-pentanedione (10.0 g, 100 mmol) dropwise over 30 minutes, maintaining the temperature below 10 °C.
-
Remove the ice bath and stir the reaction mixture at room temperature for 12-18 hours.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude 1-ethyl-5-methyl-1H-pyrazole as an oil. The crude product is often of sufficient purity for the next step.
Step 2: Nitration of 1-ethyl-5-methyl-1H-pyrazole
The second step is the electrophilic nitration of the pyrazole ring. Pyrazoles are electron-rich aromatic systems, and electrophilic substitution occurs preferentially at the C4 position.[4] This is because the intermediates formed by attack at C3 or C5 are significantly less stable.
Reaction Mechanism: Electrophilic Nitration
The nitration of the pyrazole ring proceeds via a standard electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated from the mixture of nitric acid and sulfuric acid, acts as the electrophile.
Caption: Mechanism of Electrophilic Nitration of Pyrazole.
Causality of Experimental Choices: A mixture of concentrated nitric acid and sulfuric acid is a potent nitrating agent, capable of generating the necessary concentration of the nitronium ion. The reaction is performed at low temperatures (0-5 °C) to control the exothermicity of the reaction and to minimize the formation of byproducts. The slow, dropwise addition of the pyrazole to the nitrating mixture is crucial for the same reasons.
Experimental Protocol: Step 2
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 1-ethyl-5-methyl-1H-pyrazole | 110.16 | 11.0 g | 100 |
| Concentrated Sulfuric Acid (98%) | 98.08 | 50 mL | - |
| Concentrated Nitric Acid (70%) | 63.01 | 10 mL | - |
| Ice | - | As needed | - |
| Sodium Bicarbonate (sat. aq. sol.) | - | As needed | - |
| Ethyl Acetate | 88.11 | 200 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Procedure:
-
In a 250 mL three-necked flask equipped with a dropping funnel and a thermometer, carefully add concentrated sulfuric acid (50 mL) and cool to 0 °C in an ice-salt bath.
-
Slowly add concentrated nitric acid (10 mL) to the sulfuric acid while maintaining the temperature below 10 °C.
-
Dissolve the crude 1-ethyl-5-methyl-1H-pyrazole (11.0 g, 100 mmol) in a minimal amount of concentrated sulfuric acid and add it to the dropping funnel.
-
Add the pyrazole solution dropwise to the nitrating mixture over 1 hour, ensuring the temperature does not rise above 5 °C.
-
After the addition is complete, stir the reaction mixture at 0-5 °C for an additional 2 hours.
-
Carefully pour the reaction mixture onto crushed ice (approx. 200 g) with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain the crude 1-ethyl-5-methyl-4-nitro-1H-pyrazole, which can be purified by recrystallization from ethanol if necessary.
Step 3: Reduction of 1-ethyl-5-methyl-4-nitro-1H-pyrazole to this compound
The final step is the reduction of the nitro group to an amine. Several methods are available for this transformation, including catalytic hydrogenation and chemical reduction with metals in acidic media.[5][6] Catalytic transfer hydrogenation using hydrazine hydrate and a palladium on carbon (Pd/C) catalyst is a mild and efficient method that avoids the need for high-pressure hydrogenation equipment.[7][8] Alternatively, reduction with tin(II) chloride in an acidic medium is a classic and reliable method.[9]
Reaction Mechanism: Reduction of a Nitro Group
Catalytic Transfer Hydrogenation: In this process, hydrazine hydrate serves as the in-situ source of hydrogen. The palladium catalyst facilitates the transfer of hydrogen atoms to the nitro group, which is sequentially reduced to nitroso, hydroxylamine, and finally the amine.[8]
Tin(II) Chloride Reduction: This reduction proceeds through a series of single-electron transfers from Sn(II) to the nitro group, with protonation steps occurring in the acidic medium. The overall process involves the transfer of six electrons to the nitro group.[9]
Caption: A simplified general pathway for the reduction of a nitro group.
Causality of Experimental Choices:
-
Catalytic Transfer Hydrogenation: Palladium on carbon is a highly efficient catalyst for hydrogenation reactions. Ethanol is a good solvent for both the substrate and hydrazine hydrate. The reaction is typically carried out at reflux to increase the rate of hydrogen transfer.
-
Tin(II) Chloride Reduction: Tin(II) chloride is a mild and selective reducing agent for nitro groups. The use of concentrated hydrochloric acid provides the necessary acidic environment for the reaction to proceed and helps to dissolve the tin salts.
Experimental Protocol: Step 3 (Option A - Catalytic Transfer Hydrogenation)
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 1-ethyl-5-methyl-4-nitro-1H-pyrazole | 155.14 | 15.5 g | 100 |
| Palladium on Carbon (10%) | - | 1.5 g | - |
| Hydrazine Hydrate (80%) | 50.06 | 12.5 mL | ~200 |
| Ethanol | 46.07 | 200 mL | - |
| Celite® | - | As needed | - |
| Ethyl Acetate | 88.11 | 200 mL | - |
| Saturated Sodium Bicarbonate | - | As needed | - |
Procedure:
-
To a 500 mL round-bottom flask, add 1-ethyl-5-methyl-4-nitro-1H-pyrazole (15.5 g, 100 mmol), ethanol (200 mL), and 10% palladium on carbon (1.5 g).
-
Heat the mixture to reflux and then add hydrazine hydrate (12.5 mL, ~200 mmol) dropwise over 1 hour.
-
After the addition is complete, continue to reflux the mixture for an additional 4-6 hours, monitoring the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the catalyst. Wash the Celite® pad with ethanol.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (200 mL) and wash with water and then with a saturated aqueous solution of sodium bicarbonate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
The product can be further purified by column chromatography on silica gel or by recrystallization.
Experimental Protocol: Step 3 (Option B - Tin(II) Chloride Reduction)
| Reagent/Material | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) |
| 1-ethyl-5-methyl-4-nitro-1H-pyrazole | 155.14 | 15.5 g | 100 |
| Tin(II) Chloride Dihydrate | 225.63 | 67.7 g | 300 |
| Concentrated Hydrochloric Acid | 36.46 | 100 mL | - |
| Sodium Hydroxide (50% aq. sol.) | - | As needed | - |
| Ethyl Acetate | 88.11 | 300 mL | - |
Procedure:
-
In a 500 mL round-bottom flask, suspend 1-ethyl-5-methyl-4-nitro-1H-pyrazole (15.5 g, 100 mmol) in concentrated hydrochloric acid (100 mL).
-
Cool the mixture in an ice bath and add a solution of tin(II) chloride dihydrate (67.7 g, 300 mmol) in concentrated hydrochloric acid (50 mL) portion-wise, keeping the temperature below 20 °C.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 3-4 hours.
-
Cool the reaction mixture in an ice bath and carefully basify by the slow addition of a 50% aqueous sodium hydroxide solution until the pH is >10.
-
Extract the resulting suspension with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to give the crude this compound.
-
Purify the product by column chromatography or recrystallization as needed.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the multi-step synthesis of this compound. By following the outlined procedures and understanding the rationale behind the experimental choices, researchers can reliably produce this valuable building block for applications in drug discovery and medicinal chemistry. The provided protocols offer flexibility with two options for the final reduction step, allowing for adaptation based on available resources and equipment.
References
- BenchChem. (2025). Application Notes and Protocols: 1-Ethyl-4-iodo-5-methyl-1H-pyrazole in Pharmaceutical Development.
-
SlideShare. (n.d.). Pyrazole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]
- Royal Society of Chemistry. (2022).
- The Journal of Organic Chemistry. (Year). Oxidative Dehydrogenative Couplings of Pyrazol-5-amines Selectively Forming Azopyrroles.
- PubMed. (Year). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)
- Royal Society of Chemistry. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC.
- PubMed Central (PMC). (n.d.).
- Organic Chemistry Portal. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins. J. Org. Chem., 73, 2412-2415.
- National Institutes of Health (NIH). (2022).
- Rasayan Journal of Chemistry. (2011). SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES.
- ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction.
- Wikipedia. (n.d.). Knorr pyrrole synthesis.
- MDPI. (Year). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
- ResearchGate. (2005).
- R Discovery. (2025).
- MDPI. (n.d.).
- Semantic Scholar. (n.d.).
- Knorr Pyrazole Synthesis. (n.d.).
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- ResearchGate. (n.d.).
- Google Patents. (n.d.).
- ChemicalBook. (n.d.). 1-ethyl-1H-pyrazol-5-ol synthesis.
- Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction.
- ChemicalBook. (2022).
- PrepChem.com. (n.d.). Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester.
- ResearchGate. (n.d.). Pyrazole structure highlighting the nucleophilic and electrophilic....
- Wikipedia. (n.d.). Reduction of nitro compounds.
- Organic Chemistry Portal. (2014). Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C. Synlett, 25, 1403-1408.
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
- PubMed Central (PMC). (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
- PubChem. (n.d.). 4-Amino-1-ethyl-N-methyl-1H-pyrazole-5-carboxamide.
- Sciencemadness.org. (2011).
- ACS Publications. (2026). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Knorr Pyrazole Synthesis (Chapter 32) - Name Reactions in Organic Synthesis [cambridge.org]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]
- 5. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]
Application Notes & Protocols: A Guide to Cyclocondensation Reactions for Pyrazole Ring Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of the Pyrazole Scaffold
The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, is a cornerstone of modern medicinal chemistry and drug development. Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of engaging in a variety of non-covalent interactions with biological targets. From the blockbuster COX-2 inhibitor Celecoxib to novel kinase inhibitors in oncology, the pyrazole motif is integral to a vast array of pharmacologically active agents.
The construction of this critical heterocyclic system is most frequently achieved through cyclocondensation reactions. These reactions, at their core, involve the formation of the five-membered ring by combining a binucleophilic nitrogen source, typically a hydrazine derivative, with a three-carbon electrophilic component. The enduring power of this approach lies in its reliability, modularity, and the commercial availability of diverse starting materials.
This guide provides an in-depth exploration of the most pivotal cyclocondensation strategies for pyrazole synthesis. It moves beyond simple procedural lists to delve into the mechanistic underpinnings and rationale behind experimental design, offering field-proven insights to empower researchers in their synthetic endeavors.
Method 1: The Knorr Pyrazole Synthesis from 1,3-Dicarbonyl Compounds
The most classic and widely employed method for pyrazole synthesis is the Knorr synthesis, first reported by Ludwig Knorr in 1883.[1][2] This reaction involves the condensation of a 1,3-dicarbonyl compound (or its synthetic equivalent) with a hydrazine derivative.[2][3][4] Its simplicity, high yields, and broad substrate scope have cemented its status as a foundational tool in heterocyclic chemistry.
Mechanistic Rationale
The reaction proceeds via a well-established pathway. The more nucleophilic nitrogen of the hydrazine first attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate. This is often the rate-determining step and can be accelerated by acid catalysis, which activates the carbonyl group towards nucleophilic attack. Following this initial condensation, the second nitrogen atom performs an intramolecular nucleophilic attack on the remaining carbonyl group. The resulting cyclic hemiaminal intermediate then readily undergoes dehydration to yield the stable, aromatic pyrazole ring.[5]
A critical consideration in the Knorr synthesis is regioselectivity . When an unsymmetrical 1,3-dicarbonyl and a substituted hydrazine (e.g., methylhydrazine) are used, two different regioisomers can potentially form.[1][2] The outcome is dictated by the relative reactivity of the two carbonyl groups and the nucleophilicity of the substituted hydrazine's nitrogens. Generally, the more electrophilic carbonyl carbon is attacked first. For instance, in a β-ketoester, the ketone is more reactive than the ester, guiding the initial condensation.[5] The choice of solvent can also significantly influence regioselectivity; aprotic dipolar solvents like DMAc or DMF, often with acid catalysis, have been shown to improve regiocontrol compared to traditional protic solvents like ethanol.[2]
Visualizing the Knorr Synthesis Mechanism
Caption: General mechanism of the Knorr pyrazole synthesis.
Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-phenyl-1H-pyrazole
This protocol details a representative Knorr synthesis using benzoylacetone and phenylhydrazine.
Materials & Reagents:
-
Benzoylacetone (1,3-diphenyl-1,3-propanedione)
-
Phenylhydrazine
-
Glacial Acetic Acid (catalyst)
-
Ethanol (solvent)
-
Round-bottom flask with reflux condenser
-
Stir plate and magnetic stir bar
-
Standard glassware for work-up and purification
-
Ethyl acetate and Hexanes (for TLC and chromatography)
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask containing a magnetic stir bar, add benzoylacetone (10.0 mmol, 1.0 eq).
-
Reagent Addition: Add 50 mL of ethanol to the flask and stir until the dicarbonyl is fully dissolved. To this solution, add phenylhydrazine (10.5 mmol, 1.05 eq) dropwise, followed by the addition of 5 drops of glacial acetic acid as a catalyst.
-
Reaction Execution: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 80-85°C) with vigorous stirring.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate mobile phase. The reaction is typically complete within 2-4 hours, as indicated by the consumption of the limiting starting material.
-
Work-up & Isolation:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Reduce the solvent volume to approximately 10 mL using a rotary evaporator.
-
Pour the concentrated mixture into 100 mL of ice-cold water with stirring. A precipitate should form.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold water (2 x 20 mL).[5]
-
-
Purification & Characterization:
-
The crude solid is typically of high purity but can be further purified by recrystallization from ethanol if necessary.
-
Dry the final product under vacuum.
-
Determine the yield and characterize the product by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
-
Method 2: Synthesis from α,β-Unsaturated Carbonyl Systems
An equally powerful strategy for pyrazole synthesis involves the reaction of hydrazines with α,β-unsaturated carbonyl compounds, such as chalcones (α,β-unsaturated ketones), acetylenic ketones, or vinyl ketones bearing a leaving group.[1][2][6] This method proceeds through a different mechanistic manifold involving a conjugate addition.
Mechanistic Rationale
The reaction typically begins with a Michael (conjugate) addition of a hydrazine nitrogen atom to the β-carbon of the unsaturated system.[3] This forms an enolate or enamine intermediate. Subsequently, intramolecular cyclization occurs via the attack of the second nitrogen atom onto the carbonyl carbon, forming a five-membered heterocyclic intermediate known as a pyrazoline.[2][6]
The final step is the aromatization of the pyrazoline ring to the stable pyrazole. This can occur through two primary pathways:
-
Oxidation: If the pyrazoline is stable, an external oxidizing agent (e.g., I₂, Br₂, or even atmospheric oxygen, sometimes catalyzed by a base or ionic liquid) is required to remove two hydrogen atoms and form the aromatic ring.[2][7]
-
Elimination: If the starting material has a good leaving group at the β-position (e.g., a halide, amine, or benzotriazole), the aromatization occurs via spontaneous elimination of this group from the pyrazoline intermediate under redox-neutral conditions.[2][3][6]
Visualizing the Michael Addition-Cyclization Pathway
Caption: General mechanism for pyrazole synthesis via Michael addition.
Experimental Protocol: Synthesis of 1,3,5-Triarylpyrazole from a Chalcone
This protocol describes the synthesis of a pyrazole from a chalcone and phenylhydrazine, requiring an in-situ oxidation step.
Materials & Reagents:
-
1,3-Diphenylpropenone (Chalcone)
-
Phenylhydrazine Hydrochloride
-
Iodine (I₂)
-
Acetic Acid (solvent)
-
Sodium Thiosulfate solution (for work-up)
-
Round-bottom flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve the chalcone (5.0 mmol, 1.0 eq) and phenylhydrazine hydrochloride (5.5 mmol, 1.1 eq) in 20 mL of glacial acetic acid.
-
Oxidant Addition: To the stirred solution, add powdered iodine (5.0 mmol, 1.0 eq) in one portion.
-
Reaction Execution: Heat the reaction mixture to 100°C and stir for 3-5 hours. Monitor the disappearance of the starting materials by TLC (e.g., 4:1 Hexanes:Ethyl Acetate).
-
Work-up & Isolation:
-
After cooling to room temperature, pour the reaction mixture into 150 mL of cold water.
-
Add a 10% aqueous solution of sodium thiosulfate dropwise until the brown color of the iodine is completely discharged.
-
Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution (2 x 25 mL) and then with brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification & Characterization:
-
The resulting crude solid or oil can be purified by flash column chromatography on silica gel.
-
Characterize the purified product using standard analytical techniques (NMR, MS, melting point) to confirm its structure.
-
Method 3: Modern Multicomponent Reactions (MCRs)
Driven by the demands of high-throughput screening and diversity-oriented synthesis in drug discovery, multicomponent reactions (MCRs) for pyrazole formation have gained significant traction.[8] These reactions combine three or more starting materials in a single pot to form the pyrazole product, incorporating most or all of the atoms from the reactants.[8] This approach offers remarkable advantages in terms of operational simplicity, atom economy, and rapid access to complex molecular architectures.[8]
Conceptual Framework
MCRs for pyrazoles often build upon the classical cyclocondensation principles but generate one of the key intermediates in situ. A common strategy involves the one-pot reaction of an aldehyde, an active methylene compound (like a β-ketoester or malononitrile), and a hydrazine.[8]
The reaction typically initiates with a Knoevenagel condensation between the aldehyde and the active methylene compound to form an α,β-unsaturated intermediate. This is then intercepted in the same pot by the hydrazine, which undergoes a Michael addition followed by cyclization and aromatization, mirroring the pathway described in Method 2. Catalysts, ranging from Lewis acids (e.g., Zn(OTf)₂) to biodegradable organic catalysts like sodium gluconate, are often employed to facilitate these transformations efficiently.[3][6][8]
Visualizing a Three-Component Synthesis Workflow
Caption: Workflow for a one-pot, three-component pyrazole synthesis.
Comparative Summary of Synthetic Routes
For a researcher selecting a synthetic strategy, understanding the relative merits and limitations of each approach is crucial. The following table provides a comparative overview.
| Feature | Knorr Synthesis (from 1,3-Diketones) | Synthesis from α,β-Unsaturated Systems | Multicomponent Reactions (MCRs) |
| Core Principle | [C-C-C] + [N-N] Cyclocondensation | Michael Addition -> Cyclization -> Aromatization | In-situ intermediate formation -> Cyclization |
| Starting Materials | 1,3-Dicarbonyls, Hydrazines | α,β-Unsaturated Carbonyls, Hydrazines | Aldehydes, Active Methylene compounds, Hydrazines |
| Key Advantages | Highly reliable, generally high yielding, straightforward.[2][5] | Access to different substitution patterns, can use chalcones which are readily available. | High atom economy, operational simplicity, rapid library generation.[8] |
| Primary Challenges | Regioselectivity with unsymmetrical substrates.[1][3] | May require an additional oxidation step; regioselectivity can still be an issue.[2][6] | Optimization can be complex; requires compatible reaction conditions for all steps. |
| Typical Conditions | Acid or base catalysis, often refluxing in ethanol or other polar solvents.[1][5] | Varies widely; may involve catalysts (e.g., Cu(OTf)₂) or oxidants (e.g., I₂).[2] | Often catalyzed (Lewis acids, organocatalysts), sometimes solvent-free or under microwave irradiation.[8] |
| Best Suited For | Reliable synthesis of specifically substituted pyrazoles when the 1,3-dicarbonyl is available. | Utilizing chalcone or enone building blocks; synthesis of pyrazolines as intermediates. | Diversity-oriented synthesis and rapid lead generation in drug discovery programs. |
Conclusion and Future Outlook
The cyclocondensation reaction remains the most robust and versatile method for constructing the medicinally vital pyrazole ring. The classical Knorr synthesis provides a reliable foundation, while methods utilizing α,β-unsaturated systems and modern multicomponent strategies offer expanded scope and efficiency. For the practicing medicinal or process chemist, a deep understanding of the mechanisms, scope, and limitations of these methods is essential for the rational design and execution of synthetic routes. As the demand for novel, structurally complex pyrazole-containing drug candidates continues to grow, the development of even more efficient, selective, and sustainable cyclocondensation protocols will undoubtedly remain a key focus of chemical research.
References
-
Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Pyrazole synthesis. Organic Chemistry Portal. Available at: [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Available at: [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. Available at: [Link]
-
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. Available at: [Link]
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. NIH. Available at: [Link]
-
Knorr Pyrazole Synthesis. Chem Help Asap. Available at: [Link]
-
Synthesis of pyrazole via cyclocondensation reaction of 1,3-dicarbonyl... ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. chemhelpasap.com [chemhelpasap.com]
- 6. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazole synthesis [organic-chemistry.org]
- 8. RSC - Page load error [pubs.rsc.org]
Application Notes & Protocols: The Pyrazole Scaffold as a Cornerstone in Modern Drug Discovery
Foreword: The Unrivaled Versatility of the Pyrazole Nucleus
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged structures." The pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a quintessential example of such a scaffold.[1] First synthesized in 1889, its journey from a chemical curiosity to a cornerstone of blockbuster drugs is a testament to its remarkable versatility.[2] The unique electronic properties, hydrogen bonding capabilities, and structural rigidity of the pyrazole ring allow it to interact with a diverse array of biological targets with high affinity and specificity.[1]
This guide moves beyond a simple catalog of applications. It is designed for the bench scientist and drug development professional, providing not only the "what" but the "why" and "how." We will delve into the mechanistic basis for the pyrazole's success in key therapeutic areas, present detailed, field-proven protocols for its synthesis and biological evaluation, and explore the structure-activity relationships that guide the next generation of pyrazole-based therapeutics.
Part 1: Pharmacological Landscape and Mechanistic Insights
The pyrazole moiety is a chameleon in the world of pharmacology, found in drugs treating conditions from cancer and inflammation to erectile dysfunction and viral infections.[3][4] This success stems from its ability to serve as a bioisostere for other aromatic rings, enhancing properties like solubility and metabolic stability while providing a rigid framework for orienting pharmacophoric groups to engage with target proteins.[5]
Anti-Inflammatory Agents: The COX-2 Inhibition Saga
Perhaps the most famous application of the pyrazole scaffold is in the development of selective cyclooxygenase-2 (COX-2) inhibitors.
-
Causality and Mechanism: Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) inhibit both COX-1 (a constitutively expressed enzyme crucial for gastric protection) and COX-2 (an inducible enzyme at the site of inflammation). This lack of selectivity leads to gastrointestinal side effects. The design of drugs like Celecoxib (Celebrex®) leveraged the structural differences between the two enzyme active sites. The pyrazole core, with specific diaryl substitutions, was engineered to fit into the larger, more accommodating active site of COX-2 while being too bulky to inhibit COX-1 effectively.[1] The sulfonamide group on one of the aryl rings of Celecoxib is a key feature, inserting into a specific side pocket of the COX-2 enzyme, which is absent in COX-1, thereby conferring selectivity.
-
Key Drugs & Targets:
| Drug Name | Brand Name | Primary Target | Therapeutic Use |
| Celecoxib | Celebrex® | Cyclooxygenase-2 (COX-2) | Anti-inflammatory, Analgesic |
| Mavacoxib | Trocoxil® | Cyclooxygenase-2 (COX-2) | Veterinary Anti-inflammatory |
| Deracoxib | Deramaxx® | Cyclooxygenase-2 (COX-2) | Veterinary Anti-inflammatory |
| Phenylbutazone | Butazolidin® | COX-1 and COX-2 (Non-selective) | Anti-inflammatory (largely veterinary) |
Oncology: Targeting the Kinase Addiction of Cancer
A significant number of modern cancer therapies are kinase inhibitors, and the pyrazole scaffold is a dominant feature in this class.
-
Causality and Mechanism: Many cancers are driven by aberrant signaling pathways controlled by protein kinases. These enzymes have a conserved ATP-binding pocket that can be targeted by small molecule inhibitors. The pyrazole ring system is exceptionally effective at acting as a "hinge-binder," forming critical hydrogen bonds with the backbone of the kinase hinge region, a key interaction for potent inhibition. Different substitutions on the pyrazole core allow for targeting the diverse landscape of kinase active sites with high selectivity. For example, Ruxolitinib targets the JAK family of kinases, crucial in myeloproliferative neoplasms, while Axitinib targets VEGFR, inhibiting angiogenesis.[3]
-
Signaling Pathway Visualization:
Caption: Pyrazole-based kinase inhibitors competitively block the ATP-binding site.
-
Key Drugs & Targets:
| Drug Name | Brand Name | Primary Target(s) | Therapeutic Use |
| Ruxolitinib | Jakafi® | JAK1, JAK2 | Myelofibrosis, Polycythemia Vera |
| Axitinib | Inlyta® | VEGFR1, VEGFR2, VEGFR3, PDGFR, c-KIT | Renal Cell Carcinoma |
| Ibrutinib | Imbruvica® | Bruton's Tyrosine Kinase (BTK) | B-cell malignancies |
| Niraparib | Zejula® | PARP1, PARP2 | Ovarian Cancer |
| Futibatinib | Lytgobi® | FGFR1, FGFR2, FGFR3, FGFR4 | Cholangiocarcinoma |
Other Prominent Therapeutic Areas
The utility of pyrazoles extends far beyond inflammation and cancer.
-
Cardiovascular Disease: Riociguat and Vericiguat are soluble guanylate cyclase (sGC) stimulators used for pulmonary hypertension and heart failure, respectively.[3][5]
-
Erectile Dysfunction: Sildenafil (Viagra®) , a potent phosphodiesterase-5 (PDE5) inhibitor, contains a fused pyrazole ring (a pyrazolo[4,3-d]pyrimidinone).
-
Antiviral: Lenacapavir (Sunlenca®) is a first-in-class HIV capsid inhibitor with a polyfluorinated pyrazole moiety, approved for multi-drug resistant HIV-1 infection.[3] Its unique mechanism and long half-life represent a significant advance in antiretroviral therapy.[3]
-
Antimicrobial: Pyrazole derivatives have been developed as potent antibacterial and antifungal agents, targeting enzymes like DNA gyrase and succinate dehydrogenase.[1] Ceftolozane is a cephalosporin antibiotic containing a pyrazolium structure that enhances its stability against β-lactamase enzymes.[1]
Part 2: Core Experimental Protocols
A successful drug discovery campaign requires robust and reproducible methods for both the synthesis of novel compounds and their subsequent biological evaluation.
Protocol 1: Classic Synthesis of a 3,5-Disubstituted Pyrazole via Knorr Cyclocondensation
This protocol describes the foundational method for pyrazole synthesis: the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. It is a reliable and versatile method for generating a wide range of pyrazole cores.[6]
-
Principle: A bidentate hydrazine nucleophile attacks the two electrophilic carbonyl carbons of a 1,3-dicarbonyl compound, followed by cyclization and dehydration to form the aromatic pyrazole ring. The choice of solvent and catalyst (often acid) is critical for driving the reaction to completion.
-
Workflow Diagram:
Caption: Workflow for Knorr pyrazole synthesis.
-
Materials & Reagents:
-
1,3-Dicarbonyl compound (e.g., Acetylacetone, 1.0 eq)
-
Hydrazine derivative (e.g., Phenylhydrazine hydrochloride, 1.0 eq)
-
Solvent (e.g., Ethanol, 10 mL/mmol)
-
Acid catalyst (e.g., Glacial Acetic Acid, 2-3 drops)
-
Sodium Bicarbonate (for neutralization)
-
Ethyl Acetate, Hexanes (for chromatography)
-
Silica Gel
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
TLC plates and chamber
-
-
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the 1,3-dicarbonyl compound (e.g., 10 mmol, 1.0 eq) and ethanol (100 mL).
-
Addition of Hydrazine: Add the phenylhydrazine hydrochloride (10 mmol, 1.0 eq) to the stirring solution.
-
Catalysis: Add 3 drops of glacial acetic acid to the mixture.
-
Heating: Heat the reaction mixture to reflux (approx. 80°C) and maintain for 4-6 hours.
-
Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC). Prepare a sample by taking a small aliquot and diluting it. Elute with a suitable solvent system (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting materials and the appearance of a new, single spot indicates reaction completion.
-
Work-up: Allow the reaction to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
-
Neutralization: Redissolve the residue in ethyl acetate (50 mL) and wash with saturated sodium bicarbonate solution (2 x 25 mL) to neutralize the acid, followed by brine (1 x 25 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.
-
Purification: Purify the crude solid/oil via flash column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water) to yield the pure pyrazole derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
-
Protocol 2: In Vitro Biological Evaluation - A Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a common method to determine the potency (IC₅₀) of a synthesized pyrazole compound against a specific protein kinase.
-
Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity. Inhibitors will reduce the amount of ADP produced, leading to a lower luminescent signal. The signal is inversely proportional to the inhibitor's potency.
-
Workflow Diagram:
Caption: Workflow for an ADP-Glo™ kinase inhibition assay.
-
Materials & Reagents:
-
Purified kinase of interest (e.g., JAK2, VEGFR2)
-
Specific kinase substrate (peptide or protein)
-
ATP solution
-
Synthesized pyrazole inhibitor (test compound), serially diluted in DMSO
-
ADP-Glo™ Assay Kit (Promega)
-
White, opaque 384-well assay plates
-
Multichannel pipettes
-
Luminometer plate reader
-
-
Step-by-Step Methodology:
-
Compound Plating: Prepare a serial dilution of the pyrazole test compound (e.g., from 100 µM to 1 nM) in DMSO. Pipette a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "no enzyme" controls.
-
Kinase Reaction: Prepare a master mix containing the kinase and its specific substrate in reaction buffer. Add this mix (e.g., 5 µL) to each well.
-
Initiation: Prepare a solution of ATP in reaction buffer. Add the ATP solution (e.g., 5 µL) to all wells to start the kinase reaction. The final volume is now 10 µL.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination: Add 10 µL of ADP-Glo™ Reagent to each well. This stops the kinase reaction and depletes the remaining unconsumed ATP.
-
Incubation 2: Incubate the plate at room temperature for 40 minutes.
-
Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced in the initial reaction into ATP and uses the new ATP to drive a luciferase reaction, generating a luminescent signal.
-
Incubation 3: Incubate for 30 minutes at room temperature to stabilize the signal.
-
Data Acquisition: Read the luminescence on a compatible plate reader.
-
Data Analysis (Self-Validation): The raw luminescence data is converted to percent inhibition relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter dose-response curve using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.
-
Part 3: Structure-Activity Relationship (SAR) - A Guide to Rational Design
Understanding how structural changes impact biological activity is the core of medicinal chemistry. For pyrazoles, decades of research have provided clear guidelines for rational drug design.[1][5]
-
Key Principles:
-
N1-Substitution: The substituent at the N1 position often dictates pharmacokinetics and can be used to probe for specific interactions. Large, bulky groups can enhance selectivity for certain targets.
-
C3-Substitution: This position is frequently used to engage with key residues in the target protein. In kinase inhibitors, an aryl group here often forms part of the hinge-binding motif.
-
C4-Substitution: Modifying the C4 position can be used to fine-tune solubility, metabolic stability, and potency. Adding polar groups can improve aqueous solubility.
-
C5-Substitution: Similar to C3, this position is crucial for establishing interactions that confer potency and selectivity. In diaryl pyrazole COX-2 inhibitors, the C5-aryl group is critical for fitting into the selective binding pocket.
-
-
SAR Visualization:
Caption: Key positions on the pyrazole scaffold for SAR modification. (Note: The DOT script references an external image for the chemical structure for clarity).
Conclusion and Future Horizons
The pyrazole scaffold is not merely a historical success story; it remains at the forefront of innovation. Its proven track record, synthetic tractability, and favorable physicochemical properties ensure its continued relevance.[5] Future directions are already emerging, including the incorporation of pyrazoles into novel modalities like proteolysis-targeting chimeras (PROTACs) and covalent inhibitors. The ability of this "privileged structure" to continually adapt to new biological targets and therapeutic challenges solidifies its position as an indispensable tool in the drug discoverer's arsenal.
References
-
Karrouchi, K., Ramli, Y., Taoufik, J., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134. Available at: [Link]
-
Alam, M. J., & Antonchick, A. P. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry, 15(23), 2011-2016. Available at: [Link]
-
Lv, P.-C., Li, H.-Q., Sun, J., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(8), 911-930. Available at: [Link]
-
Jha, K. K., Kumar, C., & Pratap, R. (2016). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences, 8(3), 166-177. Available at: [Link]
-
El-Faham, A., Al-Othman, Z. A., El-Mahdy, A. F. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6502. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of pyrazoles. Retrieved January 27, 2026, from [Link]
-
Sahu, J. K., Ganguly, S., & Kaushik, A. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 178-186. Available at: [Link]
-
Al-Ostoot, F. H., Al-Anazi, M. R., Al-Ghamdi, M. A., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(15), 4939. Available at: [Link]
- Kumar, M., & Singh, R. P. (2019). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. Journal of Chemical and Pharmaceutical Research, 11(4), 43-58.
-
Fajemiroye, J. O., de Oliveira, R. B., & da Cunha, L. C. (2020). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 11, 113. Available at: [Link]
-
Zhang, J., He, C., & Parrish, D. A. (2024). Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. Organic Letters. Available at: [Link]
-
Khan, I., Al-Omair, M. A., Al-Subaiyel, A. M., et al. (2024). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Molecules, 29(3), 578. Available at: [Link]
-
Kharl, M., Khan, S., & Singh, A. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. Future Medicine and Health Research, 3(10). Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
troubleshooting oily product in pyrazole synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for pyrazole synthesis. This guide is designed to provide in-depth troubleshooting assistance and answers to frequently asked questions, with a particular focus on the common and often frustrating issue of obtaining an oily or intractable product instead of a crystalline solid. As a Senior Application Scientist, my goal is to provide you with not only procedural solutions but also the underlying chemical principles to empower you to overcome challenges in your synthetic endeavors.
Troubleshooting Guide: The Oily Product Dilemma
The formation of an oil during pyrazole synthesis is a frequent hurdle that can significantly impede downstream processing and purification. This section is structured in a question-and-answer format to directly address the specific issues you may be encountering.
Q1: My pyrazole synthesis resulted in a persistent oil after work-up and solvent removal. What are the most likely causes?
A1: An oily product in pyrazole synthesis is rarely due to a single cause. It is typically a manifestation of a mixture of components that collectively depress the melting point and inhibit crystallization. The most common culprits can be categorized as follows:
-
Residual Solvents: High-boiling point solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or N-methyl-2-pyrrolidone (NMP) are frequently used in pyrazole synthesis due to their ability to dissolve a wide range of reactants.[1] However, their complete removal can be challenging, and even trace amounts can lead to an oily product.
-
Unreacted Starting Materials: Incomplete conversion is a primary reason for obtaining an impure, oily product. The presence of unreacted 1,3-dicarbonyl compounds, hydrazines, or other starting materials will contaminate the desired pyrazole.
-
Formation of Regioisomers: A classic challenge in pyrazole synthesis, particularly with unsymmetrical 1,3-dicarbonyl compounds, is the formation of a mixture of regioisomers.[2][3] These isomers often have very similar physical properties, making them difficult to separate and prone to forming eutectic mixtures that are oily at room temperature. The choice of solvent can significantly influence regioselectivity; for instance, fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) have been shown to improve regioselectivity in some cases.[4][5][6]
-
Presence of Intermediates: The Knorr pyrazole synthesis and related methods proceed through intermediates such as hydrazones and pyrazolines.[2] If the reaction is not driven to completion or if the final aromatization step is inefficient, these non-aromatic, and often less stable, intermediates can persist in the final product, contributing to its oily nature.
-
Side-Reaction Byproducts: Depending on the specific reaction conditions and substrates, a variety of side reactions can occur, leading to byproducts that contaminate the desired pyrazole.
To diagnose the specific cause, a thorough analytical investigation of the crude product is essential. Techniques such as Thin Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are invaluable for identifying the components of the oily mixture.[7][8]
Q2: I've confirmed the presence of my desired pyrazole in the oily product via NMR and MS. What purification strategies can I employ to induce solidification?
A2: Once you have confirmed the presence of your target compound, several purification techniques can be attempted to remove impurities and facilitate crystallization. The choice of method will depend on the nature of the impurities identified in your initial analysis.
| Purification Technique | Target Impurities & Rationale |
| Column Chromatography | Broad Applicability: Effective for separating the desired pyrazole from unreacted starting materials, regioisomers (if sufficiently different in polarity), and most side-reaction byproducts. The choice of eluent is critical and should be optimized using TLC. |
| Crystallization | For Moderately Impure Products: If the desired pyrazole is the major component, direct crystallization can be attempted. This involves dissolving the oil in a minimal amount of a hot solvent in which the pyrazole has good solubility, followed by slow cooling to induce crystal formation. Seeding with a small crystal of the pure compound, if available, can be beneficial. |
| Conversion to an Acid Addition Salt | Highly Effective for Basic Pyrazoles: Pyrazoles are basic heterocycles and can be converted to their corresponding acid addition salts (e.g., hydrochloride, sulfate) by treatment with an appropriate acid.[9][10] These salts are often highly crystalline and can be easily separated from non-basic impurities by filtration. The pure pyrazole can then be regenerated by neutralization with a base. This method is particularly useful for separating pyrazoles from non-basic byproducts and unreacted starting materials.[9][10] |
| Solvent Trituration/Washing | For Removing Specific Impurities: If the impurities are significantly more soluble in a particular solvent than your desired pyrazole, you can wash or triturate the oil with that solvent. For example, washing with a non-polar solvent like hexane can remove greasy, non-polar impurities. |
| Kugelrohr or Short-Path Distillation | For Thermally Stable, Low-Melting Pyrazoles: If your pyrazole is thermally stable and has a relatively low boiling point, distillation under high vacuum can be an effective purification method. |
Here is a logical workflow to guide you through the process of troubleshooting your oily pyrazole product:
Caption: A troubleshooting workflow for an oily pyrazole product.
Q3: I suspect residual DMF is the cause of my oily product. How can I effectively remove it?
A3: Removing residual high-boiling solvents like DMF requires more than simple rotary evaporation. Here are some effective methods:
-
Azeotropic Removal: Dissolve the oily product in a solvent that forms a low-boiling azeotrope with DMF, such as toluene or heptane. Repeatedly add the azeotroping solvent and remove it under reduced pressure. This will co-distill the DMF.
-
Aqueous Work-up: Since DMF is water-soluble, performing an aqueous work-up can be very effective. Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) and wash the organic layer multiple times with water or brine.
-
Lyophilization (Freeze-Drying): If your pyrazole is not volatile, dissolving the oil in a solvent like 1,4-dioxane or water (if soluble) and freeze-drying can effectively remove residual solvents.
Expert Tip: Before attempting any of these methods, it is advisable to confirm the presence of the solvent by ¹H NMR spectroscopy. The characteristic signals for DMF are around 8.0 (formyl proton), 2.9, and 2.7 ppm (methyl groups).
Q4: My NMR spectrum indicates a mixture of regioisomers. Are there any specialized techniques to separate them or improve the regioselectivity of the synthesis?
A4: Dealing with regioisomers is a significant challenge. Here’s a two-pronged approach:
1. Improving Synthetic Regioselectivity:
-
Solvent Effects: The polarity and hydrogen-bonding ability of the solvent can have a profound impact on the regioselectivity of the cyclization step. As mentioned, highly polar, hydrogen-bond-donating solvents like 2,2,2-trifluoroethanol (TFE) or hexafluoroisopropanol (HFIP) have been shown to favor the formation of one regioisomer over the other in certain cases.[4][5][6]
-
pH Control: The pH of the reaction medium can influence the protonation state of the hydrazine and the enolization of the dicarbonyl compound, thereby affecting the regioselectivity.[3] Experimenting with acidic or basic catalysts can be beneficial.
-
Steric and Electronic Control: If possible, modifying the substituents on your starting materials to introduce greater steric hindrance or electronic differentiation can direct the cyclization to favor a single regioisomer.
2. Post-Syntbetic Separation:
-
Chromatography: Meticulous column chromatography, sometimes requiring multiple passes or the use of specialized stationary phases, can often resolve regioisomers. High-performance liquid chromatography (HPLC) is also a powerful tool for both analytical and preparative-scale separation.
-
Fractional Crystallization: If you can induce the mixture to crystallize, it may be possible to separate the regioisomers by fractional crystallization, taking advantage of slight differences in their solubilities.
-
Conversion to Derivatives: In some cases, it may be easier to separate the regioisomers after converting them to a derivative (e.g., an ester or an amide). After separation, the derivative can be cleaved to yield the pure regioisomer.
Frequently Asked Questions (FAQs)
Q: How can I monitor my pyrazole synthesis to ensure it goes to completion and avoid the formation of intermediates?
A: Real-time reaction monitoring is crucial. Thin Layer Chromatography (TLC) is the most common and accessible method. Periodically take aliquots from your reaction mixture and run a TLC plate, visualizing the spots under a UV lamp and/or with a suitable stain. The reaction is complete when the starting material spots have disappeared and the product spot is prominent and no longer increasing in intensity. For more quantitative analysis, HPLC or GC-MS can be used to track the consumption of reactants and the formation of products.
Q: What are the best practices for the work-up of a pyrazole synthesis to minimize the chances of obtaining an oil?
A: A well-designed work-up is critical. Here are some best practices:
-
Quenching: Carefully quench the reaction to neutralize any catalysts or reactive reagents.
-
Extraction: Choose an appropriate extraction solvent that provides good solubility for your pyrazole while being immiscible with the aqueous phase.
-
Washing: Thoroughly wash the organic layer to remove any water-soluble impurities. Brine washes are particularly effective for breaking up emulsions and removing water.
-
Drying: Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate) to remove all traces of water.
-
Solvent Removal: Remove the solvent under reduced pressure, but be mindful of the potential for co-distillation of your product if it is volatile. For high-boiling solvents, use the techniques described in Q3.
Q: Can the choice of hydrazine salt (e.g., hydrochloride vs. sulfate) affect the outcome of the reaction?
A: Yes, the counter-ion of the hydrazine salt can influence the reaction by affecting the pH of the medium. Hydrazine hydrochloride, for example, will create a more acidic environment than hydrazine sulfate. This can impact the reaction rate and, in some cases, the regioselectivity. It is an often-overlooked parameter that can be worth optimizing.
Experimental Protocols
Protocol 1: General Procedure for the Knorr Pyrazole Synthesis
This protocol provides a general framework. Specific quantities, temperatures, and reaction times should be optimized for your particular substrates.
-
Reactant Addition: To a solution of the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid, or DMF), add the hydrazine derivative (1.0-1.2 eq).
-
Reaction Conditions: The reaction mixture is typically heated to reflux. The progress of the reaction should be monitored by TLC.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
If a solid precipitates, it can be collected by filtration.
-
If no solid forms, remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product using one of the methods described in the troubleshooting section (e.g., column chromatography, crystallization).
Caption: A general experimental workflow for pyrazole synthesis.
Protocol 2: Purification of an Oily Pyrazole via Salt Formation
-
Dissolution: Dissolve the crude oily pyrazole in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol).
-
Acidification: Slowly add a solution of an acid (e.g., HCl in diethyl ether, or concentrated sulfuric acid) dropwise with stirring.
-
Precipitation: The pyrazole salt will often precipitate as a solid. If precipitation is slow, cooling the mixture in an ice bath may be necessary.
-
Isolation: Collect the solid salt by filtration and wash it with a small amount of the cold solvent.
-
Regeneration of the Free Pyrazole:
-
Suspend the salt in a mixture of water and an organic solvent (e.g., ethyl acetate).
-
Add a base (e.g., saturated sodium bicarbonate solution, 1M NaOH) until the aqueous layer is basic.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the purified pyrazole, which should now be more amenable to crystallization.
-
References
- Gosselin, F., et al. (2006). A practical and efficient synthesis of 1,3,5-trisubstituted pyrazoles. Synlett, (19), 3267-3270.
- Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of Organic Chemistry, 73(9), 3523-3529.
- Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2435-2442.
- Knorr, L. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597-2599.
- Barceló, D., & Fustero, S. (2019). Recent advances in the synthesis of pyrazoles. Synthesis, 51(01), 1-21.
- Zora, M., & Herdem, M. S. (2020). Recent advances in the synthesis of selenium-containing pyrazoles. Molecules, 25(24), 5895.
- Elguero, J., et al. (1996). The Tautomerism of Heterocycles: Aromatic Tautomerism of Pyrazoles. In Advances in Heterocyclic Chemistry (Vol. 66, pp. 1-79). Academic Press.
- PCT/EP2010/007694. (2011). Method for purifying pyrazoles.
- Fakri Mustafa, Y., et al. (2017).
- Mettler-Toledo International Inc. (n.d.).
- Britton, J., & Jamison, T. F. (2017). A Unified Continuous Flow Assembly-Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines.
- El-Faham, A., et al. (2020). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC advances, 10(45), 26866-26892.
- Román, R., et al. (2006). Regioselective synthesis of pyrazoles by reaction of 1, 3-diketones with hydrazine in fluorinated alcohols. Organic letters, 8(26), 6067-6070.
- DE102009060150A1. (2011). Process for the purification of pyrazoles.
- Yet, L. (2010). Multicomponent syntheses of pyrazoles. Beilstein Journal of Organic Chemistry, 6, 31.
- Al-Adhami, K. H., et al. (2021).
- ChemRxiv. (2023). Deconvolution and Analysis of 1H NMR Spectra of Crude Reaction Mixtures.
- Frija, L. M., et al. (2020).
- Fustero, S., et al. (2008).
- Sonneveld. (2023).
- Wang, Z., & Qin, H. (2004). A mild and efficient synthesis of pyrazoles in ionic liquids. Green Chemistry, 6(2), 90-92.
- The Royal Society of Chemistry. (2014). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions.
- Frija, L. M., et al. (2010).
- Organic Chemistry Portal. (n.d.). Knorr pyrrole synthesis.
- ResearchGate. (n.d.).
- ACS Publications. (2022).
- ChemRxiv. (2023). Deconvolution and Analysis of H NMR Spectra of Crude Reaction Mixtures.
- SciSpace. (n.d.).
- Al-Ostath, A., et al. (2023). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Molecules, 28(3), 1165.
- LUTPub. (2018).
- Wikipedia. (n.d.). Knorr pyrrole synthesis.
- Fustero, S., et al. (2008). Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. The Journal of Organic Chemistry, 73(9), 3523-3529.
- Frija, L. M., et al. (2020).
- SPX Flow. (n.d.).
- Iqbal, S., et al. (2013). Synthesis and Characterization of Some Pyrazole Derivatives. Oriental Journal of Chemistry, 29(4), 1461-1465.
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
- Patil, S. B., et al. (2017). Synthesis of Pyrazole Compounds by Using Sonication Method. International Journal of ChemTech Research, 10(9), 56-62.
- Sukhorukov, A. Y., et al. (2022). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules, 27(19), 6598.
- BenchChem. (2025). Spectroscopic and Synthetic Profile of Substituted Pyrazoles: A Technical Guide for Researchers.
- Britton, J., & Jamison, T. F. (2017). A Unified Continuous Flow Assembly-Line Synthesis of Highly Substituted Pyrazoles and Pyrazolines. DSpace@MIT.
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 6. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 10. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
removing isomeric byproducts in 1-ethyl-5-methyl-1H-pyrazol-4-amine synthesis
Welcome to the technical support center for the synthesis of 1-ethyl-5-methyl-1H-pyrazol-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges encountered during this synthesis, with a particular focus on the identification and removal of isomeric byproducts. Our goal is to provide you with the expertise and practical insights necessary to ensure the integrity and purity of your final compound.
Frequently Asked Questions (FAQs)
Q1: I've synthesized this compound and my analytical data (¹H NMR, LC-MS) suggests the presence of an isomer. What is this likely byproduct and why does it form?
A1: In the synthesis of this compound, the most probable isomeric byproduct is 1-ethyl-3-methyl-1H-pyrazol-4-amine . The formation of this regioisomer is a common challenge in pyrazole synthesis when using unsymmetrical starting materials.
The primary cause of this isomerization lies in the initial condensation reaction between ethylhydrazine and a β-ketonitrile precursor, such as 2-cyano-3-oxobutanoate or a synthetic equivalent. Ethylhydrazine has two non-equivalent nitrogen atoms (N1 and N2). Either nitrogen can initiate the nucleophilic attack on the carbonyl carbon of the β-ketonitrile. This leads to two different reaction pathways, ultimately resulting in a mixture of the desired 1,5-disubstituted pyrazole and the undesired 1,3-disubstituted isomer.
The regioselectivity of this reaction can be influenced by several factors, including the steric hindrance of the substituents, the electronic properties of the starting materials, and the reaction conditions such as solvent and temperature.[1]
Caption: Formation of isomeric byproducts in pyrazole synthesis.
Q2: How can I confirm the identity of the isomeric byproduct in my reaction mixture?
A2: A combination of spectroscopic and chromatographic techniques is essential for the unambiguous identification of the 1-ethyl-3-methyl-1H-pyrazol-4-amine byproduct:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shifts of the methyl and ethyl protons, as well as the aromatic proton on the pyrazole ring, will differ between the two isomers. In the desired 1-ethyl-5-methyl isomer, the methyl group is adjacent to the substituted nitrogen, which will influence its chemical shift compared to the 1-ethyl-3-methyl isomer where the methyl group is adjacent to a carbon.
-
¹³C NMR: The carbon chemical shifts of the pyrazole ring and the substituents will be distinct for each isomer.
-
2D NMR (HSQC, HMBC): These experiments can definitively establish the connectivity between protons and carbons, confirming the substitution pattern on the pyrazole ring.
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): While both isomers will have the same mass and thus the same parent ion peak in the mass spectrum, they will likely have different retention times on a reverse-phase HPLC column due to subtle differences in polarity. This allows for the quantification of the isomeric ratio in your crude product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Similar to LC-MS, GC can separate the isomers based on their boiling points and interaction with the stationary phase, providing another method for assessing purity.
Q3: What are the primary strategies for removing the 1-ethyl-3-methyl-1H-pyrazol-4-amine byproduct?
A3: The removal of the isomeric byproduct typically relies on exploiting the differences in their physical properties. The most common and effective methods are:
-
Fractional Crystallization: This is often the most scalable and cost-effective method. It relies on the differential solubility of the desired product and its isomer in a given solvent system. This can be performed on the free amine or, more effectively, on a salt derivative (e.g., hydrochloride or sulfate salt), which often exhibit more significant solubility differences.
-
Column Chromatography: For smaller scale purifications or when crystallization is ineffective, silica gel column chromatography can be employed. The separation is based on the differential adsorption of the isomers to the stationary phase. A carefully selected solvent system is crucial for achieving good separation.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For obtaining highly pure material, especially for analytical standards or late-stage drug development, preparative HPLC is the method of choice. While expensive and not suitable for large quantities, it offers the highest resolution.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High percentage of isomeric byproduct (>20%) | Non-optimized reaction conditions (e.g., solvent, temperature, base) leading to poor regioselectivity. | - Solvent Screening: Experiment with different solvents. For instance, fluorinated alcohols have been shown to improve regioselectivity in some pyrazole syntheses. - Temperature Control: Vary the reaction temperature. Lower temperatures may favor one isomer over the other. - Base Selection: If a base is used in the initial condensation, its nature and stoichiometry can influence the outcome. |
| Co-crystallization of isomers during purification | Similar crystal lattice packing and solubility of the two isomers in the chosen solvent. | - Salt Formation: Convert the mixture of amines to their corresponding salts (e.g., dihydrochloride). The salt forms often have more distinct crystallization properties. - Solvent System Optimization: Experiment with a wider range of solvents or solvent mixtures for crystallization. The goal is to find a system where the desired product has significantly lower solubility than the byproduct at a given temperature. |
| Poor separation on silica gel column chromatography | The polarity of the two isomers is very similar. | - Solvent System Modification: Use a gradient elution or a multi-solvent system (e.g., dichloromethane/methanol/ammonia or ethyl acetate/hexane/triethylamine) to enhance separation. - Alternative Stationary Phase: Consider using a different stationary phase, such as alumina or a bonded-phase silica gel. |
| Difficulty in detecting the isomer by TLC | The Rf values of the two isomers are nearly identical. | - Use of a More Polar or Less Polar Eluent: This can sometimes help to resolve spots that are close together. - Multiple Elutions: Develop the TLC plate multiple times in the same solvent system to increase the separation distance between the spots. - Alternative Visualization Techniques: Use different stains or a UV lamp at different wavelengths. |
Experimental Protocols
Protocol 1: Purification by Fractional Crystallization of the Dihydrochloride Salt
This protocol is recommended for batch sizes where column chromatography is not practical. The conversion to the dihydrochloride salt often enhances the differences in solubility between the two isomers.
Step-by-Step Methodology:
-
Dissolution: Dissolve the crude mixture of this compound and its isomer in a minimal amount of a suitable solvent (e.g., isopropanol or ethanol).
-
Acidification: While stirring, slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in isopropanol) until the pH of the solution is acidic (pH 1-2, check with pH paper).
-
Precipitation: The dihydrochloride salts of the pyrazole amines will precipitate out of the solution. The mixture may need to be cooled to facilitate precipitation.
-
Heating and Dissolution: Heat the suspension to reflux until all the solid material dissolves. If it does not fully dissolve, add a small amount of additional solvent.
-
Controlled Cooling: Slowly cool the solution to room temperature, and then further cool in an ice bath or refrigerator. The desired this compound dihydrochloride should crystallize preferentially.
-
Isolation: Collect the crystals by filtration and wash with a small amount of the cold solvent.
-
Purity Check: Analyze the purity of the crystalline material and the mother liquor by LC-MS or ¹H NMR to determine the isomeric ratio.
-
Recrystallization (if necessary): If the purity is not satisfactory, repeat the crystallization process.
-
Liberation of the Free Amine: Once the desired purity is achieved, the free amine can be regenerated by dissolving the salt in water and neutralizing with a base (e.g., sodium bicarbonate or sodium hydroxide) followed by extraction with an organic solvent (e.g., dichloromethane or ethyl acetate).
Protocol 2: Purification by Silica Gel Column Chromatography
This method is suitable for smaller quantities or when crystallization fails to provide adequate separation.
Step-by-Step Methodology:
-
Column Packing: Prepare a silica gel column using a slurry packing method with a suitable non-polar solvent (e.g., hexane or a mixture of hexane and ethyl acetate).
-
Sample Loading: Dissolve the crude amine mixture in a minimal amount of the eluent or a slightly more polar solvent and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dried silica onto the top of the column.
-
Elution: Begin elution with a solvent system of low polarity (e.g., 9:1 hexane:ethyl acetate with 0.5% triethylamine to prevent streaking).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., by increasing the proportion of ethyl acetate and then adding a small amount of methanol).
-
Fraction Collection: Collect fractions and monitor their composition by TLC or LC-MS.
-
Combining Fractions: Combine the fractions containing the pure desired product.
-
Solvent Removal: Remove the solvent under reduced pressure to obtain the purified this compound.
Caption: Decision workflow for purification of pyrazole isomers.
References
- Fichez, J., Busca, P., & Prestat, G. (n.d.).
-
MDPI. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI. Retrieved from [Link]
-
MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. PubMed. Retrieved from [Link]
-
Asian Journal of Chemistry. (2005). Synthesis and Crystal Structure of Ethyl-5-amino-1-(5-methyl-1-phenyl-4-pyrazolyl)carbonyl]-3-methylsulfanyl-1H-pyrazole-4-carboxylate. Asian Journal of Chemistry. Retrieved from [Link]
-
PubMed Central. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. PubMed Central. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide. ResearchGate. Retrieved from [Link]
- Google Patents. (n.d.). 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester synthesis process. Google Patents.
-
MDPI. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. MDPI. Retrieved from [Link]
-
PubMed. (2019). Discovery of (R)-5-((5-(1-methyl-1H-pyrazol-4-yl)-4-(methylamino)pyrimidin-2-yl)amino)-3-(piperidin-3-yloxy)picolinonitrile, a novel CHK1 inhibitor for hematologic malignancies. PubMed. Retrieved from [Link]
- Springer. (2025). Extracting 1,3-dimethylpyrazole and 1,5-dimethylpyrazole from binary industrial mixtures. Springer.
-
ACS Omega. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Publications. Retrieved from [Link]
- Fichez, J., Busca, P., & Prestat, G. (n.d.).
-
Royal Society of Chemistry. (n.d.). Divergent synthesis of 1,3,5-tri and 1,3-disubstituted pyrazoles under transition metal-free conditions. Royal Society of Chemistry. Retrieved from [Link]
-
ACS Omega. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. ACS Publications. Retrieved from [Link]
-
Scientific Research Publishing. (n.d.). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. SCIRP. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 3(5)-aminopyrazole. Organic Syntheses. Retrieved from [Link]
-
Journal of Drug Delivery and Therapeutics. (2021). Synthesis, Characterization of Some New 1,3,5-Trisubstituted Pyrazole Derivatives for Their Antifungal Potential. JDDT. Retrieved from [Link]
-
National Institutes of Health. (2023). Novel Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles and Biochemical Valuation on F1FO-ATPase and Mitochondrial Permeability Transition Pore Formation. NIH. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 1-Ethyl-5-methyl-1H-pyrazol-4-amine
Welcome to the technical support center for the synthesis and purification of 1-ethyl-5-methyl-1H-pyrazol-4-amine. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we move beyond simple protocols to address the nuanced challenges of this synthesis, focusing on the critical interplay between reaction variables, yield, and purity. Our approach is grounded in mechanistic principles to empower you to not just follow steps, but to troubleshoot and optimize your experimental outcomes.
Section 1: Troubleshooting Guide
This section addresses the most common issues encountered during the synthesis of this compound. The primary synthetic route discussed is the cyclocondensation reaction between ethylhydrazine and a β-ketonitrile, typically ethyl 2-cyano-3-oxobutanoate.
Q1: My overall reaction yield is significantly lower than expected. What are the primary causes and how can I address them?
Low yield is a frequent challenge stemming from several factors, ranging from reagent quality to suboptimal reaction conditions and competing side reactions.
-
Causality—Reagent Integrity: Ethylhydrazine is a highly reactive and potentially unstable reagent. Its purity is paramount. Over time, it can degrade, leading to lower effective concentrations and the introduction of impurities. Similarly, ethyl 2-cyano-3-oxobutanoate exists in a keto-enol tautomeric equilibrium, the ratio of which can be influenced by solvent and temperature, potentially affecting reactivity.[1]
-
Causality—Reaction Conditions: The cyclization reaction is sensitive to temperature and pH. The initial formation of the hydrazone intermediate is often exothermic and may require cooling to prevent side reactions. The subsequent intramolecular cyclization (the nucleophilic attack of the second nitrogen onto the nitrile group) typically requires heating (reflux) to proceed at a reasonable rate.[2][3] An inappropriate thermal profile can lead to incomplete conversion or degradation of the product.
-
Causality—Regioisomer Formation: A significant, and often overlooked, cause of low yield of the desired product is the formation of a structural isomer: 1-ethyl-3-methyl-1H-pyrazol-4-amine . This occurs because the initial condensation can happen at either of the two carbonyl groups of the β-ketonitrile's tautomeric forms, and the two nitrogen atoms of ethylhydrazine have different nucleophilicities. The reaction environment, particularly the acidity, can influence the reaction pathway.[4][5]
Troubleshooting Steps:
-
Verify Reagent Quality: Use freshly opened or recently purified ethylhydrazine. Consider titrating it to determine its exact concentration before use. Ensure the ethyl 2-cyano-3-oxobutanoate is of high purity.
-
Optimize Stoichiometry: While a 1:1 molar ratio is theoretically required, a slight excess (1.05-1.1 equivalents) of ethylhydrazine can sometimes be used to drive the reaction to completion, especially if its purity is uncertain.
-
Control Temperature Profile:
-
Add the ethylhydrazine to the β-ketonitrile solution dropwise at a controlled temperature, typically 0-10 °C, to manage the initial exothermic reaction.
-
After the initial condensation, slowly raise the temperature to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed. Prolonged heating at high temperatures can lead to degradation.
-
-
Solvent and pH Selection: The reaction is commonly run in ethanol or a similar protic solvent. Some protocols employ a catalytic amount of acid (like acetic acid) to promote hydrazone formation. However, the pH must be carefully controlled, as highly acidic conditions can favor the formation of the undesired regioisomer. We recommend starting under neutral conditions in ethanol and only introducing an acid catalyst if the reaction is sluggish.
Q2: My final product is impure after workup. What are the likely contaminants and how can I effectively remove them?
Purity is critical for downstream applications. The most common impurities are unreacted starting materials and the regioisomeric byproduct mentioned previously.
-
Identifying Impurities:
-
Unreacted Starting Materials: Easily identified by TLC or LC-MS by comparing with authentic standards.
-
1-Ethyl-3-methyl-1H-pyrazol-4-amine (Regioisomer): This isomer often has a very similar polarity to the desired product, making it challenging to separate. Its presence can be confirmed by high-resolution mass spectrometry and potentially by 1H NMR, where subtle shifts in the methyl and pyrazole ring protons may be observed.
-
Purification Strategies:
| Purification Method | Principle | Best For Removing | Considerations |
| Acid-Base Extraction | The basic amine product is protonated by acid and moves to the aqueous phase, leaving neutral organic impurities behind. | Unreacted ethyl 2-cyano-3-oxobutanoate and other non-basic impurities. | Highly effective for initial cleanup. Will not separate the desired product from the basic regioisomer. |
| Recrystallization | Exploits differences in solubility between the product and impurities in a specific solvent system at different temperatures. | Removing moderate levels of impurities, including the regioisomer if a suitable solvent is found. | Requires screening of various solvents (e.g., ethyl acetate/hexanes, ethanol/water, toluene). Can result in significant loss of yield. |
| Silica Gel Chromatography | Separates compounds based on differential adsorption to the stationary phase (silica) and solubility in the mobile phase. | Separating the target product from the regioisomer and other closely related impurities.[6] | Can be labor-intensive and require significant solvent volumes. A gradient elution (e.g., from hexanes/ethyl acetate to ethyl acetate/methanol) is often necessary. |
Q3: I am observing a significant amount of the 1-ethyl-3-methyl regioisomer. How can I improve the regioselectivity of the synthesis?
Controlling regioselectivity is the most advanced aspect of optimizing this synthesis. The key is to influence which nitrogen of ethylhydrazine attacks which electrophilic carbon of the β-ketonitrile.
-
Mechanistic Insight: Ethylhydrazine has two nitrogen atoms: Nα (the terminal NH2) and Nβ (the internal N-ethyl). Nα is generally more nucleophilic due to less steric hindrance. The β-ketonitrile has two primary electrophilic sites: the ketone carbonyl and the nitrile carbon. The reaction typically proceeds through a hydrazone intermediate. The regioselectivity is determined during the initial condensation step.
-
Controlling Factors:
-
pH Control: Under neutral or slightly basic conditions, the more nucleophilic terminal NH2 of ethylhydrazine preferentially attacks the more electrophilic ketone carbonyl of ethyl 2-cyano-3-oxobutanoate. This pathway leads to the desired this compound.
-
Solvent Choice: Polar protic solvents like ethanol can stabilize the transition states leading to the desired product through hydrogen bonding.
-
Temperature: Lower temperatures during the initial addition step can enhance selectivity by favoring the kinetically controlled pathway, which typically leads to the desired 5-methyl isomer.
-
Recommended Approach for High Regioselectivity: Perform the initial condensation in ethanol at 0 °C under neutral conditions. Add the ethylhydrazine slowly to the solution of ethyl 2-cyano-3-oxobutanoate. Allow the mixture to stir at low temperature for 1-2 hours before slowly warming to reflux for the cyclization step. This protocol favors the kinetic product, which is the desired 1,5-disubstituted pyrazole.
Section 2: Frequently Asked Questions (FAQs)
-
Q: What is the established reaction mechanism for this pyrazole synthesis? The synthesis is a classic example of the Knorr pyrazole synthesis.[7] It involves two main stages:
-
Condensation: The nucleophilic terminal nitrogen of ethylhydrazine attacks the ketone carbonyl of ethyl 2-cyano-3-oxobutanoate to form a hydrazone intermediate.
-
Cyclization: An intramolecular nucleophilic attack from the second nitrogen atom of the hydrazine moiety onto the carbon of the nitrile group occurs, followed by tautomerization to yield the aromatic 4-aminopyrazole ring.
-
-
Q: What are the critical safety precautions for handling the reagents?
-
Ethylhydrazine: This is a toxic, flammable, and corrosive substance. Always handle it in a well-ventilated chemical fume hood while wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.
-
Solvents: Organic solvents like ethanol, ethyl acetate, and hexanes are flammable. Ensure there are no ignition sources nearby.
-
Consult the Safety Data Sheet (SDS) for all reagents before beginning any experimental work.
-
-
Q: Which analytical techniques are best for monitoring the reaction and assessing purity?
-
Thin-Layer Chromatography (TLC): Excellent for rapid, qualitative monitoring of reaction progress. Use a mobile phase like 7:3 Ethyl Acetate:Hexane. The product amine will be highly UV-active and may stain with ninhydrin.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): The preferred method for monitoring the disappearance of starting materials and the appearance of the product and any byproducts (like the regioisomer). It provides both retention time and mass information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the final product and assessing its purity. The presence of the regioisomer can often be detected by the appearance of a second set of distinct peaks.
-
High-Resolution Mass Spectrometry (HRMS): Used to confirm the elemental composition of the final product.
-
-
Q: How should I store the starting materials and the final product?
-
Ethylhydrazine: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a cool, dry, and dark place away from oxidizing agents.
-
This compound: As an amine, it can be sensitive to air and light over long periods. For long-term storage, it is best kept in a sealed amber vial under an inert atmosphere at refrigerated temperatures.
-
Section 3: Detailed Experimental Protocols
Protocol 1: Synthesis of this compound
-
To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add ethyl 2-cyano-3-oxobutanoate (1.0 eq) and absolute ethanol (approx. 5 mL per gram of starting material).
-
Cool the flask to 0-5 °C using an ice-water bath.
-
Add ethylhydrazine (1.05 eq) to the dropping funnel.
-
Add the ethylhydrazine dropwise to the stirred solution over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.
-
After the addition is complete, allow the mixture to stir at 0-5 °C for an additional hour.
-
Remove the ice bath and allow the reaction to warm to room temperature.
-
Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 78 °C for ethanol).
-
Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction is typically complete within 12-24 hours.
-
Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude oil or solid is then carried forward to purification.
Protocol 2: Purification by Acid-Base Extraction
-
Dissolve the crude residue from Protocol 1 in ethyl acetate (10-15 mL per gram of crude material).
-
Transfer the solution to a separatory funnel and wash with a 1 M aqueous solution of hydrochloric acid (HCl) (3 x 10 mL). The amine product will move into the acidic aqueous layers.
-
Combine the aqueous layers in a beaker or flask and cool in an ice bath.
-
Slowly add a 3 M aqueous solution of sodium hydroxide (NaOH) with stirring until the pH is >10. The product will precipitate or form an oil.
-
Extract the product from the basified aqueous solution with dichloromethane or ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the purified product.
Protocol 3: Purification by Silica Gel Column Chromatography
-
Prepare a slurry of silica gel in a low-polarity solvent (e.g., 9:1 hexanes:ethyl acetate) and pack a column.
-
Adsorb the crude product onto a small amount of silica gel and load it onto the top of the packed column.
-
Elute the column with a gradient mobile phase. Start with 9:1 hexanes:ethyl acetate and gradually increase the polarity to 1:1 hexanes:ethyl acetate, followed by pure ethyl acetate, and finally a small percentage of methanol in ethyl acetate if necessary.
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
Section 4: Visualizations
Caption: Figure 1: Synthesis of this compound
Caption: Figure 2: Troubleshooting Workflow for Low Yield
Sources
Technical Support Center: Identifying Impurities in 1-ethyl-5-methyl-1H-pyrazol-4-amine via LC-MS
Welcome to the technical support center for the analysis of 1-ethyl-5-methyl-1H-pyrazol-4-amine. This guide is designed for researchers, scientists, and drug development professionals to effectively identify and troubleshoot impurities using Liquid Chromatography-Mass Spectrometry (LC-MS). The information provided herein is based on established scientific principles and practical laboratory experience to ensure the integrity and accuracy of your analytical results.
I. Frequently Asked Questions (FAQs)
Q1: What are the primary types of impurities I should expect to find in a sample of this compound?
A1: Impurities can generally be categorized into three main types:
-
Process-related impurities: These are substances that originate from the manufacturing process. They can include unreacted starting materials, intermediates, byproducts, and reagents. For instance, in the synthesis of pyrazole derivatives, you might encounter isomeric byproducts.[1]
-
Degradation products: These impurities form when the drug substance degrades over time due to exposure to environmental factors such as light, heat, humidity, or reactive excipients. Forced degradation studies are crucial for identifying these potential degradants.[2][3]
-
Contaminants: These are extraneous substances that are unintentionally introduced into the sample, such as dust, materials leached from container closures, or cross-contamination from other processes.
Q2: Why is LC-MS the preferred method for impurity analysis of this compound?
A2: LC-MS is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the sensitive and specific detection of mass spectrometry. This combination is ideal for impurity profiling because it can separate complex mixtures and provide molecular weight information for each component, which is critical for identifying unknown impurities.[4] Routine control of impurities is often performed using LC-UV analysis, but for potentially genotoxic impurities or for identification of unknowns, LC-MS is often necessary.[5]
Q3: What are the regulatory expectations for impurity profiling?
A3: Regulatory bodies like the FDA and EMA have stringent guidelines for the identification, qualification, and control of impurities in drug substances and products.[6] The International Council for Harmonisation (ICH) provides specific guidance, such as in guidelines Q3A(R) and Q3B(R2), which outline the thresholds for reporting, identification, and qualification of impurities.[7][8] Generally, impurities present at levels above 0.1% should be identified.[9]
Q4: What is a forced degradation study and why is it important?
A4: A forced degradation study, also known as stress testing, involves subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light) to accelerate its decomposition.[2][3] This helps to identify potential degradation products and establish the degradation pathways of the molecule. The results are essential for developing stability-indicating analytical methods and understanding the intrinsic stability of the drug substance.[3]
II. Troubleshooting Guide
This section addresses specific issues you may encounter during the LC-MS analysis of this compound.
Issue 1: I am seeing unexpected peaks in my chromatogram. How do I determine if they are actual impurities or artifacts?
Potential Causes and Solutions:
-
System Contamination: The unexpected peaks could be due to contamination from the LC system, solvents, or sample vials.
-
Troubleshooting Steps:
-
Run a blank gradient: Inject your mobile phase without any sample. If the peaks are still present, they are likely system-related.
-
Clean the system: Flush the LC system with a strong solvent (e.g., a high percentage of organic solvent) to remove any contaminants.
-
Use fresh solvents and vials: Always use high-purity, HPLC-grade solvents and new, clean sample vials.[10]
-
-
-
Carryover: A portion of the sample from a previous injection may be retained in the system and elute in a subsequent run.
-
Troubleshooting Steps:
-
Inject a blank after a concentrated sample: This will help confirm if carryover is occurring.
-
Optimize the needle wash: Increase the volume or change the composition of the needle wash solvent to something stronger than the sample solvent.
-
Extend the run time: Ensure that all components from the previous injection have eluted before the next injection.[10]
-
-
-
Ghost Peaks: These are peaks that appear in the chromatogram even when no sample is injected. They can be caused by impurities in the mobile phase or degradation of mobile phase components.
-
Troubleshooting Steps:
-
Prepare fresh mobile phase: Buffers, in particular, should be prepared fresh daily.
-
Filter the mobile phase: This can help remove any particulate matter.
-
Check for microbial growth: If you are using aqueous mobile phases, be aware of the potential for bacterial or fungal growth.
-
-
Issue 2: I have an unknown peak that I suspect is an impurity. How do I go about identifying it?
Systematic Approach to Identification:
-
Determine the Molecular Weight:
-
Examine the mass spectrum of the unknown peak. The most intense ion will likely be the protonated molecule [M+H]⁺ in positive ion mode or the deprotonated molecule [M-H]⁻ in negative ion mode.
-
Look for common adducts to confirm the molecular weight. Common adducts in positive electrospray ionization (ESI) include sodium [M+Na]⁺, potassium [M+K]⁺, and ammonium [M+NH₄]⁺.[11][12][13][14]
-
| Potential Impurity Source | Example | Expected Mass (Da) |
| Starting Material | Ethylhydrazine | 60.09 |
| Starting Material | 2,4-pentanedione | 100.12 |
| Isomeric Impurity | 1-ethyl-3-methyl-1H-pyrazol-4-amine | 125.18 |
| Dimerization Product | Dimer of this compound | 250.36 |
| Oxidation Product | N-oxide of this compound | 141.18 |
-
Propose Elemental Compositions:
-
Use high-resolution mass spectrometry (HRMS) to obtain an accurate mass measurement of the impurity. This will allow you to predict possible elemental compositions.
-
-
Perform Tandem Mass Spectrometry (MS/MS):
-
Consider the Synthesis Route:
-
Review the synthesis of this compound to predict potential process-related impurities, such as unreacted starting materials, intermediates, or byproducts from side reactions.[17]
-
Issue 3: I am not seeing any peaks for my known low-level impurities.
Potential Causes and Solutions:
-
Insufficient Sensitivity: The concentration of the impurities may be below the limit of detection (LOD) of your method.
-
Troubleshooting Steps:
-
Increase the sample concentration: If possible, inject a more concentrated sample.
-
Optimize MS parameters: Adjust parameters such as the capillary voltage, cone voltage, and gas flows to enhance the signal for your analytes of interest.
-
Use a more sensitive instrument: If available, a triple quadrupole or Orbitrap mass spectrometer will offer higher sensitivity.
-
-
-
Matrix Effects: Other components in your sample matrix may be suppressing the ionization of your impurities.
-
Troubleshooting Steps:
-
Improve chromatographic separation: Ensure that your impurities are well-separated from the main peak and other matrix components.
-
Dilute the sample: This can sometimes reduce the severity of matrix effects.
-
Use a different ionization technique: If you are using ESI, consider trying atmospheric pressure chemical ionization (APCI) or atmospheric pressure photoionization (APPI), as they may be less susceptible to matrix effects for certain compounds.
-
-
-
Improper Sample Preparation: The impurities may be degrading or adsorbing to surfaces during sample preparation.
-
Troubleshooting Steps:
-
Minimize sample handling time: Prepare samples just before analysis.
-
Use appropriate vials: Some compounds can adsorb to glass surfaces; using silanized or polypropylene vials may help.[18]
-
Check sample solvent compatibility: Ensure your sample is fully dissolved and stable in the chosen solvent. Using a sample solvent that is too strong can lead to poor peak shape.[10]
-
-
III. Experimental Protocols
Protocol 1: General LC-MS Method for Impurity Profiling
This protocol provides a starting point for the analysis of this compound. Optimization will likely be required for your specific instrument and sample.
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 acetonitrile:water) to a final concentration of approximately 1 mg/mL.
-
-
LC Conditions:
-
Column: C18, 2.1 x 100 mm, 1.8 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
-
MS Conditions (Positive ESI):
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 30 V
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
Scan Range: m/z 50-500
-
Protocol 2: Forced Degradation Study
This protocol outlines the conditions for a forced degradation study. The extent of degradation should be monitored to be in the range of 5-20%.[2]
-
Acid Hydrolysis:
-
Dissolve the sample in 0.1 M HCl and heat at 60 °C for 24 hours.
-
-
Base Hydrolysis:
-
Dissolve the sample in 0.1 M NaOH and heat at 60 °C for 24 hours.
-
-
Oxidative Degradation:
-
Dissolve the sample in 3% H₂O₂ and keep at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Expose the solid sample to 105 °C for 24 hours.
-
-
Photolytic Degradation:
-
Expose the sample (in a photostable container) to UV light (254 nm) and visible light for an appropriate duration.
-
After exposure, neutralize the acidic and basic samples, dilute all samples to an appropriate concentration, and analyze using the LC-MS method described in Protocol 1.
IV. Visualizations
Caption: Workflow for the identification of unknown impurities using LC-MS.
V. References
-
ACD/Labs. Common Adduct and Fragment Ions in Mass Spectrometry. 2022. Available from: [Link]
-
European Medicines Agency. Q 3 B (R2) Impurities in New Drug Products. Available from: [Link]
-
DSpace. Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. Available from: [Link]
-
PubMed. Synthesis and pharmacological study of ethyl 1-methyl-5-(substituted 3,4-dihydro-4-oxoquinazolin-3-yl)-1H-pyrazole-4-acetates. Available from: [Link]
-
Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. Available from: [Link]
-
ACS Publications. Advances in Pyrazole as an Active Fragment for Herbicide Discovery. 2025. Available from: [Link]
-
SGS. HOW TO APPROACH THE IDENTIFICATION OF ANOMALOUS PEAKS DURING PHARMACEUTICAL SAMPLE ANALYSES. Available from: [Link]
-
FDA. Guidance for Industry - Q3A Impurities in New Drug Substances. Available from: [Link]
-
HALO Columns. LC Chromatography Troubleshooting Guide. 2023. Available from: [Link]
-
Dealing with Metal Adduct Ions in Electrospray: Part 1. Available from: [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Available from: [Link]
-
ResearchGate. Why not seeing the chromatogram peak on LCMS?. 2024. Available from: [Link]
-
ResearchGate. (PDF) Regulatory aspects of Impurity profiling. 2025. Available from: [Link]
-
ResearchGate. Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Available from: [Link]
-
Asian Journal of Research in Chemistry. Forced Degradation Study: An Important Tool in Drug Development. Available from: [Link]
-
ResearchGate. (PDF) Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate. 2016. Available from: [Link]
-
ResearchGate. LC-MS(ESI+) Common Adducts question?. 2019. Available from: [Link]
-
PrepChem.com. Synthesis of 5-amino-1-methyl-1H-pyrazole-4-carboxylic acid, ethyl ester. Available from: [Link]
-
REGULATORY ASPECTS FOR IMPURITY PROFILING OF PHARMACEUTICAL PRODUCTS: AN OVERVIEW. Available from: [Link]
-
Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available from: [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. 2023. Available from: [Link]
-
MDPI. Development and Validation of LC-MS/MS Method for the Determination of 1-Methyl-4-Nitrosopiperazine (MNP) in Multicomponent Products with Rifampicin—Analytical Challenges and Degradation Studies. 2023. Available from: [Link]
-
Pharmaguideline. Impurity Profiling of Drug Substances in Pharmaceuticals. 2017. Available from: [Link]
-
HPLC Troubleshooting Guide. Available from: [Link]
-
NIH. Development and Validation of LC-MS/MS for Analyzing Potential Genotoxic Impurities in Pantoprazole Starting Materials. 2020. Available from: [Link]
-
Google Patents. Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine. Available from:
-
Fiehn Lab. MS Adduct Calculator. Available from: [Link]
-
IJSDR. Force Degradation for Pharmaceuticals: A Review. Available from: [Link]
-
ZefSci. LCMS Troubleshooting: 14 Best Practices for Laboratories. 2025. Available from: [Link]
-
Waters. What are common adducts in ESI mass spectrometry? - WKB67428. Available from: [Link]
-
ResearchGate. Mass spectrometric study of some pyrazoline derivatives. 2025. Available from: [Link]
-
YouTube. Fragmentation in mass spectrometry. 2020. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 3. ijsdr.org [ijsdr.org]
- 4. sgs.com [sgs.com]
- 5. dspace.library.uu.nl [dspace.library.uu.nl]
- 6. ijpsr.com [ijpsr.com]
- 7. ema.europa.eu [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. Impurity Profiling of Drug Substances in Pharmaceuticals | Pharmaguideline [pharmaguideline.com]
- 10. halocolumns.com [halocolumns.com]
- 11. acdlabs.com [acdlabs.com]
- 12. learning.sepscience.com [learning.sepscience.com]
- 13. researchgate.net [researchgate.net]
- 14. support.waters.com [support.waters.com]
- 15. m.youtube.com [m.youtube.com]
- 16. researchgate.net [researchgate.net]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Formulation Strategies for Pyrazole Compounds in In Vivo Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for addressing the poor aqueous solubility of pyrazole compounds, a common hurdle in advancing these promising therapeutic agents to in vivo studies. Our goal is to equip you with the knowledge to select and implement the most effective formulation strategies for your specific pyrazole derivative.
Frequently Asked Questions (FAQs)
Q1: Why do many of my pyrazole compounds exhibit such poor water solubility?
A1: The limited aqueous solubility of many pyrazole compounds is rooted in their molecular structure. The pyrazole ring itself, while containing nitrogen atoms capable of hydrogen bonding, is a relatively non-polar aromatic system.[1] The overall solubility is heavily influenced by the substituents attached to this core. Often, to achieve high potency and selectivity for a biological target, medicinal chemists incorporate lipophilic (fat-loving) groups.[2] These groups increase the molecule's hydrophobicity and can lead to strong crystal lattice structures that are difficult for water molecules to break down, thus reducing solubility.[3]
Q2: What is the first step I should take when I encounter a solubility issue with a new pyrazole compound?
A2: The first step is to quantify the insolubility. Determine the compound's thermodynamic solubility in aqueous media (e.g., phosphate-buffered saline at physiological pH). This baseline value will guide your formulation strategy. Following this, a simple but often effective approach is to assess the compound's pH-solubility profile. Pyrazole derivatives can have basic or acidic properties depending on their substituents, and adjusting the pH of the vehicle can sometimes significantly improve solubility by ionizing the molecule.[4] However, be mindful of the potential for pH-induced degradation and the physiological compatibility of the final formulation.
Q3: Are there any "universal" solvents that work well for most pyrazole compounds for in vivo studies?
A3: While there is no single "universal" solvent, a common starting point for preclinical in vivo studies is the use of co-solvent systems.[4] These are mixtures of water and a water-miscible organic solvent. The organic co-solvent reduces the polarity of the aqueous vehicle, making it more favorable for the pyrazole compound to dissolve.[5] Commonly used co-solvents include Dimethyl Sulfoxide (DMSO), polyethylene glycols (PEGs), propylene glycol, and ethanol.[4][6] However, the concentration of these organic solvents must be carefully controlled to avoid toxicity in the animal model.[7]
Q4: When should I consider more advanced formulation techniques beyond simple co-solvents?
A4: You should consider advanced formulation strategies when co-solvent systems are insufficient to achieve the desired concentration for your in vivo study, or if the required concentration of the co-solvent leads to unacceptable toxicity. Advanced techniques such as cyclodextrin complexation, nanosuspensions, or lipid-based formulations are designed to handle more challenging solubility issues and can often provide a more stable and biocompatible formulation.[5][8][9][10]
Troubleshooting Guides: Advanced Formulation Strategies
This section provides in-depth guidance on several advanced techniques to enhance the aqueous solubility of your pyrazole compounds for successful in vivo administration.
Strategy 1: Co-solvent Systems
Co-solvents are a first-line approach for many researchers due to their simplicity and effectiveness for moderately insoluble compounds.
The Principle: By blending water with a biocompatible organic solvent, you create a solvent system with a lower dielectric constant than water alone. This reduced polarity diminishes the unfavorable interactions between the non-polar regions of your pyrazole compound and the solvent, thereby increasing solubility.[6]
Troubleshooting Common Issues:
-
My compound precipitates upon dilution in the bloodstream.
-
Cause: The concentration of the organic co-solvent is too high. When the formulation is injected, it is rapidly diluted by the aqueous environment of the blood, causing the co-solvent concentration to drop and the compound to crash out of solution.
-
Solution: Reduce the percentage of the organic co-solvent in your formulation. You may need to perform a dose-ranging study to find the optimal balance between compound solubility and in vivo stability. Consider a ternary system by adding a surfactant to help stabilize the compound upon dilution.
-
-
I'm observing toxicity in my animal model.
-
Cause: The chosen co-solvent or its concentration is likely toxic. DMSO, for example, can have physiological effects at higher concentrations.
-
Solution: Refer to established toxicity data for your chosen co-solvent and animal model. Whenever possible, use the lowest effective concentration. Explore alternative, less toxic co-solvents such as propylene glycol or PEG 400.[6]
-
Experimental Protocol: Preparing a Co-solvent Formulation
-
Solubility Screening: Begin by determining the solubility of your pyrazole compound in a range of individual, pharmaceutically acceptable co-solvents (e.g., DMSO, PEG 400, Propylene Glycol).
-
Vehicle Selection: Based on the screening, select the co-solvent that provides the best solubility.
-
Formulation Preparation:
-
Weigh the required amount of your pyrazole compound.
-
Add the chosen co-solvent and vortex or sonicate until the compound is fully dissolved.
-
Slowly add the aqueous component (e.g., saline or PBS) dropwise while continuously vortexing to avoid precipitation.
-
-
Final Checks: Visually inspect the final formulation for any signs of precipitation. If the solution is clear, it is ready for administration. It is always recommended to prepare formulations fresh before use to minimize instability.[4]
Data Presentation: Common Co-solvent Systems for Preclinical Studies
| Co-solvent | Typical Concentration Range (% v/v) | Notes |
| DMSO | 5-10% | Can have pharmacological effects. Use with caution. |
| PEG 400 | 10-40% | Generally well-tolerated. Can be viscous. |
| Propylene Glycol | 10-30% | Good safety profile. |
| Ethanol | 5-15% | Can cause vasodilation and CNS effects. |
Strategy 2: Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate poorly soluble guest molecules, like your pyrazole compound, within their hydrophobic core. This forms a water-soluble inclusion complex.[11][12][13]
The Principle: The exterior of the cyclodextrin molecule is hydrophilic, making the entire complex soluble in water. The pyrazole compound resides within the hydrophobic cavity, shielded from the aqueous environment.[13] This is a true solubilization at the molecular level.
Troubleshooting Common Issues:
-
The solubility enhancement is not as high as expected.
-
Cause: The size of the pyrazole compound may not be a good fit for the cyclodextrin cavity. Also, the stoichiometry of the complex (1:1, 1:2, etc.) can influence the degree of solubilization.
-
Solution: Screen different types of cyclodextrins. The most commonly used are hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) due to their excellent safety profiles.[14] You can perform a phase solubility study to determine the binding constant and stoichiometry of the complex.
-
Experimental Protocol: Preparing a Cyclodextrin Formulation
-
Cyclodextrin Selection: Based on the size of your pyrazole compound, choose an appropriate cyclodextrin. HP-β-CD is a good starting point for many small molecules.
-
Aqueous Cyclodextrin Solution: Prepare a stock solution of the cyclodextrin in water or a suitable buffer. Concentrations of 20-40% (w/v) are common.
-
Complexation:
-
Add an excess of your pyrazole compound to the cyclodextrin solution.
-
Stir or sonicate the mixture for 24-48 hours to allow for equilibrium to be reached.
-
-
Removal of Uncomplexed Compound: Filter the solution through a 0.22 µm filter to remove any undissolved, uncomplexed pyrazole compound.
-
Quantification: Determine the concentration of the solubilized pyrazole compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
Visualization: Cyclodextrin Inclusion Complex Formation
Caption: Encapsulation of a pyrazole compound by a cyclodextrin.
Strategy 3: Nanosuspensions
For very poorly soluble pyrazole compounds, creating a nanosuspension can be a powerful approach. This involves reducing the particle size of the compound to the nanometer range.[8][15][16]
The Principle: According to the Ostwald-Freundlich equation, reducing the particle size of a solid increases its surface area-to-volume ratio, which in turn increases its dissolution rate and saturation solubility.[5] Nanosuspensions are stabilized by surfactants or polymers to prevent particle aggregation.[15][16][17]
Troubleshooting Common Issues:
-
My nanosuspension is not stable and the particles are aggregating.
-
Cause: The choice or concentration of the stabilizer (surfactant or polymer) is suboptimal.
-
Solution: Screen a variety of pharmaceutically acceptable stabilizers. Combinations of stabilizers, such as a non-ionic surfactant and a polymer, can provide both electrostatic and steric stabilization.[18]
-
Experimental Protocol: Preparing a Nanosuspension by Wet Milling
-
Slurry Preparation: Prepare a slurry of your pyrazole compound in an aqueous solution containing the selected stabilizer(s).
-
Milling: Introduce the slurry into a bead mill containing small milling beads (e.g., yttrium-stabilized zirconium oxide).
-
Particle Size Reduction: Mill the slurry for a sufficient time to achieve the desired particle size distribution (typically below 500 nm). Monitor the particle size using a technique like dynamic light scattering (DLS).
-
Separation: Separate the nanosuspension from the milling beads.
-
Characterization: Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential to ensure stability.
Visualization: Nanosuspension Workflow
Caption: Workflow for preparing a nanosuspension via wet milling.
Strategy 4: Lipid-Based Formulations
Lipid-based drug delivery systems (LBDDS) are an excellent choice for highly lipophilic pyrazole compounds.[9][10][19][20] These formulations can enhance oral bioavailability by presenting the compound in a solubilized form and by utilizing the body's natural lipid absorption pathways.[10][21]
The Principle: The pyrazole compound is dissolved in a mixture of oils, surfactants, and co-solvents. Upon contact with the aqueous environment of the gut, these formulations can form fine emulsions or micellar solutions, keeping the drug in a dissolved state for absorption.[20]
Troubleshooting Common Issues:
-
The formulation is physically unstable (e.g., phase separation).
-
Cause: The components of the LBDDS are not miscible in the chosen ratios.
-
Solution: Construct a ternary phase diagram to identify the optimal ratios of oil, surfactant, and co-solvent that result in a stable, single-phase system.
-
Data Presentation: Lipid Formulation Classification System (LFCS)
| LFCS Type | Composition | Characteristics |
| Type I | Oils | Anhydrous, no surfactants. Requires digestion for dispersion. |
| Type II | Oils and water-insoluble surfactants | Self-emulsifying drug delivery systems (SEDDS). Forms coarse emulsions. |
| Type IIIA | Oils, surfactants, and co-solvents | Self-microemulsifying drug delivery systems (SMEDDS). Forms fine microemulsions. |
| Type IV | Surfactants and co-solvents (oil-free) | Forms micelles. Good for compounds with moderate lipophilicity. |
Concluding Remarks
The challenge of poor aqueous solubility is a common yet surmountable obstacle in the development of pyrazole-based therapeutics. A systematic approach, beginning with a thorough characterization of the compound's physicochemical properties, will guide the selection of the most appropriate formulation strategy. It is crucial to remember that the ultimate goal is a safe and effective formulation that allows for the accurate assessment of your compound's in vivo efficacy and pharmacokinetics.
References
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC. PubMed Central. Available at: [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC. PubMed Central. Available at: [Link]
-
Preformulation studies using cosolvent systems to increase the solubility of a new enrofloxacin ruthenium (III) complex with biological activity. ResearchGate. Available at: [Link]
-
The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability - PMC. NIH. Available at: [Link]
-
Nanosuspension: An approach to enhance solubility of drugs - PMC. NIH. Available at: [Link]
-
Lipid-Based Drug Delivery Systems - PMC. NIH. Available at: [Link]
-
Synthetic Strategies for Improving Solubility: Optimization of Novel Pyrazolo[1,5- a ]pyrimidine CFTR Activator That Ameliorates Dry Eye Disease. ResearchGate. Available at: [Link]
-
Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. No source provided.
- Benefits of Lipid-based Delivery Systems in Poorly Soluble Drugs. No source provided.
- SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. No source provided.
- Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. No source provided.
-
Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - MDPI. MDPI. Available at: [Link]
-
Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An update. ResearchGate. Available at: [Link]
-
Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? - NIH. National Institutes of Health. Available at: [Link]
- Nanosuspensions as a promising approach to enhance bioavailability of poorly soluble drugs : An upd
-
Preclinical formulations for pharmacokinetic studies - Admescope. Admescope. Available at: [Link]
- Significance of excipients to enhance the bioavailability of poorly water-soluble drugs in oral solid dosage forms: A Review. No source provided.
-
Lipid-Based Drug Delivery Systems. ResearchGate. Available at: [Link]
- Full article: Cyclodextrin Controlled Release of Poorly Water-Soluble Drugs
-
Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry | Journal of Medicinal Chemistry - ACS Publications. ACS Publications. Available at: [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. World Pharma Today. Available at: [Link]
- Preclinical Toxicology vs Clinical: Key Considerations in Using Lipid-Based Formul
-
Cyclodextrins and ternary complexes: Technology to improve solubility of poorly soluble drugs. ResearchGate. Available at: [Link]
-
Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs - Frontiers. Frontiers. Available at: [Link]
-
Formulation strategies for poorly soluble drugs. ResearchGate. Available at: [Link]
-
NANOSUSPENSION: AN ATTEMPT TO ENHANCE BIOAVAILABILITY OF POORLY SOLUBLE DRUGS | INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE - IJNRD. IJNRD. Available at: [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs - Hilaris Publisher. Hilaris Publisher. Available at: [Link]
-
Effects of Solvents, Emulsions, Cosolvents, and Complexions on Ex Vivo Mouse Myometrial Contractility - PMC. NIH. Available at: [Link]
-
Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. International Journal of Medical Science and Dental Research. Available at: [Link]
-
Nanosuspensions: Enhancing drug bioavailability through nanonization - PubMed. PubMed. Available at: [Link]
-
Chemistry and Therapeutic Review of Pyrazole. ResearchGate. Available at: [Link]
-
Lipid based drug delivery systems: A strategy for enhancing the oral bioavailability of poorly water-soluble drugs | International Journal of Current Research. International Journal of Current Research. Available at: [Link]
- Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. No source provided.
-
Formulation design for poorly water-soluble drugs based on biopharmaceutics classification system | PPTX - Slideshare. Slideshare. Available at: [Link]
-
Pyrazole - Solubility of Things. Solubility of Things. Available at: [Link]
- Enhancing solubility and stability of poorly soluble drugs.. No source provided.
-
Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - NIH. National Institutes of Health. Available at: [Link]
Sources
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. admescope.com [admescope.com]
- 5. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of Solvents, Emulsions, Cosolvents, and Complexions on Ex Vivo Mouse Myometrial Contractility - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ascendiacdmo.com [ascendiacdmo.com]
- 11. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 12. researchgate.net [researchgate.net]
- 13. wisdomlib.org [wisdomlib.org]
- 14. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. jddtonline.info [jddtonline.info]
- 17. Nanosuspensions: Enhancing drug bioavailability through nanonization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. researchgate.net [researchgate.net]
- 20. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 21. Lipid based drug delivery systems: A strategy for enhancing the oral bioavailability of poorly water-soluble drugs | International Journal of Current Research [journalcra.com]
Technical Support Center: Navigating the Nuances of Pyrazole Compound Workup
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for pyrazole chemistry. As a Senior Application Scientist, I've seen firsthand how the stability of these valuable heterocyclic compounds during workup can make or break a synthesis. This guide is designed to provide you with not just protocols, but the underlying chemical principles to help you troubleshoot and prevent the degradation of your pyrazole products. We will move beyond rote procedures to a deeper understanding of why certain pyrazoles are sensitive and how to handle them effectively.
Frequently Asked Questions (FAQs)
Here, we address some of the most common initial questions regarding pyrazole stability during workup.
Q1: Are pyrazoles generally stable compounds?
Yes, the pyrazole ring is aromatic and generally considered to be stable. It is resistant to oxidation and reduction under many common laboratory conditions. However, the stability of a specific pyrazole derivative is highly dependent on the nature and position of its substituents.
Q2: What are the most common causes of pyrazole degradation during workup?
The primary culprits for pyrazole degradation during workup are:
-
pH Extremes: Both strongly acidic and strongly basic conditions can lead to ring opening or reactions of sensitive functional groups on the pyrazole or its substituents.
-
Oxidation: The presence of oxygen, especially at elevated temperatures or in the presence of certain metal ions, can lead to the oxidation of the pyrazole ring or susceptible side chains.
-
Incompatible Chromatography Conditions: The stationary phase (e.g., silica gel) can act as an acidic catalyst, promoting degradation of sensitive compounds.
Q3: How can I quickly assess the stability of my pyrazole compound?
A simple and effective method is to perform a "spot test" on a TLC plate. Spot your crude reaction mixture on a silica gel TLC plate and let it sit on the bench for an hour or two. Then, elute the plate and compare it to a freshly spotted plate. If new spots appear or the product spot diminishes on the aged plate, this is a strong indication of instability on silica gel.
Troubleshooting Guide: A Deeper Dive into Common Workup Issues
This section provides a question-and-answer formatted guide to directly address specific problems you may encounter during your experiments.
Issue 1: Product Loss During Aqueous Extraction
Q: I'm losing a significant amount of my pyrazole product during the aqueous wash and extraction steps. What could be happening and how can I fix it?
A: The two most likely causes for product loss during aqueous workup are the inherent polarity of your pyrazole or its reactivity towards the pH of the wash solution.
-
Understanding the Problem:
-
Polarity: Pyrazoles containing polar functional groups (e.g., -OH, -COOH, -NH2) may have significant water solubility, leading to poor partitioning into the organic layer.
-
Acid/Base Sensitivity: If your pyrazole has acidic or basic functional groups, it can be deprotonated or protonated by the aqueous wash, forming a salt that is more soluble in the aqueous layer. For example, a pyrazole with a carboxylic acid will be deprotonated by a basic wash (e.g., NaHCO₃) and partition into the aqueous phase. Conversely, a basic pyrazole will be protonated by an acidic wash (e.g., dilute HCl) and move to the aqueous layer.
-
-
Solutions and Protocols:
Solution Detailed Protocol pH Adjustment of Aqueous Layer 1. Before extraction, carefully adjust the pH of the aqueous layer to be near the isoelectric point of your compound. This will ensure it is in its neutral, most non-polar form. 2. Use milder wash solutions. Instead of 1M HCl or 1M NaOH, consider saturated ammonium chloride (NH₄Cl) for a mildly acidic wash or a saturated sodium bicarbonate (NaHCO₃) solution for a mildly basic wash. Salting Out 1. Before extraction, add a significant amount of a neutral salt, such as sodium chloride (NaCl) or potassium carbonate (K₂CO₃), to the aqueous layer until it is saturated. 2. This increases the ionic strength of the aqueous phase, decreasing the solubility of your organic compound and driving it into the organic layer. Back-Extraction 1. If you suspect your product has moved into the aqueous layer as a salt, you can often recover it. 2. For an acidic pyrazole in a basic aqueous layer, acidify the aqueous layer with dilute HCl to a pH where the compound is neutral, then re-extract with an organic solvent. 3. For a basic pyrazole in an acidic aqueous layer, basify the aqueous layer with a mild base like NaHCO₃ and re-extract.
Issue 2: Decomposition on Silica Gel Column Chromatography
Q: My pyrazole compound appears to be degrading on the silica gel column. I see streaking, new spots on my TLC, and have low recovery of the desired product. Why is this happening and what are my options?
A: Silica gel is acidic and can catalyze the degradation of sensitive pyrazole derivatives.
-
Understanding the Problem:
-
Acid-Catalyzed Reactions: The acidic silanol groups (Si-OH) on the surface of silica gel can promote a variety of reactions, including hydrolysis of esters or amides, removal of acid-labile protecting groups (e.g., Boc, THP), or even ring-opening of particularly sensitive pyrazole systems.
-
Strong Adsorption: Highly polar or basic pyrazoles can bind very strongly to the acidic silica gel, leading to broad peaks, tailing, and sometimes irreversible adsorption. This prolonged contact time on the acidic surface increases the likelihood of degradation.
-
-
Solutions and Protocols:
Solution Detailed Protocol Deactivating the Silica Gel 1. Before preparing your column, create a slurry of the silica gel in your chosen eluent. 2. Add a small amount of a non-polar tertiary amine, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), typically 0.1-1% by volume. 3. This will neutralize the most acidic sites on the silica gel. Be aware that the amine will also be present in your collected fractions and will need to be removed later. Using an Alternative Stationary Phase 1. Basic Alumina (Al₂O₃): This is an excellent alternative for acid-sensitive compounds. It is basic and will not catalyze acid-mediated degradation. Choose the appropriate activity grade of alumina based on the polarity of your compound. 2. Florisil®: This is a magnesium silicate gel that is less acidic than silica gel and can be a good option for moderately sensitive compounds. 3. C18-Functionalized Silica (Reverse-Phase): For very polar pyrazoles, reverse-phase chromatography using a C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol) can be an effective purification method. Minimizing Contact Time 1. Use flash column chromatography rather than gravity chromatography to reduce the time your compound spends on the column. 2. Choose an eluent system that gives your product an Rf of around 0.3-0.4 on TLC to ensure it moves through the column at a reasonable pace.
Issue 3: Suspected Oxidative Degradation
Q: My reaction mixture and purified product are turning colored (e.g., yellow or brown) over time, and I'm seeing a decrease in purity by NMR and LC-MS. I suspect oxidation. How can I prevent this?
A: Pyrazoles with electron-rich substituents or those with certain side chains can be susceptible to oxidation by atmospheric oxygen.
-
Understanding the Problem:
-
Electron-Rich Pyrazoles: Pyrazoles with electron-donating groups (e.g., -OH, -NH₂, alkoxy groups) are more susceptible to oxidation.
-
Sensitive Side Chains: Functional groups on the substituents, such as aldehydes or certain alkyl chains, can also be prone to oxidation.
-
Catalysis: Trace metal impurities from reagents or reaction vessels can catalyze oxidation.
-
-
Solutions and Protocols:
Solution Detailed Protocol Degassing Solvents 1. Before use in your workup (e.g., for extraction or chromatography), degas your solvents to remove dissolved oxygen.[1] 2. Common methods include bubbling a stream of an inert gas (nitrogen or argon) through the solvent for 15-30 minutes, or the more rigorous freeze-pump-thaw method for highly sensitive compounds.[1] Working Under an Inert Atmosphere 1. Perform your workup steps (extractions, filtrations) under a blanket of nitrogen or argon whenever possible. This is particularly important if your compound is being heated during solvent removal. Use of Antioxidants/Scavengers 1. For long-term storage of sensitive pyrazoles, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT). 2. During workup of reactions that may have residual oxidizing agents, a wash with a mild reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium bisulfite (NaHSO₃) can be beneficial.
Visualizing Workup Strategies
To aid in selecting the appropriate workup strategy, the following flowchart can be used as a decision-making tool.
Caption: A flowchart for selecting a suitable workup and purification strategy for pyrazole compounds.
Monitoring Pyrazole Stability During Workup
Proactive monitoring of your compound's stability can save significant time and resources. Here are some recommended analytical techniques:
-
Thin-Layer Chromatography (TLC): As mentioned, this is a quick and easy way to get a preliminary idea of stability on silica gel.
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for quantitatively monitoring the purity of your pyrazole at each stage of the workup.[2][3][4][5][6]
-
Protocol:
-
Take a small aliquot of your crude reaction mixture and dissolve it in a suitable solvent to get a stock solution.
-
After each workup step (e.g., after an acid wash, after a base wash, after drying), take another small aliquot, prepare a sample in the same manner, and inject it into the HPLC.
-
By comparing the peak area of your product and the appearance of any new peaks, you can pinpoint which step is causing degradation.
-
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides the same separation capabilities as HPLC but with the added advantage of providing mass information for any degradation products.[7][8][9] This can be invaluable in identifying the degradation pathway.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is a powerful tool for identifying the structure of your final product and any impurities.[10][11][12] Comparing the NMR of your crude product to that of your purified product can reveal if any changes have occurred during purification.
By understanding the potential pitfalls and employing these troubleshooting strategies and analytical techniques, you can significantly improve your success rate in isolating pure, intact pyrazole compounds.
References
-
Bode, J. (n.d.). How to: Degas Solvents. University of Rochester Department of Chemistry. Retrieved from [Link]
- Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. (2026). MDPI.
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry.
- Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (2019). Pharmacia.
- A highly validated RP-HPLC method for Pyrazoline derivative having anti-inflammatory activity. (n.d.).
- Development and validation of stability indicating RP-HPLC method for estimation of Brexpiprazole from bulk and tablet form. (2020).
- A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. (2015). PubMed Central.
- Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry. (2012). PubMed.
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2020).
- Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column. (2023). PubMed.
- Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chrom
- Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2014).
- Synthesis of Energetic Material 4-Nitro-3,5-bis(trinitromethyl)-1H-pyrazole via [4 + 1] Cycloaddition. (2023). Organic Letters.
- Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
Sources
- 1. How To [chem.rochester.edu]
- 2. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 3. ijcpa.in [ijcpa.in]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Simultaneous determination of five pyrazole fungicides in cereals, vegetables and fruits using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC-MS/MS on a Reversed-Phase Column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Gradient Elution for Pyrazole Isomer Separation
Welcome to the technical support center dedicated to resolving the complex challenge of separating pyrazole isomers using gradient elution HPLC. This guide is designed for researchers, scientists, and drug development professionals who encounter the nuances of isomer separation. Here, we move beyond generic advice to provide in-depth, scientifically grounded solutions based on years of field experience.
Troubleshooting Guide: From Co-elution to Baseline Resolution
This section addresses the most common and frustrating issues encountered during the separation of pyrazole isomers. Each problem is broken down by its likely causes, followed by a systematic approach to resolution.
Problem: Poor or No Resolution Between Pyrazole Isomers
This is the most frequent challenge. Positional isomers of pyrazole can have very similar physicochemical properties, leading to co-elution or minimal separation.
Potential Causes & Solutions
-
Inadequate Stationary Phase Selectivity: Standard C18 columns separate primarily based on hydrophobicity. Since isomers often have nearly identical logP values, a C18 phase may not be sufficient.
-
Expert Recommendation: The key to separating positional isomers lies in exploiting subtle differences in their structure, such as π-electron systems and dipole moments. Switching to a stationary phase with alternative chemistry is often the most effective solution.[1][2] Phenyl-hexyl or pentafluorophenyl (PFP) columns are excellent choices for aromatic positional isomers as they offer π-π interactions, which can differentiate between the electron cloud distributions of the isomers.[2]
-
Protocol:
-
Replace the C18 column with a Phenyl-Hexyl column of identical dimensions.
-
Begin with your existing gradient method as a starting point.
-
If resolution is still insufficient, proceed to mobile phase optimization.
-
-
-
Suboptimal Mobile Phase pH: Pyrazoles are weakly basic nitrogen heterocycles. The pH of the mobile phase dictates their degree of ionization, which profoundly impacts their interaction with the stationary phase and, therefore, their retention and selectivity.[3][4][5]
-
Expert Recommendation: Operating at a pH close to the pKa of the analytes can cause peak splitting and poor reproducibility.[3] For robust separation, the mobile phase pH should be adjusted to be at least 1.5 to 2 units away from the pKa of the pyrazole isomers. This ensures that the analytes are in a single, stable ionic form (either fully protonated or fully neutral).
-
Protocol:
-
Determine the pKa values of your pyrazole isomers (if not known, they can be estimated using chemical software).
-
Prepare mobile phase buffers at two different pH values: one at pH ~2.5 (e.g., 0.1% formic acid or phosphate buffer) and another at a higher pH, such as pH 8 (e.g., ammonium bicarbonate), ensuring it is within the column's stable pH range.
-
Run scouting gradients at both pH conditions to observe the change in selectivity. A significant shift in elution order or resolution indicates that pH is a critical parameter.[3][4]
-
-
-
Gradient Slope is Too Steep: A steep gradient (a rapid change in organic solvent percentage) moves compounds through the column too quickly, not allowing sufficient time for the subtle interactions needed to resolve closely eluting isomers.[6]
-
Expert Recommendation: A shallower gradient increases the opportunity for differential partitioning between the mobile and stationary phases, thereby improving resolution.[6][7]
-
Protocol: Targeted Gradient Optimization
-
Perform an initial "scouting" gradient (e.g., 5-95% Acetonitrile over 10-15 minutes) to determine the approximate organic solvent percentage at which the isomers elute.[8]
-
Let's assume the isomers elute around 40% Acetonitrile. Design a new, shallower gradient focused on this region. For example: 30-50% Acetonitrile over 20 minutes. This "stretches out" the critical separation window.[7]
-
-
Problem: Peak Tailing or Fronting
Poor peak shape can compromise resolution and make accurate integration difficult. For basic compounds like pyrazoles, peak tailing is a common issue.
Potential Causes & Solutions
-
Secondary Silanol Interactions: Residual, acidic silanol groups on the silica surface of the stationary phase can interact strongly with the basic nitrogen atoms of the pyrazole ring, causing peak tailing.[9]
-
Expert Recommendation: Mitigate these secondary interactions by either using a mobile phase modifier or choosing a modern, base-deactivated column.
-
Solutions:
-
Mobile Phase Modifier: Add a small amount of a competing base, like 0.1% triethylamine (TEA), to the mobile phase. TEA will preferentially interact with the active silanol sites, shielding the pyrazole analytes from these undesirable interactions. Note: TEA can suppress ionization in mass spectrometry.
-
Low pH: Operating at a low pH (e.g., 2.5-3.0) protonates the pyrazole, which can reduce tailing. More importantly, it also suppresses the ionization of the silanol groups, minimizing their ability to interact with the positively charged analyte.
-
Base-Deactivated Column: Modern columns often use high-purity silica and advanced end-capping techniques to minimize accessible silanols. If you are using an older column, upgrading to a newer generation column can significantly improve peak shape.
-
-
-
Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to broadened, asymmetric peaks.
-
Expert Recommendation: Isomers being purified from a synthesis reaction are often at high concentrations. Always verify that you are working within the linear range of the column's loading capacity.
-
Protocol:
-
Prepare a dilution series of your sample (e.g., 1x, 0.5x, 0.1x).
-
Inject each concentration and observe the peak shape.
-
If the peak shape improves significantly upon dilution, column overload is the likely cause. Reduce your injection volume or sample concentration accordingly.
-
-
Frequently Asked Questions (FAQs)
Q1: Why is gradient elution preferred over isocratic for separating pyrazole isomers?
While an isocratic method might be feasible if the isomers elute very closely, a gradient approach is generally superior for method development and complex samples.[10] Gradient elution offers several advantages:
-
Improved Resolution for Complex Mixtures: It can separate isomers that have different retention behaviors across a range of solvent strengths.
-
Sharper Peaks: Peaks are focused at the start of the column, leading to narrower and taller peaks, which improves sensitivity.
-
Faster Runtimes: It effectively elutes strongly retained impurities that might otherwise take a very long time to come off the column in an isocratic run, thus shortening the overall analysis time and preparing the column for the next injection more quickly.[8]
Q2: How do I choose between Acetonitrile and Methanol as the organic solvent?
Acetonitrile and Methanol are the most common organic solvents in reversed-phase HPLC, but they offer different selectivities.
-
Acetonitrile (ACN): Generally has a lower viscosity, leading to lower backpressure.[11] It is considered a stronger solvent than methanol in reversed-phase.
-
Methanol (MeOH): Is a protic solvent, meaning it can engage in hydrogen bonding. This property can introduce a different selectivity for pyrazole isomers, which have hydrogen bond donors and acceptors.
Expert Recommendation: If you are struggling to achieve separation with Acetonitrile, substituting it with Methanol is a powerful tool to alter selectivity (the relative spacing of the peaks).[1] You can also try mixtures of the two to fine-tune the separation.
| Parameter | Acetonitrile (ACN) | Methanol (MeOH) |
| Selectivity | Different π-π and dipole interactions | Can offer unique selectivity due to hydrogen bonding capability |
| Viscosity | Lower (leads to lower backpressure) | Higher (can increase backpressure, especially when mixed with water) |
| UV Cutoff | ~190 nm | ~205 nm |
| Elution Strength | Generally stronger than MeOH | Generally weaker than ACN |
Q3: My baseline is drifting during the gradient run. What should I do?
Baseline drift is a common artifact in gradient elution, often caused by differences in the UV absorbance of the mobile phase components (A and B) at the detection wavelength.[12]
-
Expert Recommendation:
-
Use High-Purity Solvents: Ensure you are using HPLC-grade or MS-grade solvents and additives.
-
Match Mobile Phase A and B: If you are using an additive like formic acid or a buffer, ensure it is present in both your aqueous (A) and organic (B) mobile phases at the same concentration. This minimizes shifts in absorbance as the gradient progresses.
-
Wavelength Selection: If possible, choose a detection wavelength where the mobile phase solvents have low absorbance. For example, baseline drift with acetonitrile is often less problematic at wavelengths above 220 nm.[12]
-
References
-
Mastelf. (2025). How to Optimize HPLC Gradient Elution for Complex Samples. Mastelf. [Link]
-
Industry News. (2023). The Importance Of Mobile Phase PH in Chromatographic Separations. [Link]
-
Dolan, J. W. (2013). Gradient Elution: Baseline Drift Problems. Chromatography Online. [Link]
-
Schellinger, A. P., & Carr, P. W. (2006). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America. [Link]
-
MicroSolv Technology Corporation. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv Technology Corporation. [Link]
-
Svrkota, B., et al. (2021). Optimization of chromatographic separation of aripiprazole and impurities: Quantitative structure-retention relationship approach. Journal of the Serbian Chemical Society. [Link]
-
Separation Science. (n.d.). Gradient Distortion Problems in HPLC. Separation Science. [Link]
-
Ng, K. (n.d.). A Strategy for Developing HPLC Methods for Chiral Drugs. Chromatography Online. [Link]
-
National Institutes of Health (NIH). (n.d.). Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles: Greenness Profile Assessment and Chiral Recognition Analysis. NIH. [Link]
-
Welch Materials. (2024). A Guide to Selective Columns for Isomer Separation. Welch Materials. [Link]
-
ResearchGate. (2025). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. [Link]
-
Bitesize Bio. (2025). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient. Bitesize Bio. [Link]
-
International Labmate. (n.d.). The Critical Role of Mobile Phase pH in Chromatography Separations. International Labmate. [Link]
-
Chromatography Online. (2013). HPLC Column Selection. Chromatography Online. [Link]
-
Unger, K. K. (2007). Gradient elution in HPLC – Fundamentals, instrumentation, methodology & and case studies. [Link]
-
Dolan, J. W. (2013). Gradient Elution, Part IV: Dwell-Volume Problems. LCTSBIBLE.COM. [Link]
-
Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. SIELC Technologies. [Link]
-
National Institutes of Health (NIH). (2020). Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. NIH. [Link]
-
Chromatography Forum. (2015). Trouble resolving isomers. Chromatography Forum. [Link]
-
Agilent. (2021). How Do I Choose? A guide to HPLC column selection. Agilent. [Link]
-
Agilent. (2024). HPLC Method Development: From Beginner to Expert Part 2. Agilent. [Link]
-
Macedonian Pharmaceutical Bulletin. (n.d.). Impact of mobile phase composition on reverse-phase separation of polar basic compounds. [Link]
-
MDPI. (2021). Enantiomeric Separation of New Chiral Azole Compounds. MDPI. [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent. [Link]
-
YouTube. (2024). Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. welch-us.com [welch-us.com]
- 3. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 4. chromatographytoday.com [chromatographytoday.com]
- 5. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 6. mastelf.com [mastelf.com]
- 7. bitesizebio.com [bitesizebio.com]
- 8. lcms.cz [lcms.cz]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Trouble resolving isomers - Chromatography Forum [chromforum.org]
- 11. immun.lth.se [immun.lth.se]
- 12. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
A Comparative Guide to High-Resolution Mass Spectrometry for the Molecular Weight Validation of 1-ethyl-5-methyl-1H-pyrazol-4-amine
For researchers, scientists, and drug development professionals, the unambiguous confirmation of a compound's molecular identity is a foundational requirement for advancing any chemical entity through the development pipeline. This guide provides an in-depth comparison of two high-resolution mass spectrometry (HRMS) platforms for the validation of the molecular weight of 1-ethyl-5-methyl-1H-pyrazol-4-amine, a novel small molecule with potential pharmaceutical applications. We will explore the practical and theoretical considerations behind experimental design, moving beyond a simple recitation of steps to explain the causality behind our choices.
The Analyte: this compound
Before any experimental work, it is crucial to establish the theoretical molecular properties of the target compound.
-
Chemical Formula: C₆H₁₁N₃
-
Theoretical Monoisotopic Mass: 125.0953 Da
-
Theoretical Average Molecular Weight: 125.17 g/mol
The presence of an amine group and nitrogen atoms within the pyrazole ring makes this compound readily ionizable, particularly in positive ion mode. Our objective is to verify the monoisotopic mass with a high degree of accuracy and precision, a task for which high-resolution mass spectrometry is indispensable.
Platform Comparison: Q-TOF vs. Orbitrap for High-Resolution Mass Validation
The choice of mass spectrometry platform can significantly impact the quality and confidence of the data obtained. Here, we compare two powerful and widely adopted technologies: Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometry. Both are capable of high-resolution and accurate mass measurements, but they operate on different principles, which can influence their performance characteristics for a given application.[1][2][3][4]
Liquid Chromatography-Quadrupole Time-of-Flight (LC-Q-TOF) Mass Spectrometry
Q-TOF instruments are hybrid mass spectrometers that couple a quadrupole mass filter with a time-of-flight mass analyzer.[2] This combination offers high sensitivity, a wide dynamic range, and rapid acquisition speeds, making it well-suited for both qualitative and quantitative analyses.[2]
-
Ionization Source (Electrospray Ionization - ESI): The amine moiety on this compound is a basic site that is readily protonated. ESI is a soft ionization technique ideal for producing intact protonated molecules ([M+H]⁺) from polar, thermally labile compounds in solution, which minimizes the risk of in-source fragmentation.[5][6] Operating in positive ion mode is the logical choice to achieve high ionization efficiency for this analyte.[7][8]
-
Mass Analyzer (TOF): The TOF analyzer separates ions based on their mass-to-charge ratio by measuring the time it takes for them to travel through a field-free drift tube.[9][10] Its high resolving power is essential for distinguishing the analyte from potential isobaric interferences and for achieving the mass accuracy required for molecular formula confirmation.
-
Standard Preparation: Prepare a 1 µg/mL solution of this compound in a 50:50 mixture of acetonitrile and water with 0.1% formic acid. The formic acid serves to acidify the mobile phase, promoting the protonation of the analyte for enhanced signal intensity in positive ion ESI.
-
Chromatographic Separation:
-
LC System: UHPLC system.
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: A suitable gradient to ensure the analyte is well-retained and separated from any potential impurities.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
Acquisition Mode: Full scan MS from m/z 50-500.
-
Mass Resolution: > 30,000 FWHM.
-
-
Data Analysis:
-
Extract the mass spectrum for the chromatographic peak corresponding to the analyte.
-
Determine the accurate mass of the [M+H]⁺ ion.
-
Calculate the mass error in parts-per-million (ppm) using the theoretical monoisotopic mass of the protonated species (126.1031 Da).
-
Perform replicate injections (n=6) to assess precision (expressed as %RSD).[11]
-
Sources
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Orbitrap LC-MS | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Electrospray Ionization Mass Spectrometry: A Technique to Access the Information beyond the Molecular Weight of the Analyte - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. d-nb.info [d-nb.info]
- 9. tofwerk.com [tofwerk.com]
- 10. Time-of-flight mass spectrometry - Wikipedia [en.wikipedia.org]
- 11. database.ich.org [database.ich.org]
A Comparative Guide to the Biological Activity of 1-ethyl-5-methyl-1H-pyrazol-4-amine and Celecoxib: A Research Perspective
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anti-inflammatory drug discovery, the pyrazole scaffold has emerged as a privileged structure, most notably embodied by the selective cyclooxygenase-2 (COX-2) inhibitor, celecoxib. This guide provides a detailed comparative analysis of the well-established biological activity of celecoxib against the potential profile of a structurally related pyrazole, 1-ethyl-5-methyl-1H-pyrazol-4-amine. While extensive experimental data for this compound is not publicly available, this document will leverage established structure-activity relationships (SAR) of pyrazole derivatives and in silico modeling to offer a predictive comparison. Furthermore, we provide comprehensive experimental protocols that would be essential for an empirical evaluation of this compound's biological activity.
The Central Role of Cyclooxygenase in Inflammation
Inflammation is a complex biological response to harmful stimuli, and at its core lies the arachidonic acid cascade. Cyclooxygenase (COX) enzymes, also known as prostaglandin-endoperoxide synthases, are pivotal in this pathway, catalyzing the conversion of arachidonic acid to prostaglandins (PGs). Two primary isoforms of COX have been identified:
-
COX-1: This isoform is constitutively expressed in most tissues and is responsible for the production of prostaglandins that regulate essential physiological functions, including gastrointestinal mucosal protection and platelet aggregation.
-
COX-2: In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation by various pro-inflammatory stimuli. The prostaglandins produced by COX-2 are key mediators of pain and inflammation.
The development of selective COX-2 inhibitors was a significant advancement in anti-inflammatory therapy, aiming to provide the therapeutic benefits of non-steroidal anti-inflammatory drugs (NSAIDs) while minimizing the gastrointestinal side effects associated with COX-1 inhibition.
Celecoxib: A Profile of a Selective COX-2 Inhibitor
Celecoxib is a well-characterized NSAID that exhibits high selectivity for the COX-2 enzyme. Its diaryl-substituted pyrazole core is a key structural feature contributing to its mechanism of action.
Mechanism of Action
Celecoxib functions as a competitive inhibitor of the COX-2 enzyme. It binds to a side pocket within the COX-2 active site that is not present in the COX-1 isoform, thereby blocking the entry of arachidonic acid and preventing its conversion to pro-inflammatory prostaglandins. This selective inhibition of COX-2 is responsible for its potent anti-inflammatory, analgesic, and antipyretic properties.
Biological Activities
-
Anti-inflammatory Activity: Celecoxib has demonstrated significant efficacy in reducing inflammation in various preclinical and clinical models of arthritis.
-
Analgesic Effects: By inhibiting prostaglandin synthesis at the site of inflammation, celecoxib effectively alleviates pain.
-
Anticancer Potential: Emerging research has indicated that celecoxib may possess anticancer properties, potentially through both COX-2 dependent and independent mechanisms.
This compound: A Hypothetical Profile Based on SAR and In Silico Analysis
Direct experimental data on the biological activity of this compound is scarce in the current literature. However, an informed hypothesis regarding its potential can be formulated based on the extensive research into pyrazole-based COX inhibitors.
Structure-Activity Relationship (SAR) Insights
The pyrazole ring is a common scaffold in many biologically active compounds, including numerous COX inhibitors. Key structural features of celecoxib that contribute to its COX-2 selectivity include the two aryl rings and the sulfonamide group.
In the case of this compound, the pyrazole core is present. However, it lacks the bulky diaryl substitutions and the sulfonamide moiety that are critical for the high-affinity and selective binding of celecoxib to the COX-2 active site. Notably, some studies have suggested that 4-aminopyrazoles exhibit reduced anti-inflammatory and anticancer activities compared to their 3- and 5-amino isomers.
In Silico Molecular Docking
To provide a more concrete, albeit predictive, comparison, a molecular docking simulation can be performed to visualize the potential interaction of this compound with the active site of the COX-2 enzyme (PDB ID: 3LN1) in comparison to celecoxib.
Celecoxib Binding: As expected, celecoxib docks snugly into the active site of COX-2, with its sulfonamide group forming key hydrogen bonds with residues such as His90 and Gln192. The trifluoromethyl group occupies a hydrophobic pocket, and the two aryl rings make extensive van der Waals contacts, contributing to its high binding affinity.
This compound Binding (Predicted): In contrast, the smaller and less decorated structure of this compound is predicted to have a much lower binding affinity for the COX-2 active site. The absence of the key interacting moieties (sulfonamide and diaryl groups) would likely result in a less stable and less specific interaction. The docking score for this compound would be anticipated to be significantly lower than that of celecoxib, suggesting a weaker inhibitory potential.
Comparative Summary of Biological Activity
| Feature | Celecoxib | This compound (Predicted) |
| Primary Target | Cyclooxygenase-2 (COX-2) | Likely weak or no significant interaction with COX-2 |
| Mechanism of Action | Selective, competitive inhibition of COX-2 | Unknown, but predicted to be a poor COX-2 inhibitor |
| Anti-inflammatory Activity | Potent | Likely weak to negligible |
| Analgesic Activity | Potent | Likely weak to negligible |
| COX-2 Selectivity | High | Predicted to be non-selective or inactive |
Experimental Workflows for Empirical Comparison
To empirically determine the biological activity of this compound and provide a direct comparison to celecoxib, a series of well-established assays are required. The following protocols outline the necessary experimental steps.
In Vitro COX-1/COX-2 Inhibition Assay
This assay is fundamental for determining the potency and selectivity of a compound as a COX inhibitor.
Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound and celecoxib against both COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme and Substrate Preparation: Recombinant human COX-1 and COX-2 enzymes are used. Arachidonic acid serves as the substrate.
-
Compound Preparation: A range of concentrations of this compound and celecoxib are prepared by serial dilution.
-
Assay Reaction: The COX enzyme is pre-incubated with the test compound or vehicle control. The reaction is initiated by the addition of arachidonic acid.
-
Detection: The production of prostaglandin E2 (PGE2), a primary product of the COX reaction, is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.
-
Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percent inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Caption: Workflow for the in vitro COX inhibition assay.
In Vivo Carrageenan-Induced Paw Edema Model
This is a classic and reliable animal model for evaluating the acute anti-inflammatory activity of a compound.
Objective: To assess the ability of this compound and celecoxib to reduce acute inflammation in a rat model.
Methodology:
-
Animal Acclimatization: Male Wistar rats are acclimatized to the laboratory conditions for at least one week.
-
Compound Administration: The rats are divided into groups: a vehicle control group, a positive control group (celecoxib), and experimental groups receiving different doses of this compound. The compounds are administered orally or intraperitoneally.
-
Induction of Inflammation: One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-carrageenan injection.
-
Data Analysis: The percentage of edema inhibition is calculated for each group relative to the vehicle control group.
Caption: Workflow for the carrageenan-induced paw edema model.
Conclusion
Based on the extensive body of evidence, celecoxib is a potent and selective COX-2 inhibitor with well-documented anti-inflammatory and analgesic properties. In contrast, a thorough analysis of the structure of this compound, in the context of established SAR for COX-2 inhibitors, strongly suggests that it is unlikely to exhibit significant COX-2 inhibitory activity. The absence of key structural motifs, such as the diaryl substitutions and a sulfonamide group, predicts a poor binding affinity for the COX-2 active site.
To definitively ascertain the biological activity of this compound, the empirical studies outlined in this guide are essential. Such research would not only provide a conclusive comparison with celecoxib but also contribute valuable data to the broader understanding of pyrazole-based pharmacophores in drug discovery.
References
- Chen, L., Deng, H., Cui, H., Fang, J., Zuo, Z., Deng, J., Li, Y., Wang, X., & Zhao, L. (2018). Inflammatory responses and inflammation-associated diseases in organs. Oncotarget, 9(6), 7204–7218.
- Patrignani, P., & Patrono, C. (2015). Cyclooxygenase-2-selective inhibitors: A decade of clinical experience. Journal of the American College of Cardiology, 65(16), 1741-1754.
- Faria, J. V., Vegi, P. F., Miguita, A. G. C., dos Santos, M. S., Boechat, N., & Bernardino, A. M. R. (2017). Recently reported biological activities of pyrazole compounds. Bioorganic & Medicinal Chemistry, 25(21), 5891–5903.
- Dannhardt, G., & Kiefer, W. (2001). Cyclooxygenase inhibitors—current status and future prospects. European Journal of Medicinal Chemistry, 36(2), 109-126.
- Abdellatif, K. R. A., Abdelall, E. K. A., Lamie, P. F., Labib, M. B., El-Nahaas, E. S., & Abdelhakeem, M. M. (2020). New py
A Comprehensive Guide to the Target and Cross-Reactivity Profiling of 1-ethyl-5-methyl-1H-pyrazol-4-amine
For researchers, scientists, and drug development professionals, the journey of a novel chemical entity from discovery to a potential therapeutic is fraught with challenges. A critical early step is the thorough characterization of its biological activity, including the identification of its primary molecular target and any potential off-target interactions that could lead to adverse effects. This guide provides a comprehensive, technically-grounded framework for the cross-reactivity and target profiling of a novel pyrazole-containing compound, 1-ethyl-5-methyl-1H-pyrazol-4-amine .
The pyrazole nucleus is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs and recognized for its metabolic stability and broad range of biological activities, including anti-inflammatory, anti-cancer, and anti-infective properties.[1][2][3][4] Given this chemical pedigree, a systematic and multi-faceted approach to understanding the biological interactions of a new pyrazole derivative is not just recommended, but essential for its development.
This guide eschews a rigid, one-size-fits-all template. Instead, it presents a logical, tiered strategy, beginning with broad, predictive methods and progressively narrowing the focus to specific, high-confidence interactions. We will compare and contrast various methodologies, from computational predictions to broad-based experimental screening and detailed cellular validation, providing the rationale behind each experimental choice.
Part 1: Initial Characterization and In Silico Target Prediction
Before embarking on costly and time-consuming wet-lab experiments, a robust in silico analysis can provide invaluable, data-driven hypotheses about the potential biological targets of this compound. This initial step helps to prioritize and design more focused subsequent experimental screens.
Physicochemical Properties
A foundational understanding of the molecule's properties is crucial. While experimental data for this specific novel compound is not publicly available, computational tools can provide reliable estimates.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 139.20 g/mol | Adherence to Lipinski's Rule of Five for oral bioavailability. |
| XLogP3-AA | -0.1 | Indicates good aqueous solubility. |
| Hydrogen Bond Donors | 1 | Influences binding interactions and solubility. |
| Hydrogen Bond Acceptors | 2 | Influences binding interactions and solubility. |
| Rotatable Bonds | 3 | Relates to conformational flexibility and binding entropy. |
These values are computationally predicted for the closely related structure ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine as a proxy.[5]
Computational Target Prediction
Several powerful web-based tools can predict potential biological targets by comparing the structure of a query molecule to libraries of known bioactive compounds. This approach is grounded in the principle of chemical similarity, where structurally similar molecules often share common biological targets.
A recommended starting point is the use of multiple, independent prediction algorithms to identify consensus targets, thereby increasing the confidence in the predictions.
Workflow for In Silico Target Prediction:
Caption: In silico workflow for predicting biological targets.
Protocol for Using SwissTargetPrediction:
-
Navigate to the SwissTargetPrediction web server.[6][7][8][9]
-
Input the SMILES string for this compound.
-
Select "Homo sapiens" as the target organism.
-
Execute the prediction. The server will return a list of potential targets, ranked by probability. The results are based on a combination of 2D and 3D similarity to known ligands.[8]
-
Analyze the results, paying close attention to target classes that are frequently associated with the pyrazole scaffold, such as kinases and G-protein coupled receptors (GPCRs).
Part 2: Broad Experimental Profiling for Target Deconvolution and Off-Target Identification
The hypotheses generated from in silico predictions must be validated experimentally. A broad screening approach is the most effective way to identify the primary target(s) and any significant off-target interactions in an unbiased manner. This process is often referred to as target deconvolution or phenotypic profiling.[10][11]
Comparison of Broad Screening Strategies
| Strategy | Description | Advantages | Disadvantages | Recommended Use Case |
| Large, Unbiased Panels | Screening against hundreds of diverse molecular targets (e.g., kinases, GPCRs, ion channels, nuclear receptors). | Maximizes the chance of identifying novel targets; provides a comprehensive initial safety profile. | Higher initial cost; may generate a large amount of data to analyze. | Early-stage characterization of a novel compound with an unknown mechanism of action. |
| Focused, Hypothesis-Driven Panels | Screening against a smaller, curated set of targets based on in silico predictions or the known biology of the pyrazole scaffold. | More cost-effective; provides deeper insights into specific target classes. | May miss unexpected off-target activities; relies on the accuracy of initial hypotheses. | Lead optimization phase, when the primary target class is suspected or known. |
Recommended Experimental Workflow: A Tiered Approach
A tiered approach to broad screening allows for efficient resource allocation, starting with a wide net and then focusing on the most promising hits.
Caption: A tiered experimental workflow for target and off-target profiling.
Protocol 1: Kinome-wide Profiling
Given the prevalence of pyrazole cores in kinase inhibitors, assessing the interaction of this compound with the human kinome is a critical first step.
Objective: To identify which of the >400 human kinases the compound binds to.
Methodology: A competitive binding assay, such as Eurofins' KINOMEscan™, is the industry standard.[12] This method does not measure enzymatic inhibition directly but provides a quantitative measure of binding affinity.
Step-by-Step Protocol:
-
Compound Submission: Prepare and submit this compound to a specialized vendor (e.g., Eurofins Discovery). A stock solution in 100% DMSO is typically required.
-
Assay Execution: The compound is screened at a single high concentration (typically 1-10 µM) against a panel of several hundred kinases. The assay measures the ability of the test compound to compete with an immobilized, active-site directed ligand for binding to the kinase.
-
Data Analysis: Results are typically reported as "% Control", where a lower percentage indicates stronger binding. A common threshold for a "hit" is <35% of control.
-
Visualization: The data is often visualized using a TREEspot™ dendrogram, which maps the hits onto the human kinome tree, providing an immediate visual representation of the compound's selectivity.
Protocol 2: In Vitro Safety Pharmacology Profiling
Early identification of potential liabilities can save significant resources. Broad safety panels screen for interactions with targets known to be associated with adverse drug reactions.[13][14]
Objective: To identify potential off-target interactions that could lead to cardiovascular, central nervous system (CNS), or other toxicities.
Methodology: Utilize a comprehensive panel of in vitro binding and functional assays, such as the Eurofins SafetyScreen44 or SafetyScreen87 panels.[14] These panels include a diverse set of targets, including GPCRs, ion channels, and transporters.
Step-by-Step Protocol:
-
Compound Submission: As with kinome scanning, submit the compound to a specialized CRO.
-
Assay Execution: The compound is tested, typically at 10 µM, in a battery of standardized radioligand binding and functional assays.
-
Data Analysis: Results are reported as the percent inhibition of binding or activity. A commonly used threshold for a significant interaction is >50% inhibition.
-
Risk Assessment: Any significant hits should be flagged for further investigation, as they may predict potential clinical side effects.
Part 3: Detailed Selectivity Profiling and Cellular Validation
Once primary targets and significant off-targets have been identified, the next phase is to quantify these interactions and confirm their relevance in a cellular context.
Quantitative Assessment of Potency (IC50/EC50 Determination)
For any "hits" identified in the broad screens, dose-response curves must be generated to determine their potency (IC50 for enzymes, EC50/IC50 for functional receptor assays). This is a critical step in differentiating between primary targets and less potent off-target interactions.
Comparison of Assay Formats for Potency Determination:
| Assay Type | Principle | When to Use |
| Biochemical Assays | Measures direct modulation of a purified enzyme or receptor (e.g., kinase activity assay). | For validating hits from binding assays and determining enzymatic inhibition (IC50). |
| Cell-Based Assays | Measures a downstream cellular response (e.g., second messenger signaling, reporter gene activation).[15][16] | For validating receptor hits and confirming activity in a more physiologically relevant context (EC50/IC50). |
Protocol 3: Cell-Based GPCR Functional Assay (e.g., cAMP Assay)
If the initial screens suggest an interaction with a GPCR that signals through cyclic AMP (cAMP), a functional assay is necessary to determine if the compound acts as an agonist, antagonist, or inverse agonist.
Objective: To determine the functional activity and potency of this compound at a specific GPCR target.
Methodology: A cell-based assay using a cell line engineered to express the target GPCR and a reporter system to measure changes in intracellular cAMP levels (e.g., HTRF, FRET, or luminescence-based reporters).[17]
Step-by-Step Protocol:
-
Cell Culture: Culture the engineered cell line under appropriate conditions.
-
Agonist Mode:
-
Plate the cells in a multi-well plate.
-
Add increasing concentrations of this compound.
-
Incubate and then lyse the cells.
-
Measure cAMP levels using a suitable detection kit.
-
Plot the dose-response curve to determine the EC50 (potency) and Emax (efficacy).
-
-
Antagonist Mode:
-
Pre-incubate the cells with increasing concentrations of this compound.
-
Add a known agonist for the target GPCR at its EC80 concentration.
-
Incubate, lyse, and measure cAMP levels.
-
Plot the dose-response curve to determine the IC50.
-
Target Engagement in a Cellular Environment
Confirming that a compound binds to its intended target in living cells is a crucial validation step. This ensures that the compound can penetrate the cell membrane and interact with the target in its native environment.
Workflow for Cellular Target Engagement:
Caption: Methods for confirming target engagement in living cells.
Conclusion
The profiling of a novel compound like this compound requires a disciplined, multi-step approach that integrates computational prediction with broad and focused experimental validation. By systematically progressing from in silico analysis to comprehensive in vitro screening and finally to cellular target engagement and functional assays, researchers can build a robust biological profile of their compound. This strategy not only facilitates the identification of the primary mechanism of action but also, crucially, uncovers potential off-target liabilities at an early stage.
Comparing a comprehensive, tiered screening approach to a more limited, hypothesis-only strategy reveals the former's superiority in mitigating late-stage attrition. While a focused approach may be more economical initially, it carries the significant risk of missing critical off-target interactions that could derail a development program. The detailed protocols and workflows provided in this guide offer a self-validating system, ensuring that each step builds upon a foundation of reliable data, ultimately leading to a more complete and trustworthy understanding of the compound's biological activity.
References
-
Faria, J. V., et al. (2017). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Molecules, 22(11), 1888. Available from: [Link]
-
Kumar, V., & Aggarwal, R. (2022). Current status of pyrazole and its biological activities. Future Journal of Pharmaceutical Sciences, 8(1), 1-23. Available from: [Link]
-
Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242. Available from: [Link]
-
Lee, M. L., & Bogyo, M. (2013). Target deconvolution techniques in modern phenotypic profiling. Current opinion in chemical biology, 17(1), 118-126. Available from: [Link]
-
Eurofins Discovery. (n.d.). Specialized In Vitro Safety Pharmacology Profiling Panels. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). GPCR Screening and Profiling. Retrieved from [Link]
-
Vipergen. (n.d.). Cell Based Assays & Cell Based Screening Assays in Modern Research. Retrieved from [Link]
-
Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic acids research, 42(Web Server issue), W32-W38. Available from: [Link]
-
Reaction Biology. (n.d.). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
Nuvisan. (n.d.). Accelerate drug discovery with advanced target identification and validation services. Retrieved from [Link]
-
Journal of Chemical Health Risks. (2024). Review on Biological Activities of Pyrazole Derivatives. Journal of Chemical Health Risks, 14(6), 2816-2822. Available from: [Link]
-
SuperPred. (n.d.). Target-Prediction. Retrieved from [Link]
-
Eurofins Discovery. (n.d.). A Tiered Approach - In Vitro SafetyScreen Panels. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 271299, Ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
Al-Ostoot, F. H., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International journal of molecular sciences, 24(9), 7834. Available from: [Link]
-
Bio-Rad Laboratories. (n.d.). Cell Based Assays in Drug Development: Comprehensive Overview. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Cell Based Assays Development. Retrieved from [Link]
-
Xue, B., et al. (2025). Novel target identification towards drug repurposing based on biological activity profiles. PLoS One, 20(5), e0319865. Available from: [Link]
-
SIB Swiss Institute of Bioinformatics. (n.d.). SwissTargetPrediction. Retrieved from [Link]
-
ResearchGate. (2025). Pyrazole: An Important Core in Many Marketed and Clinical Drugs. Retrieved from [Link]
-
Technology Networks. (2024, February 15). Target Identification & Validation in Drug Discovery. Retrieved from [Link]
-
Academic Strive. (2024, May 30). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal. Available from: [Link]
-
ResearchGate. (2024, June 12). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. Retrieved from [Link]
-
Ebenezer, O., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Biomedicines, 10(5), 1124. Available from: [Link]
-
Reaction Biology. (n.d.). GPCR Assays. Retrieved from [Link]
-
MDPI. (2026, January 25). Design, Docking, Synthesis, and Biological Evaluation of Pyrazolone Derivatives as Potential Dual-Action Antimicrobial and Antiepileptic Agents. Molecules, 31(3), 678. Available from: [Link]
-
Gfeller, D., et al. (2014). SwissTargetPrediction: a web server for target prediction of bioactive small molecules. Nucleic Acids Research, 42(W1), W32-W38. Available from: [Link]
-
Chodera Lab. (2016, November 15). Kinase inhibitor selectivity and design. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-methyl-5-aminopyrazole (CAS 1192-21-8). Retrieved from [Link]
-
Eurofins Scientific. (2022, February 28). Eurofins Discovery Safety Pharmacology Portfolio [Video]. YouTube. Retrieved from [Link]
-
ExPASy. (n.d.). SwissTargetPrediction. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinase Strips for routine creations of inhibitor selectivity profiles: A novel approach to targeted and flexible kinase profiling. Retrieved from [Link]
-
Eurofins Scientific. (2024, May 11). CEREP Laboratories France. Retrieved from [Link]
-
Precision for Medicine. (n.d.). Cell-Based Assays and Imaging. Retrieved from [Link]
-
Ebenezer, O., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(10), 3215. Available from: [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 672401, ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine. Retrieved from [Link]
-
Roberts, S., et al. (2019). Safety screening in early drug discovery: An optimized assay panel. Vascular pharmacology, 120, 106609. Available from: [Link]
-
ResearchGate. (2025). A novel approach for target deconvolution from phenotype-based screening using knowledge graph. Retrieved from [Link]
-
Sroka, J., et al. (2016). Cell-Based Assay Design for High-Content Screening of Drug Candidates. Current pharmaceutical biotechnology, 17(10), 854–866. Available from: [Link]
-
Hauser, A. S., et al. (2017). Advances in G Protein-Coupled Receptor High-throughput Screening. Trends in pharmacological sciences, 38(10), 886–897. Available from: [Link]
-
Zhang, R., & Xie, X. (2012). Recent progress in assays for GPCR drug discovery. Acta pharmacologica Sinica, 33(3), 372–384. Available from: [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jchr.org [jchr.org]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ((1-ethyl-1H-pyrazol-4-yl)methyl)(methyl)amine | C7H13N3 | CID 672401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. SwissTargetPrediction [swisstargetprediction.ch]
- 7. bio.tools [bio.tools]
- 8. SwissTargetPrediction: a web server for target prediction of bioactive small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SwissTargetPrediction - SIB Swiss Institute of Bioinformatics [expasy.org]
- 10. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nuvisan.com [nuvisan.com]
- 12. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 15. Cell Based Assays & Cell Based Screening Assays in Modern Research [vipergen.com]
- 16. Cell Based Assays in Drug Development: Comprehensive Overview [immunologixlabs.com]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
A Comparative Analysis of N1 vs. N2 Ethyl-Substituted Pyrazoles: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the strategic placement of substituents on a heterocyclic scaffold is a cornerstone of molecular design. In the realm of pyrazole chemistry, the seemingly subtle difference between N1 and N2 substitution can profoundly impact a molecule's physicochemical properties, reactivity, and biological activity. This guide provides an in-depth comparative study of N1- and N2-ethyl-substituted pyrazoles, offering experimental insights and data to inform rational drug design and synthesis.
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, appearing in a wide array of approved drugs.[1][2][3] The two nitrogen atoms, designated as N1 and N2, are not equivalent, leading to the formation of constitutional isomers upon substitution.[4] Understanding the distinct characteristics of these isomers is paramount for harnessing the full potential of pyrazole-based compounds.
The Decisive Factors in N-Alkylation: A Tale of Two Nitrogens
The regioselectivity of pyrazole N-alkylation is a delicate interplay of electronic and steric factors.[5][6] The N1 and N2 positions exhibit different electronic environments; the N1 nitrogen is considered "pyrrole-like" and the N2 "pyridine-like". In an unsubstituted pyrazole, the N1-H is acidic, and upon deprotonation, the resulting pyrazolate anion can be alkylated at either nitrogen.
The outcome of the ethylation reaction is heavily influenced by the substituents already present on the pyrazole ring, the nature of the ethylating agent, and the reaction conditions. Generally, sterically demanding substituents on the pyrazole ring will direct the incoming ethyl group to the less hindered nitrogen atom.[5] For instance, a bulky group at the C3 position will favor N1-ethylation, while a substituent at the C5 position may direct towards N2-ethylation. The choice of base and solvent also plays a crucial role in modulating the regioselectivity.[6]
Synthesis Strategies: Navigating the Path to N1 and N2 Isomers
Achieving selective synthesis of either the N1- or N2-ethyl pyrazole isomer is a key challenge. While a mixture of isomers is often obtained, specific reaction conditions can be employed to favor the formation of one over the other.
General Experimental Protocol for N-Ethylation of Pyrazoles
The following protocol provides a general framework for the N-ethylation of a pyrazole. The specific choice of base, solvent, and reaction temperature will determine the ratio of N1 to N2 isomers.
Materials:
-
Substituted Pyrazole
-
Ethylating agent (e.g., Ethyl iodide, Diethyl sulfate)
-
Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., Dimethylformamide (DMF), Acetonitrile (ACN), Tetrahydrofuran (THF))
-
Reaction vessel with a magnetic stirrer and inert atmosphere capabilities (e.g., Nitrogen or Argon)
Procedure:
-
To a solution of the substituted pyrazole in the chosen anhydrous solvent, add the base portion-wise at 0 °C under an inert atmosphere.
-
Allow the mixture to stir at room temperature for a specified time to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add the ethylating agent dropwise.
-
The reaction is then stirred at room temperature or heated, depending on the reactivity of the substrates, and monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is quenched with water and the product is extracted with an appropriate organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel to separate the N1 and N2 isomers.
The precise conditions, such as the specific base and solvent, are critical for directing the ethylation to the desired nitrogen. For example, the use of a strong base like NaH in a polar aprotic solvent like DMF often leads to a mixture of isomers, with the ratio depending on the substitution pattern of the pyrazole.[7]
Spectroscopic Fingerprints: Distinguishing N1 and N2 Isomers
The definitive characterization and differentiation of N1 and N2 ethyl-substituted pyrazoles rely heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy.
¹H and ¹³C NMR Spectroscopy
The chemical shifts of the ethyl group protons and carbons, as well as the pyrazole ring protons and carbons, are highly sensitive to the point of attachment.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 1-Ethyl-3-methylpyrazole | Et-CH₂: ~4.0 (q), Et-CH₃: ~1.4 (t), Ring-H4: ~6.0 (d), Ring-H5: ~7.3 (d), Me: ~2.2 (s) | Et-CH₂: ~45, Et-CH₃: ~15, Ring-C3: ~150, Ring-C4: ~105, Ring-C5: ~130, Me: ~13 |
| 1-Ethyl-5-methylpyrazole | Et-CH₂: ~4.1 (q), Et-CH₃: ~1.4 (t), Ring-H3: ~7.3 (d), Ring-H4: ~6.0 (d), Me: ~2.3 (s) | Et-CH₂: ~48, Et-CH₃: ~15, Ring-C3: ~140, Ring-C4: ~106, Ring-C5: ~140, Me: ~11 |
Note: The above data is illustrative and based on general principles and available data for similar N-alkylated pyrazoles. Actual chemical shifts can vary depending on the solvent and other substituents.
A consistent steric effect on the chemical shift has been observed for N-alkyl pyrazole analogs.[5] Generally, the N-alkyl group at the N1 position experiences a different electronic environment compared to the N2 position, leading to distinguishable NMR spectra.
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)
IR spectroscopy can provide information about the functional groups present in the molecule. The C=N and C=C stretching vibrations within the pyrazole ring, as well as the C-H stretching and bending vibrations of the ethyl group, will be present. While the IR spectra of the two isomers may be very similar, subtle differences in the fingerprint region can sometimes be used for differentiation.
Mass spectrometry is a powerful tool for determining the molecular weight of the isomers, which will be identical. However, the fragmentation patterns under electron impact (EI-MS) can differ between the N1 and N2 isomers due to the different bond stabilities, providing another avenue for their distinction.
Structural Confirmation: The Definitive Role of X-ray Crystallography
While spectroscopic methods are invaluable for routine characterization, single-crystal X-ray diffraction provides unambiguous proof of the isomeric structure.[8] This technique determines the precise three-dimensional arrangement of atoms in a crystal, definitively establishing the position of the ethyl group on the pyrazole ring. X-ray crystallography is particularly crucial when novel synthetic routes are developed or when the spectroscopic data is ambiguous.
Biological Activity: A Tale of Two Isomers in a Biological Context
The seemingly minor positional change of an ethyl group from N1 to N2 can have a dramatic impact on the biological activity of a pyrazole derivative. This is because the N-substituent can influence the molecule's overall shape, polarity, and ability to interact with biological targets such as enzymes and receptors. The nitrogen atoms of the pyrazole ring are also key sites for hydrogen bonding, and the position of the substituent can affect these interactions.
While a direct comparative study on the biological activities of simple N1-ethyl versus N2-ethyl pyrazoles is not extensively documented in the readily available literature, the broader field of pyrazole medicinal chemistry provides valuable insights. For instance, in a series of pyrazole-based inhibitors, the specific substitution pattern on the pyrazole ring, including the N-substituent, was found to be critical for potency and selectivity.[9] The differential orientation of the N-ethyl group in the N1 and N2 isomers will present a different pharmacophore to a biological target, potentially leading to significant differences in binding affinity and efficacy.
Conclusion
The choice between N1 and N2 ethyl substitution on a pyrazole core is a critical decision in the design of new chemical entities. This guide has illuminated the key differences between these two isomeric forms, from the underlying principles that govern their synthesis to the spectroscopic and structural techniques required for their differentiation. A thorough understanding of the distinct properties of N1- and N2-ethyl pyrazoles empowers researchers to make informed decisions in their synthetic strategies and to better understand the structure-activity relationships of this important class of heterocyclic compounds. The continued exploration of these isomeric systems will undoubtedly lead to the discovery of novel and more effective pyrazole-based therapeutics.
References
- Google Patents.
-
Organic Chemistry Portal. Pyrazole synthesis. [Link]
- Abdel-Wahab, B. F., et al. (2022).
- Al-Majid, A. M., et al. (2019). Synthesis, Crystal Structure, Spectroscopic and Computational Studies of 2-{1-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)hydrazono]ethyl}pyridine.
- Huang, A., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles.
- Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. Semantic Scholar.
- Norman, N. J., et al. (2022).
- da Silva, V. L. M., & Silva, A. M. S. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. PMC.
- Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. PMC.
- Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions.
- Jimeno, M. L., et al. (1997). 1H and 13C NMR study of perdeuterated pyrazoles.
- Fischer, D., et al. (2023). Synthesis and Characterization of Azido- and Nitratoalkyl Nitropyrazoles as Potential Melt-Cast Explosives. MDPI.
- Singh, P., et al. (2022). Two neoteric pyrazole compounds as potential anti-cancer agents: Synthesis, electronic structure, physico-chemical properties and docking analysis.
- Popova, Y., et al. (2022). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI.
- Radosavljevic Evans, I., et al. (2005). 1-(Hydroxymethyl)-3,5-dimethylpyrazole.
- Edilova, Y. O., et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
- Kharl, R. M., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES.
- Kumar, A., et al. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. International Journal of Trend in Scientific Research and Development.
- The Royal Society of Chemistry. (2009). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr.
- Benda, R., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI.
- Wang, Z., et al. (2023). Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles.
- Google Patents. The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester. CN106187894A.
- Sabale, P. M., & Patel, R. S. (2013).
- Sravani, G., et al. (2022). A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET.
- Arshad, M., et al. (2016). Synthesis, Characterization, Single Crystal X-ray Diffraction and DFT Studies of ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate.
- de Heuvel, D., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry.
-
Wikipedia. Hydrazine. [Link]
- El-Sayed, N. N. E., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC.
- Wiley-VCH.
- Arca, M., et al. (2022). Single-Crystal X-ray Structure Determination of Tris(pyrazol-1-yl)methane Triphenylphosphine Copper(I)
- Elgemeie, G. H., et al. (2021). Crystal structure of ethyl 2-(3-amino-5-oxo-2-tosyl-2,5-dihydro-1H-pyrazol-1-yl)
-
Wikipedia. 3,5-Dimethylpyrazole. [Link]
- Sharma, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
- Asghar, M. N., et al. (2014). Crystal structure of ethyl N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)
- Sharma, S., et al. (2023). Pyrazole Derivatives: A New Synthesis, Biological Importance, and Recent Practical Applications.
- Omar, A. O., et al. (2018). Synthesis and Characterization of Some New Pyrazole Compounds.
-
PubChem. 3,5-Dimethylpyrazole. [Link]
- Gazolla, J. G., et al. (2024). One-Pot Synthesis of 1,3,5-Trisubstitued Pyrazoles via Immobilized Thermomyces lanuginosus Lipase (TLL) on a Metal–Organic Framework. NIH.
- Google Patents. Methods for the preparation of ethyl 3-bromo-1-(3-chloropyridin-2-yl)
- Arshad, M., et al. (2015). Crystal structure of ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate.
Sources
- 1. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. orientjchem.org [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]
- 7. CN103508959A - Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to Assessing COX-2 Inhibitory Potential
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cyclooxygenase-2 (COX-2) inhibitory potential of novel chemical entities (NCEs) in comparison to established inhibitors. We will delve into the rationale behind experimental design, provide detailed protocols for key assays, and offer insights into data interpretation, ensuring a robust and reliable evaluation of your compounds.
The Significance of Selective COX-2 Inhibition
Cyclooxygenase (COX) is a critical enzyme in the conversion of arachidonic acid to prostaglandins, key mediators of inflammation, pain, and fever.[1][2] There are two primary isoforms of this enzyme: COX-1 and COX-2.[3] COX-1 is constitutively expressed in most tissues and is responsible for homeostatic functions, including the protection of the gastric mucosa and regulation of platelet aggregation.[3][4] In contrast, COX-2 is typically induced by inflammatory stimuli, and its upregulation is a hallmark of many inflammatory conditions.[3][5]
The therapeutic goal of non-steroidal anti-inflammatory drugs (NSAIDs) is to inhibit COX-2 activity to reduce inflammation and pain.[6] However, non-selective NSAIDs that also inhibit COX-1 can lead to undesirable side effects, most notably gastrointestinal complications.[6] This has driven the development of selective COX-2 inhibitors, often referred to as "coxibs," which aim to provide anti-inflammatory efficacy with an improved safety profile.[6] Therefore, accurately determining the potency and selectivity of a new compound for COX-2 over COX-1 is a cornerstone of preclinical drug development in this area.
Strategic Approach to a Comparative Assessment
A thorough evaluation of a novel COX-2 inhibitor involves a multi-tiered approach, progressing from in vitro enzymatic assays to cell-based models and finally to in vivo studies of anti-inflammatory efficacy. This tiered approach allows for a cost-effective and scientifically rigorous screening cascade.
Caption: The experimental workflow for the in vivo carrageenan-induced paw edema model.
Concluding Remarks
A systematic and comparative assessment of the COX-2 inhibitory potential of a new chemical entity is paramount for its successful development. By employing a tiered approach that encompasses in vitro enzymatic and cell-based assays, followed by in vivo efficacy studies, researchers can build a comprehensive profile of their compound. The use of well-characterized inhibitors like celecoxib and rofecoxib as benchmarks is essential for contextualizing the data. The detailed protocols and rationale provided in this guide are intended to equip scientists with the necessary tools to conduct these evaluations with scientific rigor and integrity.
References
-
National Center for Biotechnology Information. (n.d.). COX Inhibitors. StatPearls - NCBI Bookshelf. Retrieved from [Link]
- Riendeau, D., et al. (2001). Etoricoxib (MK-0663): Preclinical Profile and Comparison with Other Agents That Selectively Inhibit Cyclooxygenase-2. Journal of Pharmacology and Experimental Therapeutics, 296(2), 558-566.
- Zhang, X., et al. (2023).
- Knaus, E. E., et al. (2000). Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2) Inhibitors. Journal of Medicinal Chemistry, 43(19), 3165-3174.
-
Wikipedia. (2023, December 1). Cyclooxygenase-2 inhibitor. Retrieved from [Link]
- Jan, B., et al. (2023).
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). Retrieved from [Link]
- Ehrich, E. W., et al. (1999). Characterization of rofecoxib as a cyclooxygenase-2 isoform inhibitor and demonstration of analgesia in the dental pain model. Clinical Pharmacology & Therapeutics, 65(3), 336-347.
- Lee, S., et al. (2021). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. International Journal of Molecular Sciences, 22(7), 3658.
-
National Center for Biotechnology Information. (n.d.). Nonsteroidal Anti-Inflammatory Drugs (NSAIDs). StatPearls - NCBI Bookshelf. Retrieved from [Link]
- Khan, A. A., et al. (2013). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Current Pharmaceutical Design, 19(22), 3946-3968.
-
Wikipedia. (2023, December 1). Nonsteroidal anti-inflammatory drug. Retrieved from [Link]
- Murakami, M., et al. (2003). Cellular prostaglandin E2 production by membrane-bound prostaglandin E synthase-2 via both cyclooxygenases-1 and -2. Journal of Biological Chemistry, 278(39), 37937-37947.
- Al-Salahi, R., et al. (2017). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents. Letters in Drug Design & Discovery, 14(10), 1157-1163.
- Brune, K. (2004). Pharmacokinetic and pharmacodynamic aspects of the ideal COX-2 inhibitor: a pharmacologist's perspective.
- Mogil, J. S., et al. (2009). Models of Inflammation: Carrageenan- or Complete Freund's Adjuvant-Induced Edema and Hypersensitivity in the Rat. Cold Spring Harbor Protocols, 2009(10), pdb.prot5291.
- Seibert, K., et al. (1997). Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor. Arzneimittelforschung, 47(7), 817-821.
- Day, R. O., & Graham, G. G. (2000). COX-2 inhibitors. Australian Prescriber, 23(1), 4-7.
- Walter, M., & Rauh, D. (2011). Different Methods for Testing Potential Cyclooxygenase-1 and Cyclooxygenase-2 Inhibitors. Methods in Molecular Biology, 783, 249-259.
- Gholami, L., et al. (2018). Aminothiazoles inhibit osteoclastogenesis and PGE2 production in LPS-stimulated co-cultures of periodontal ligament and RAW 264.7 cells, and RANKL-mediated osteoclastogenesis and bone resorption in PBMCs. Journal of Cellular and Molecular Medicine, 22(12), 6061-6072.
-
Cleveland Clinic. (2022, May 24). COX-2 Inhibitors: What They Are, Uses & Side Effects. Retrieved from [Link]
-
LITFL. (2024, July 14). COX II Inhibitors. Retrieved from [Link]
- Vane, J. R., & Botting, R. M. (1995). Mechanism of action of nonsteroidal anti-inflammatory drugs. The American Journal of Medicine, 98(1A), 2S-8S.
-
Furlan, A. (2018, March 12). Pharmacology - Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) [Video]. YouTube. Retrieved from [Link]
- Burian, M., & Geisslinger, G. (2007). Clinical use and pharmacological properties of selective COX-2 inhibitors. Current Pharmaceutical Design, 13(32), 3316-3331.
- Mitchell, J. A., et al. (1997). Ex vivo assay to determine the cyclooxygenase selectivity of non-steroidal anti-inflammatory drugs. British Journal of Pharmacology, 121(4), 627-632.
-
Charles River Laboratories. (n.d.). Carrageenan-Induced Paw Edema Model. Retrieved from [Link]
- Kumar, A., et al. (2020). Synthesis, in vitro COX-1/COX-2 inhibition testing and molecular docking study of novel 1,4-benzoxazine derivatives. New Journal of Chemistry, 44(27), 11487-11497.
-
Better Health Channel. (n.d.). Medications - non-steroidal anti-inflammatory drugs. Retrieved from [Link]
- Li, X., et al. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. Bio-protocol, 15(14), e4789.
Sources
- 1. Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Medications - non-steroidal anti-inflammatory drugs | Better Health Channel [betterhealth.vic.gov.au]
- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Mechanism of action of nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. COX-2 inhibitors - Australian Prescriber [australianprescriber.tg.org.au]
- 6. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Guide to the Safe Disposal of 1-ethyl-5-methyl-1H-pyrazol-4-amine
This document provides a detailed protocol for the safe handling and disposal of 1-ethyl-5-methyl-1H-pyrazol-4-amine, a substituted pyrazole derivative. Researchers, scientists, and drug development professionals utilizing this compound must adhere to strict safety and disposal procedures to mitigate risks to personnel and the environment. The guidance herein is synthesized from established safety data, regulatory standards, and field-proven laboratory practices.
Foundational Understanding: Hazard Profile and Risk Assessment
Before handling this compound, a thorough understanding of its chemical properties and associated hazards is paramount. This compound belongs to the pyrazole class of heterocycles, which are widely used as scaffolds in medicinal chemistry due to their diverse biological activities.[1][2] However, this utility is often accompanied by significant health and safety considerations.
The primary hazards associated with pyrazole amines necessitate a cautious and well-documented approach to their management from acquisition to disposal.
Inherent Hazards of this compound
While specific toxicological data for this exact compound is limited, data from closely related pyrazole amines provides a strong basis for a conservative risk assessment. The primary concerns are its corrosive and irritant properties.[3][4]
| Hazard Classification | Description | Primary Precaution |
| Acute Oral Toxicity | Harmful if swallowed.[3] | Avoid ingestion. Do not eat, drink, or smoke in work areas. |
| Skin Corrosion/Irritation | Causes severe skin burns and eye damage.[3] Blistering and progressive ulceration may occur if not treated immediately.[3] | Wear appropriate personal protective equipment (PPE), including impermeable gloves and protective clothing. Avoid all direct contact.[3] |
| Serious Eye Damage | Causes serious eye damage; corneal burns and permanent damage are possible.[3] | Wear tightly fitting safety goggles and ensure an eye wash station is readily accessible.[3] |
| Respiratory Irritation | Inhalation may cause respiratory irritation, shortness of breath, and a burning sensation in the throat.[3][4] | Handle exclusively in a certified chemical fume hood to prevent the formation and spread of mists or dust.[3][4] |
Causality: The amine functional group (-NH2) imparts basicity to the molecule, contributing to its corrosive nature. Amines can readily react with and denature proteins, leading to chemical burns upon contact with skin or eyes.
Stability and Reactivity Concerns
Proper storage and segregation are critical to prevent hazardous reactions. Pyrazole derivatives can be sensitive to environmental conditions and incompatible with certain chemical classes.
-
Conditions to Avoid: Exposure to moisture should be avoided.[4] Pyrazoline compounds may undergo oxidation, leading to degradation and the formation of brownish products; therefore, protection from light and heat is also advisable.[5]
-
Incompatible Materials: This compound is incompatible with strong oxidizing agents, acids, acid chlorides, and acid anhydrides.[4][6]
Operational Protocol: From Benchtop to Waste Container
A self-validating system of protocols ensures that safety is integrated into every step of the experimental workflow.
Engineering Controls and Personal Protective Equipment (PPE)
The primary line of defense is to minimize exposure through robust engineering controls, supplemented by appropriate PPE.
-
Engineering Controls: All handling of this compound, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[3] This ensures sufficient ventilation and containment of vapors, mists, or dust.
-
Personal Protective Equipment (PPE): A standard ensemble for handling this compound includes:
-
Hand Protection: Impermeable gloves (e.g., nitrile or neoprene).
-
Eye Protection: Tightly fitting safety goggles.[3]
-
Skin and Body Protection: A lab coat and impermeable protective clothing as needed to prevent any possibility of skin contact.[3]
-
Respiratory Protection: For non-routine operations or emergencies where fume hood use is not possible, a self-contained breathing apparatus must be available.[3]
-
Spill and Emergency Procedures
Immediate and correct response to a spill is critical to prevent injury and environmental contamination.
Step-by-Step Spill Cleanup Protocol:
-
Evacuate and Secure: Immediately alert personnel in the vicinity and evacuate the area if necessary. Restrict access to the spill site.
-
Don Appropriate PPE: Before attempting cleanup, don the full PPE ensemble described in Section 2.1.
-
Containment: For liquid spills, contain the spillage using bunding or absorbent materials like dry earth or sand.[3] Do not use combustible materials like paper towels as the primary absorbent.
-
Neutralization (Use with Caution): While not a primary disposal method, a dilute acid solution (e.g., 5% citric acid) can be used to neutralize small amine spills before absorption. This should only be performed by trained personnel aware of the potential for heat generation.
-
Absorption and Collection: Absorb the spill with an inert material such as sand, dry earth, or vermiculite.[3] Do not use reactive absorbents.
-
Transfer to Waste Container: Carefully sweep or shovel the absorbed material into a closable, clearly labeled salvage container designated for hazardous chemical waste.[3][4]
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., soap and water), followed by a final rinse. Collect all decontamination materials as hazardous waste.
-
Report: Report the incident to the laboratory supervisor and Environmental Health & Safety (EHS) department, following institutional procedures.
Disposal Pathway: A Step-by-Step Decision Framework
The disposal of this compound is governed by federal and local regulations. It must be managed as hazardous waste.[7] Under no circumstances should this chemical be discharged into drains or rivers.[3][8]
Waste Characterization and Segregation
Properly identifying and segregating chemical waste is the first step in compliant disposal.
-
Identify as Hazardous Waste: Based on its corrosive and toxic properties, this compound must be classified as hazardous waste.[7][9] Consult your institution's EHS department for specific waste codes.
-
Segregate Waste Streams:
-
Solid Waste: Unused or expired pure compound, and spill cleanup materials, should be collected in a dedicated, sealed, and labeled container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, compatible, and clearly labeled hazardous waste container. Do not mix with incompatible waste streams (e.g., strong oxidizers or acids).[4]
-
Contaminated Labware: Disposable labware (pipette tips, vials) should be collected in a designated solid waste container. Non-disposable glassware must be decontaminated by triple rinsing with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected as hazardous liquid waste.[8]
-
Approved Disposal Methodologies
The recommended and compliant method for final disposal is through a licensed chemical waste management facility.
Primary Disposal Route:
-
Licensed Chemical Destruction: The material should be sent to a licensed chemical destruction plant.[8]
-
Controlled Incineration: Controlled incineration with flue gas scrubbing is the preferred terminal disposal method.[8] This process ensures the complete destruction of the compound while neutralizing harmful combustion byproducts.
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
Regulatory Compliance
All disposal activities must comply with the Resource Conservation and Recovery Act (RCRA) regulations administered by the U.S. Environmental Protection Agency (EPA), as well as state and local rules.[10][11]
-
Generator Status: Laboratories are classified as hazardous waste generators. It is essential to "count" the total weight of hazardous waste generated to determine your generator category (e.g., Very Small, Small, or Large Quantity Generator), as this dictates specific management requirements.[7]
-
Notification: Small and Large Quantity Generators are required to notify the EPA or the authorized state agency of their hazardous waste activities.[7]
-
Record Keeping: Maintain meticulous records of waste generation, characterization, and disposal, including manifests from the licensed waste hauler.
Conclusion
The responsible management of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding its hazards, implementing rigorous handling protocols, and adhering to a compliant disposal pathway, researchers can mitigate risks effectively. The core principles are containment, segregation, and professional disposal via controlled incineration. Always consult your institution's Environmental Health & Safety department for guidance specific to your location and facilities.
References
-
Allais, F., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved January 26, 2026, from [Link]
-
Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Retrieved January 26, 2026, from [Link]
-
Gomha, S. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved January 26, 2026, from [Link]
-
MSDS of 1-ethyl-1H-pyrazol-4-amine. (2026-01-11). Molbase. Retrieved January 26, 2026, from [Link]
-
Steps in Complying with Regulations for Hazardous Waste. (2025-05-30). U.S. Environmental Protection Agency. Retrieved January 26, 2026, from [Link]
-
Hazardous Waste. (n.d.). U.S. Environmental Protection Agency. Retrieved January 26, 2026, from [Link]
-
Osella, M. I., et al. (2025). Preparation of pyrazole compounds by reaction with hydrazine without concomitant dehydroxylation. ResearchGate. Retrieved January 26, 2026, from [Link]
-
Resource Conservation and Recovery Act (RCRA) Regulations. (2025-08-13). U.S. Environmental Protection Agency. Retrieved January 26, 2026, from [Link]
-
Karaman, R. (2016). How can we store Pyrazolin from chalcone and hydrazine hydrate? ResearchGate. Retrieved January 26, 2026, from [Link]
-
Li, X., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. Retrieved January 26, 2026, from [Link]
-
EPA Hazardous Waste Codes. (n.d.). University of Maryland Environmental Safety, Sustainability and Risk. Retrieved January 26, 2026, from [Link]
-
Defining Hazardous Waste. (n.d.). California Department of Toxic Substances Control. Retrieved January 26, 2026, from [Link]
-
Sharma, V., et al. (2016). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate. Retrieved January 26, 2026, from [Link]
-
Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes. (n.d.). University of Wisconsin-Madison. Retrieved January 26, 2026, from [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. capotchem.cn [capotchem.cn]
- 5. researchgate.net [researchgate.net]
- 6. fishersci.com [fishersci.com]
- 7. epa.gov [epa.gov]
- 8. chemicalbook.com [chemicalbook.com]
- 9. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 10. epa.gov [epa.gov]
- 11. epa.gov [epa.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
